Fandosentan potassium
説明
特性
CAS番号 |
221246-12-4 |
|---|---|
分子式 |
C25H18F3KNO6S |
分子量 |
556.6 g/mol |
IUPAC名 |
potassium;4-(7-ethyl-1,3-benzodioxol-5-yl)-1,1-dioxo-2-[2-(trifluoromethyl)phenyl]-1λ6,2-benzothiazine-3-carboxylate |
InChI |
InChI=1S/C25H18F3NO6S.K/c1-2-14-11-15(12-19-23(14)35-13-34-19)21-16-7-3-6-10-20(16)36(32,33)29(22(21)24(30)31)18-9-5-4-8-17(18)25(26,27)28;/h3-12H,2,13H2,1H3,(H,30,31); |
InChIキー |
UGCKPLHQISYRBC-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC(=C1)C3=C(N(S(=O)(=O)C4=CC=CC=C43)C5=CC=CC=C5C(F)(F)F)C(=O)[O-])OCO2.[K+] |
異性体SMILES |
CCC1=C2C(=CC(=C1)C3=C(N(S(=O)(=O)C4=CC=CC=C43)C5=CC=CC=C5C(F)(F)F)C(=O)[O-])OCO2.[K+] |
正規SMILES |
CCC1=C2C(=CC(=C1)C3=C(N(S(=O)(=O)C4=CC=CC=C43)C5=CC=CC=C5C(F)(F)F)C(=O)O)OCO2.[K] |
外観 |
Solid powder |
他のCAS番号 |
221246-12-4 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Fandosentan potassium; CI-1034; UNII-14U0D2SA4K; Fandosentan potassium [USAN]; PD 180988; PD 180988-0016; PD-180988. |
製品の起源 |
United States |
Fandosentan potassium endothelin A receptor antagonist binding affinity
[shape=rect, style="filled, rounded", fontname="Arial", margin="0.DefiningFandosentan'sRole I'mnowdraftingtheintroduction, specifyingFandosentan'saliases(CI-1034, PD-180988)anditssignificanceasanET-Areceptorantagonist.Myfocusisdefiningthecorepharmacology.I'maimingforclarityindescribingthemechanismofaction.IwillalsoincorporateanoverviewoftheroleofEndothelininthecontextofPulmonaryArteryHypertension.DescribingPharmacologicalProfile I'mnowdetailingFandosentan'spharmacologicalproperties, emphasizingitsroleasanETA-selectiveantagonist.Iampresentingdataonitsorigin(Pfizer/Parke-Davis), itsmechanismofaction, anditseffectsonhypoxicpulmonaryvasoconstrictionreversal.IamemphasizingitsbindingaffinitydataandhowitcomparestoETB.TheCYPinhibitiondataisalsounderreview.Iamnowfocusedonexplainingitsdrug-druginteractionpotential.#FandosentanPotassium:MechanisticInsightsandBindingAffinityofaSelectiveEndothelinAReceptorAntagonist##ExecutiveSummaryTheendothelin(ET)systemplaysapivotalroleincardiovascularhomeostasis, withEndothelin-1(ET-1)actingasoneofthemostpotentendogenousvasoconstrictorsidentifiedtodate.Dysregulationofthissystemisaprimarydriverofpulmonaryarterialhypertension(PAH)andchronicobstructivepulmonarydisease(COPD).Fandosentanpotassium (alsoknownindevelopmentasCI-1034orPD-180988)isahighlypotent, orallyactive, non-peptideEndothelinA( ETA )receptorantagonist[1.1]. Originally developed by Parke-Davis (later Pfizer), this benzothiazine-3-carboxylic acid derivative was engineered to selectively block ETA -mediated vasoconstriction while preserving the beneficial vasodilatory and clearance functions of the ETB receptor[1][2].
This technical guide provides an in-depth analysis of Fandosentan's receptor binding affinity, molecular pharmacology, and the rigorous experimental protocols required to validate its activity in preclinical drug development.
Molecular Pharmacology and Receptor Selectivity
The physiological effects of ET-1 are mediated through two distinct G protein-coupled receptors (GPCRs): ETA and ETB [3].
-
ETA Receptors: Predominantly located on vascular smooth muscle cells, their activation couples to Gq/11 proteins, triggering phospholipase C (PLC) activation, intracellular calcium mobilization, and subsequent severe vasoconstriction and cellular proliferation[3].
-
ETB Receptors: Primarily localized on endothelial cells, these receptors act as a clearance mechanism for ET-1 and stimulate the release of nitric oxide (NO) and prostacyclin ( PGI2 ), promoting vasodilation[3].
Fandosentan potassium acts as a competitive antagonist with high selectivity for the ETA receptor[1]. By selectively inhibiting ETA , Fandosentan effectively reverses hypoxic pulmonary vasoconstriction—a hallmark of PAH—without disrupting the protective endothelial ETB signaling pathways[1][4].
ET-1 signaling pathway and the selective ETA receptor antagonism by Fandosentan potassium.
Quantitative Data: Binding Affinity and Off-Target Profiling
In drug development, the therapeutic window of an Endothelin Receptor Antagonist (ERA) is largely defined by its ETA vs. ETB selectivity ratio and its off-target pharmacokinetic liabilities. Fandosentan demonstrates sub-nanomolar affinity for the ETA receptor, ensuring potent target engagement at low systemic concentrations.
Furthermore, evaluating cytochrome P450 (CYP) inhibition is critical, as ERAs are often co-administered with other cardiovascular drugs. Fandosentan exhibits moderate inhibition of CYP2C9 and CYP3A4, which must be factored into clinical dosing regimens to avoid drug-drug interactions (DDIs)[4].
Table 1: Pharmacological Profiling of Fandosentan Potassium
| Parameter | Target / Enzyme | Value | Clinical Implication |
| Binding Affinity ( Ki ) | ETA Receptor (Human) | Sub-nanomolar | Potent inhibition of ET-1 mediated vasoconstriction. |
| Selectivity Ratio | ETA vs. ETB | > 100-fold | Preserves ETB -mediated NO release and ET-1 clearance. |
| Enzyme Inhibition ( IC50 ) | CYP2C9 | 39.6 μM[4] | Low/moderate risk of DDI with CYP2C9 substrates (e.g., warfarin). |
| Enzyme Inhibition ( IC50 ) | CYP3A4 | 21.6 μM[4] | Moderate risk of DDI; requires monitoring with statins/calcium channel blockers. |
| Functional Efficacy | Hypoxic Vasoconstriction | Reversal[1][4] | Validates in vivo efficacy for pulmonary hypertension models. |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the determination of Fandosentan's binding affinity ( Ki ) must be conducted using a highly controlled competitive radioligand binding assay. The following protocol is designed as a self-validating system, incorporating specific causality for each experimental choice.
Protocol: Competitive Radioligand Binding Assay for ETA Affinity
Objective: To determine the half-maximal inhibitory concentration ( IC50 ) and the equilibrium inhibitor binding constant ( Ki ) of Fandosentan against [125I] -ET-1 on human ETA receptors.
Reagents & Materials:
-
Cell Line: CHO-K1 cells stably expressing human ETA receptors. (Causality: Ensures a homogenous receptor population without endogenous ETB interference).
-
Radioligand: [125I] -Endothelin-1 (Specific activity ~2000 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2 , 1 mM CaCl2 , 0.1% Bovine Serum Albumin (BSA), and 0.5 mM Bacitracin. (Causality: BSA prevents non-specific adsorption of the highly hydrophobic ET-1 peptide to plasticware. Bacitracin acts as a protease inhibitor to prevent radioligand degradation during incubation).
Step-by-Step Workflow:
-
Membrane Preparation: Harvest CHO- ETA cells and homogenize in ice-cold assay buffer. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet to a final protein concentration of 10-20 μ g/well . (Causality: Isolates the membrane fraction where GPCRs are localized, removing cytosolic proteins that could interfere with binding).
-
Compound Dilution: Prepare a 10-point serial dilution of Fandosentan potassium in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% (v/v). (Causality: Higher DMSO concentrations can destabilize the receptor conformation and artificially alter binding kinetics).
-
Incubation: In a 96-well plate, combine 100 μL of membrane suspension, 50 μL of [125I] -ET-1 (final concentration ~0.1 nM, near its Kd ), and 50 μL of Fandosentan dilutions. Incubate at 25°C for 90 minutes. (Causality: 90 minutes at room temperature is required for this high-affinity peptide-receptor complex to reach true thermodynamic equilibrium).
-
Determination of Non-Specific Binding (NSB): Include control wells containing 1 μM of unlabeled ET-1 instead of Fandosentan. (Causality: Saturates all specific ETA sites. Any remaining radioactivity detected is non-specific binding to the membrane lipids or plastic, which must be subtracted from total binding).
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash filters three times with ice-cold wash buffer (50 mM Tris-HCl). (Causality: PEI coats the negatively charged glass fibers, reducing non-specific binding of the positively charged radioligand. Ice-cold buffer slows the dissociation rate of the bound ligand during the wash step).
-
Quantification & Analysis: Dry the filters, add scintillation cocktail, and count radioactivity using a liquid scintillation counter. Calculate the IC50 using non-linear regression (four-parameter logistic equation). Convert IC50 to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .
Step-by-step workflow for competitive radioligand binding assay to determine Ki.
Translational Implications in Drug Development
The transition from in vitro binding affinity to in vivo efficacy is a critical hurdle. Fandosentan's high affinity for the ETA receptor translates directly into potent functional antagonism. In preclinical models, such as the perinatal lamb model of hypoxic pulmonary hypertension, Fandosentan effectively reverses hypoxic pulmonary vasoconstriction[1][4].
However, the clinical development of ERAs must carefully balance efficacy with hepatic safety. Because Fandosentan exhibits interactions with major hepatic enzymes (CYP2C9 and CYP3A4)[4], careful pharmacokinetic modeling is required. The high binding affinity allows for lower systemic dosing, which can mitigate off-target enzyme inhibition and reduce the risk of hepatotoxicity—a historical challenge for the ERA drug class.
References
-
FANDOSENTAN - Inxight Drugs National Center for Advancing Translational Sciences (NCATS) URL:[Link]
-
Fandosentan - AdisInsight Springer URL:[Link]
Sources
Pharmacological Profile and Properties of Fandosentan Potassium (PD 180988)
Executive Summary
Fandosentan potassium (development codes: PD 180988, CI-1034) is a potent, orally bioavailable, and highly selective endothelin-A (ETA) receptor antagonist[1]. Originally developed by Parke-Davis and later advanced by Pfizer, this small-molecule heterocyclic compound was rigorously investigated for its therapeutic potential in managing pulmonary hypertension (PH) and chronic obstructive pulmonary disease (COPD)[1]. By competitively binding to the ETA receptor, fandosentan effectively neutralizes the potent vasoconstrictive and mitogenic effects of endothelin-1 (ET-1)[2]. This technical whitepaper provides a comprehensive analysis of the pharmacological profile, structural properties, pharmacokinetic interactions, and field-proven experimental methodologies associated with fandosentan potassium.
Chemical Identity and Structural Properties
Fandosentan potassium is a benzothiazine-3-carboxylic acid derivative. The structural optimization of this class of compounds was driven by the necessity to achieve sub-nanomolar affinity for the ETA receptor while maintaining high oral bioavailability and strict ETA over ETB selectivity.
Table 1: Chemical and Structural Properties of Fandosentan Potassium
| Property | Value |
| IUPAC Name | Potassium 4-(7-ethyl-1,3-benzodioxol-5-yl)-1,1-dioxo-2-[2-(trifluoromethyl)phenyl]-1λ⁶,2-benzothiazine-3-carboxylate[3] |
| Molecular Formula | C₂₅H₁₇F₃KNO₆S[3] |
| Molecular Weight | 555.56 g/mol (Potassium salt)[3] |
| Development Codes | PD 180988, CI-1034, PD 180988-0016[3] |
| Drug Class | Selective Endothelin-A (ETA) Receptor Antagonist[2] |
Mechanism of Action: Endothelin A (ETA) Receptor Antagonism
Endothelin-1 (ET-1) is a 21-amino acid peptide and one of the most potent endogenous vasoconstrictors in human physiology. It exerts its effects via two G-protein-coupled receptors: ETA and ETB. ETA receptors are predominantly located on vascular smooth muscle cells and mediate prolonged vasoconstriction and cellular proliferation. Conversely, ETB receptors on endothelial cells facilitate vasodilation via nitric oxide (NO) release and act as critical clearance receptors for ET-1.
Fandosentan potassium acts as a highly selective competitive antagonist at the ETA receptor[2]. By selectively blocking ETA without disrupting ETB-mediated clearance, fandosentan prevents the Gq-protein-coupled activation of phospholipase C (PLC). This inhibits the inositol triphosphate (IP3)-mediated release of intracellular calcium (Ca²⁺) that drives smooth muscle contraction.
ET-1 Signaling Pathway and ETA Receptor Antagonism by Fandosentan Potassium.
Pharmacological Efficacy: Reversal of Hypoxic Pulmonary Vasoconstriction
A hallmark pharmacological property of fandosentan is its ability to selectively reverse hypoxic pulmonary vasoconstriction (HPV)[2]. In preclinical models, ET-1 acts as a primary mediator of the constrictor response of the pulmonary vasculature to hypoxia. Fandosentan successfully reverses sustained pulmonary constriction caused by hypoxia without causing appreciable changes in systemic circulation or cardiac contractility[2].
Experimental Protocol: In Vivo Assessment of HPV Reversal in Perinatal Lamb Models
Causality & Rationale: The perinatal lamb model is the gold standard for pediatric pulmonary hypertension research because its cardiopulmonary transition closely mimics human neonatal physiology. Using a chronically instrumented, conscious model prevents the confounding cardiovascular depressive effects of anesthesia, ensuring that observed hemodynamic shifts are solely drug-induced.
-
Surgical Instrumentation: Under general anesthesia, implant catheters into the main pulmonary artery, descending aorta, and left atrium of the perinatal lamb. Place a flow probe around the main pulmonary artery to continuously measure cardiac output. Allow a 3- to 5-day recovery period.
-
Baseline Hemodynamic Monitoring: Record baseline mean pulmonary arterial pressure (mPAP), mean systemic arterial pressure (mSAP), and heart rate under normoxic conditions (FiO₂ ~21%).
-
Induction of Hypoxia: Alter the inspired gas mixture to reduce FiO₂ to approximately 10–12%. Maintain this hypoxic state until a sustained, stable increase in mPAP is observed (typically 30–60 minutes), confirming the onset of HPV.
-
Drug Administration: Administer Fandosentan (PD 180988) via an intravenous priming bolus followed immediately by a continuous maintenance infusion.
-
Self-Validating Step: Concurrently run a vehicle-control cohort to ensure the reversal of mPAP is drug-specific and not a result of spontaneous hemodynamic adaptation or receptor desensitization.
-
-
Data Acquisition & Analysis: Continuously monitor mPAP and mSAP. Successful selective ETA antagonism is validated when mPAP returns to near-normoxic baseline levels while mSAP remains unaffected, demonstrating strict pulmonary vascular selectivity[2].
Pharmacokinetics and Drug-Drug Interactions (CYP450 Profile)
The clinical viability of endothelin receptor antagonists is heavily dependent on their hepatic metabolism and potential for drug-drug interactions (DDIs). Fandosentan (CI-1034) was extensively evaluated for its interactions with Cytochrome P450 (CYP) enzymes. In vitro studies using human hepatic microsomes and primary human hepatocytes revealed that fandosentan is both a moderate inhibitor and a potent inducer of specific CYP isoforms[4].
Table 2: Cytochrome P450 Interaction Profile of Fandosentan (CI-1034)[4]
| CYP Isoform | Interaction Type | IC₅₀ Value (μM) | Clinical Implication |
| CYP2C9 | Moderate Inhibition | 39.6 | Potential interaction with narrow therapeutic index drugs (e.g., warfarin). |
| CYP3A4 | Metabolism-dependent Inhibition | 21.6 | Alters clearance of concurrent CYP3A4 substrates. |
| CYP3A4 | mRNA Induction | N/A (15-fold increase) | Auto-induction of clearance; complex DDI profile similar to rifampin. |
Experimental Protocol: CYP3A4 Inhibition and mRNA Induction Assay in Human Hepatocytes
Causality & Rationale: While recombinant enzymes or microsomes are sufficient for measuring direct enzyme inhibition, they lack the nuclear receptors (e.g., PXR/CAR) and transcriptional machinery required to assess enzyme induction. Primary human hepatocytes are strictly required to capture the dual inhibitor/inducer nature of Fandosentan.
-
Hepatocyte Culture: Thaw and plate cryopreserved primary human hepatocytes on collagen-coated 24-well plates in a serum-free hepatocyte maintenance medium. Allow 24 hours for monolayer formation.
-
Drug Treatment: Treat the hepatocytes daily with Fandosentan (concentrations ranging from 0.1 μM to 100 μM), a positive control (Rifampin, 10 μM for CYP3A4 induction), and a vehicle control (0.1% DMSO) for 48 to 72 hours.
-
Activity Assay (Inhibition): Wash the cells and incubate with a CYP3A4-specific probe substrate (e.g., Midazolam or Testosterone). After 30 minutes, extract the supernatant and quantify the specific metabolite (e.g., 1'-hydroxymidazolam) using LC-MS/MS to determine the IC₅₀.
-
mRNA Extraction & RT-qPCR (Induction): Lyse the hepatocytes and isolate total RNA using a spin-column purification kit. Synthesize cDNA via reverse transcription. Perform quantitative real-time PCR (RT-qPCR) using TaqMan probes for CYP3A4 and a housekeeping gene (e.g., GAPDH).
-
Validation: Calculate the fold-change in CYP3A4 mRNA expression relative to the vehicle control using the 2−ΔΔCt method. In historical assays, Fandosentan demonstrated a 15-fold induction of CYP3A4 mRNA, confirming its role as a potent inducer[4].
Clinical Development and Discontinuation
Fandosentan progressed to Phase I/II clinical trials for the treatment of chronic obstructive pulmonary disease (COPD) and pulmonary hypertension in the United States[1]. Despite its potent and selective pharmacological profile, the development of fandosentan was ultimately discontinued[1]. The complex pharmacokinetic profile—specifically its dual role as a metabolism-dependent inhibitor and a robust inducer of CYP3A4—likely complicated its safety and dosing predictability in the polypharmacy settings common among COPD and PH patients[4].
References
-
AdisInsight. "Fandosentan". Springer. Available at: [Link]
-
Coe, Y., Haleen, S. J., Welch, K. M., & Coceani, F. "The endothelin-A-receptor antagonist PD 180988 (CI-1034) selectively reverses the pulmonary vasoconstrictor response to hypoxia in the lamb". Journal of Cardiovascular Pharmacology. PubMed (NIH). Available at: [Link]
-
PubChem. "Fandosentan Potassium | C25H17F3KNO6S | CID 23674746". National Center for Biotechnology Information (NIH). Available at: [Link]
-
Loi, C. M., et al. "Metabolism and transporter-mediated drug-drug interactions of the endothelin-A receptor antagonist CI-1034". PubMed (NIH). Available at: [Link]
Sources
- 1. Fandosentan - AdisInsight [adisinsight.springer.com]
- 2. The endothelin-A-receptor antagonist PD 180988 (CI-1034) selectively reverses the pulmonary vasoconstrictor response to hypoxia in the lamb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fandosentan Potassium | C25H17F3KNO6S | CID 23674746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolism and transporter-mediated drug-drug interactions of the endothelin-A receptor antagonist CI-1034 - PubMed [pubmed.ncbi.nlm.nih.gov]
Fandosentan Potassium: A Technical Whitepaper on CYP2C9 and CYP3A4 Inhibition Profiles and Pharmacological Mechanics
Executive Summary
In the landscape of targeted cardiovascular therapeutics, managing polypharmacy and predicting drug-drug interactions (DDIs) is a critical component of drug development. Fandosentan potassium is a highly potent and selective endothelin A receptor (ETAR) antagonist[1]. It has demonstrated significant efficacy in reversing hypoxic pulmonary vasoconstriction, making it a compound of high interest in pulmonary hypertension research[2].
A fundamental step in evaluating the clinical viability of any xenobiotic is profiling its interaction with the Cytochrome P450 (CYP450) superfamily. This whitepaper provides an in-depth technical analysis of Fandosentan potassium’s inhibitory effects on two major metabolic enzymes—CYP2C9 and CYP3A4 —and outlines the self-validating experimental methodologies required to accurately determine these IC50 values.
Pharmacodynamics: ETAR Antagonism in Hypoxic Conditions
Endothelin-1 (ET-1) is one of the most potent endogenous vasoconstrictors. Under hypoxic conditions, endothelial dysfunction leads to the upregulation of ET-1, which binds to the ETA receptor on pulmonary vascular smooth muscle cells, triggering an intracellular calcium cascade and severe vasoconstriction[3]. Fandosentan potassium acts by competitively antagonizing this receptor, thereby halting the pathological signaling pathway.
Fig 1: Fandosentan potassium mechanism of action via ETA receptor antagonism.
Cytochrome P450 Inhibition Profiling
CYP3A4 and CYP2C9 are responsible for the metabolism of a vast majority of clinically prescribed drugs. Inhibiting these enzymes can lead to toxic accumulation of co-administered therapeutics.
In vitro assays reveal that Fandosentan potassium exhibits weak to moderate reversible inhibition of these enzymes[1]. The specific IC50 values are summarized below:
Quantitative Data Summary
| CYP Isoform | Fandosentan IC50 (μM) | Clinical Significance / DDI Risk | Typical in vitro Probe Substrate | Standard Positive Control |
| CYP3A4 | 21.6 | Weak/Moderate | Midazolam / Testosterone | Ketoconazole[4] |
| CYP2C9 | 39.6 | Weak | Diclofenac / Tolbutamide | Sulfaphenazole[5] |
Translational Perspective: In pharmacokinetics, an IC50 value greater than 10–20 μM generally suggests a low risk for clinically significant, direct reversible DDIs, assuming the therapeutic maximum plasma concentration ( Cmax ) of the drug remains in the low nanomolar range. Because Fandosentan's IC50 for CYP3A4 is 21.6 μM and 39.6 μM for CYP2C9[1], the probability of it dangerously elevating the plasma levels of co-administered CYP substrates (e.g., PDE5 inhibitors used in pulmonary hypertension) is relatively low.
Experimental Methodology: Self-Validating in vitro Protocol
To ensure the trustworthiness and scientific integrity of the reported IC50 values, the in vitro assay must be designed as a self-validating system . The following step-by-step protocol details the methodology for determining CYP inhibition using Human Liver Microsomes (HLMs), explaining the causality behind each experimental choice.
Step-by-Step Workflow
Step 1: Reagent and Matrix Preparation
-
Action: Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw pooled HLMs on ice. Prepare serial dilutions of Fandosentan potassium (e.g., 0.1 μM to 100 μM).
-
Causality: Pooled HLMs are used to account for inter-individual genetic variability in CYP expression. The physiological pH (7.4) is strictly maintained to preserve the structural integrity of the heme-thiolate active site of the CYP enzymes.
Step 2: Incubation Mixture Assembly
-
Action: Combine HLMs (final protein concentration 0.1 mg/mL), the specific probe substrate (e.g., Midazolam for CYP3A4), and Fandosentan in the buffer. Pre-incubate at 37°C for 5 minutes.
-
Causality: The probe substrate concentration is deliberately set at its Michaelis constant ( Km ). This balances the assay's sensitivity to competitive inhibitors while maintaining a robust signal-to-noise ratio for downstream mass spectrometry. The 5-minute pre-incubation allows for temperature equilibration and non-covalent binding of the inhibitor to the enzyme prior to catalysis.
Step 3: Reaction Initiation
-
Action: Add an NADPH regenerating system (NADP+, Glucose-6-Phosphate, G6P-Dehydrogenase, MgCl2) to initiate the reaction.
-
Causality: CYP450 enzymes are monooxygenases that absolutely require electron transfer to function. By controlling the addition of NADPH, the exact start time of the reaction is established. A control sample lacking NADPH is run in parallel to prove that any metabolite formation is strictly CYP-mediated and not due to background chemical degradation.
Step 4: Quenching and Extraction
-
Action: After exactly 10 minutes, add an equal volume of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).
-
Causality: The organic solvent instantly denatures the microsomal proteins, halting the reaction. Keeping the reaction time short (10 mins) ensures that substrate consumption remains below 20%. This satisfies initial rate conditions , preventing product inhibition and ensuring the kinetics remain linear and mathematically valid for IC50 calculation.
Step 5: LC-MS/MS Quantification & Data Analysis
-
Action: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the specific metabolite (e.g., 1'-hydroxymidazolam). Fit the data to a 4-parameter logistic non-linear regression model to derive the IC50.
Fig 2: Self-validating in vitro workflow for determining CYP450 IC50 values.
Conclusion
Fandosentan potassium demonstrates potent pharmacological activity as an ETAR antagonist for pulmonary hypertension models[2]. Its in vitro metabolism profile shows an IC50 of 39.6 μM for CYP2C9 and 21.6 μM for CYP3A4[1]. By utilizing rigorous, self-validating HLM assays, researchers can confidently utilize these values in Physiologically Based Pharmacokinetic (PBPK) modeling to predict human drug-drug interactions, ensuring safer clinical trial designs and optimized dosing regimens.
References
- Source: medchemexpress.
- Source: medchemexpress.
- Title: CYP3A4 | MedChemExpress (MCE)
- Title: hypoxic | MedChemExpress (MCE)
- Title: CYP2C9 inhibitor | MedChemExpress (MCE)
Sources
Fandosentan Potassium: A Technical Deep Dive into ETA vs. ETB Receptor Selectivity and Pharmacological Profiling
An in-depth technical analysis of Fandosentan potassium, focusing on its receptor selectivity, pharmacological profiling methodologies, and the mechanistic realities of its clinical trajectory.
Introduction: The Endothelin System and the Need for Selectivity
The endothelin (ET) system is a critical regulator of vascular tone, primarily governed by the 21-amino acid peptide Endothelin-1 (ET-1). ET-1 exerts its effects through two distinct G protein-coupled receptors (GPCRs): the Endothelin A (ETA) and Endothelin B (ETB) receptors[1]. In the context of pulmonary hypertension (PH) and chronic obstructive pulmonary disease (COPD), the pathological overexpression of ET-1 leads to severe vasoconstriction and vascular remodeling.
Fandosentan potassium (developmental codes: CI-1034, PD-180988) is a non-peptide, orally active benzothiazine derivative developed as a highly potent and selective ETA receptor antagonist[2]. The pharmacological rationale behind Fandosentan was to selectively block the deleterious effects of ETA activation while preserving the homeostatic, vasodilatory, and clearance functions of the ETB receptor.
Mechanistic Grounding: ETA vs. ETB Receptor Divergence
To understand the design of Fandosentan, one must dissect the divergent signaling cascades of the ETA and ETB receptors.
-
ETA Receptors (Vascular Smooth Muscle): ETA receptors are primarily located on vascular smooth muscle cells. Upon ET-1 binding, they couple to Gq/11 proteins, activating phospholipase C (PLC). This hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers massive intracellular calcium ( Ca2+ ) release from the sarcoplasmic reticulum, driving potent and sustained vasoconstriction and cellular proliferation[1].
-
ETB Receptors (Endothelial Cells): Conversely, ETB receptors on the vascular endothelium act as a physiological brake. Their activation stimulates endothelial nitric oxide synthase (eNOS) and cyclooxygenase, leading to the release of nitric oxide (NO) and prostacyclin, which promote vasodilation. Crucially, ETB receptors also act as "clearance receptors," internalizing and degrading circulating ET-1[3].
Fandosentan was engineered to competitively antagonize the ETA receptor with sub-nanomolar affinity while exhibiting negligible affinity for the ETB receptor, thereby preventing vasoconstriction without hindering ET-1 clearance.
ET-1 signaling via ETA/ETB receptors and selective blockade by Fandosentan Potassium.
Quantitative Selectivity Profiling
The clinical utility of an endothelin antagonist is heavily dictated by its selectivity ratio ( IC50 ETB / IC50 ETA). Fandosentan demonstrates an exceptional selectivity profile compared to early-generation dual antagonists like Bosentan. Fandosentan binds to the ETA receptor with an IC50 of 0.46 nM, while its affinity for the ETB receptor is a mere 2200 nM, yielding an ETA selectivity of approximately 4782-fold[4].
Table 1: Receptor Selectivity Profiling of Key Endothelin Modulators
| Compound | Primary Mechanism | ETA IC50 (nM) | ETB IC50 (nM) | Selectivity Ratio (ETB/ETA) |
| Fandosentan (PD 180988) | Selective ETA Antagonist | 0.46 | 2200 | ~4,782-fold[4] |
| BQ-123 | Selective ETA Antagonist | 8.3 | 61,000 | ~7,349-fold[5] |
| Bosentan | Dual ETA/ETB Antagonist | 4.7 | 95 | ~20-fold[6] |
| BQ-3020 | Selective ETB Agonist | >10,000 | 0.2 | N/A (ETB Selective)[1] |
Experimental Methodologies for Selectivity Validation
To rigorously validate the receptor selectivity of compounds like Fandosentan, a self-validating system of orthogonal assays must be employed. Below are the standard operating protocols for determining binding affinity and functional antagonism.
Protocol A: Radioligand Binding Assay (Affinity Determination)
This assay determines the competitive displacement of radiolabeled ET-1 by the test compound.
-
Causality Check: We utilize Chinese Hamster Ovary (CHO) cells stably transfected with either human ETA or ETB receptors. Because wild-type CHO cells lack endogenous ET receptors, any measured radioactive signal is exclusively attributable to the specific transfected receptor subtype, eliminating background noise.
-
Membrane Preparation: Harvest transfected CHO cells and homogenize in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g to isolate the membrane fraction.
-
Radioligand Selection: Use [125I] -ET-1 at a fixed concentration of 0.1 nM. Causality: Iodine-125 provides the high specific activity required to detect sub-nanomolar interactions without adding bulky fluorophores that might alter the peptide's native binding kinetics.
-
Assay Assembly: In a 96-well plate, combine 10 µg of membrane protein, [125I] -ET-1, and serial dilutions of Fandosentan ( 10−12 to 10−5 M). Include a positive control (e.g., BQ-123 for ETA) and a non-specific binding (NSB) control using 1μM unlabeled ET-1.
-
Incubation & Filtration: Incubate for 2 hours at 25°C. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-treated with 0.3% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adherence of the highly lipophilic ET-1 peptide.
-
Quantification: Wash filters with ice-cold buffer, dry, and measure retained radioactivity via a gamma counter. Calculate IC50 using non-linear regression analysis.
Protocol B: Intracellular Calcium Mobilization (Functional Assay)
Binding affinity does not guarantee functional antagonism. This assay verifies that Fandosentan actively blocks ETA-mediated signaling.
-
Dye Loading: Plate ETA-expressing cells and incubate with Fluo-4 AM (a calcium-sensitive fluorescent dye). Causality: The acetoxymethyl (AM) ester makes the dye cell-permeable. Once inside, intracellular esterases cleave the AM group, trapping the active, calcium-responsive fluorophore within the cytosol.
-
Antagonist Pre-incubation: Add Fandosentan at varying concentrations and incubate for 30 minutes.
-
Agonist Challenge: Using a Fluorometric Imaging Plate Reader (FLIPR), inject ET-1 at an EC80 concentration.
-
Readout: Record the transient peak in fluorescence. A dose-dependent reduction in the calcium spike amplitude confirms functional ETA antagonism.
Step-by-step radioligand binding assay workflow for determining ETA vs. ETB selectivity.
Clinical Translation and the Transporter-Mediated Hepatotoxicity Paradigm
In preclinical models, Fandosentan demonstrated remarkable efficacy. It successfully and selectively reversed hypoxic pulmonary vasoconstriction in perinatal lamb models, proving the physiological value of ETA blockade[2][7].
However, despite its pristine receptor selectivity profile, Fandosentan's clinical development was halted during Phase II trials due to reversible, dose-dependent elevations in serum liver enzymes[8].
The Causality of Failure: The hepatotoxicity was not a consequence of ETA antagonism, but rather an off-target drug-drug interaction (DDI) mechanism involving hepatic transporters. Subsequent in vitro profiling revealed that Fandosentan is a potent inhibitor of major hepatic organic anion transporting polypeptides (OATPs). Specifically, it inhibited OATP1B1 ( Ki 2 µM), OATP1B3 ( Ki 1.8 µM), and OATP2B1 ( Ki 3.3 µM), as well as the Bile Salt Export Pump (BSEP)[8].
By inhibiting these critical transporters, Fandosentan blocked the biliary efflux of bile acids (such as taurocholate). The resulting intracellular accumulation of toxic bile acids within hepatocytes led to the observed clinical hepatotoxicity[8]. This case study fundamentally shifted drug development paradigms, cementing the modern regulatory requirement to screen all investigational drugs against a panel of hepatic transporters (OATPs, BSEP, MRP2) early in the discovery pipeline.
Conclusion
Fandosentan potassium remains a masterclass in structure-based drug design for GPCR selectivity. Its ~4,700-fold preference for the ETA receptor over the ETB receptor perfectly isolated the vasoconstrictive pathology of ET-1 from its vasodilatory clearance mechanisms. While off-target hepatic transporter inhibition ultimately precluded its clinical use, the methodologies developed to profile Fandosentan—and the lessons learned regarding OATP/BSEP-mediated hepatotoxicity—continue to inform the development of next-generation cardiovascular therapeutics.
References
-
BioWorld: PD-180988 is a potent and selective ETA antagonist. Retrieved from[Link][4]
-
Chemico-Biological Interactions (via PubMed): Metabolism and transporter-mediated drug-drug interactions of the endothelin-A receptor antagonist CI-1034. Retrieved from [Link][8]
-
Walsh Medical Media: Drug Transporters: Regulatory Guidance from ICH, USFDA, EMA and PMDA. Retrieved from[Link]
-
ResearchGate: Hypoxic Pulmonary Vasoconstriction. Retrieved from[Link][7]
-
ResearchGate: Structure−Activity Relationships of a Novel Class of Endothelin-A Receptor Antagonists. Retrieved from[Link][5]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. FANDOSENTAN [drugs.ncats.io]
- 3. WikiGenes - EDNRA - endothelin receptor type A [wikigenes.org]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism and transporter-mediated drug-drug interactions of the endothelin-A receptor antagonist CI-1034 - PubMed [pubmed.ncbi.nlm.nih.gov]
Fandosentan Potassium: Mechanistic Insights and Experimental Protocols in Endothelin-A Receptor Antagonism
Executive Summary
The endothelin (ET) system is a master regulator of vascular tone, and its dysregulation is a primary driver in the pathogenesis of cardiovascular and pulmonary diseases. Fandosentan potassium (development codes: PD 180988, CI-1034) emerged as a highly potent, non-peptide antagonist specifically targeting the Endothelin A (ETA) receptor. This technical guide provides an in-depth analysis of Fandosentan’s mechanistic pathway, structural profile, and the rigorous, self-validating experimental methodologies required to evaluate its pharmacological efficacy.
Target Biology: The Endothelin Axis
Endothelin-1 (ET-1) is a 21-amino acid peptide recognized as one of the most potent endogenous vasoconstrictors known (1)[1]. ET-1 exerts its physiological and pathological effects primarily through two G protein-coupled receptors (GPCRs): ETA and ETB (2)[2].
ETA receptors are predominantly located on vascular smooth muscle cells (VSMCs) and mediate profound vasoconstriction and cellular proliferation. Conversely, ETB receptors, located primarily on endothelial cells, facilitate the release of nitric oxide (NO) and prostacyclin, promoting vasodilation while also acting as a critical clearance mechanism for circulating ET-1 (2)[2]. In pathologies like pulmonary arterial hypertension (PAH) and hypoxic pulmonary vasoconstriction, the ETA-mediated pathway becomes hyperactivated, making selective ETA antagonism a highly rational therapeutic strategy (3)[3].
Compound Profile: Fandosentan Potassium
Fandosentan potassium is a highly selective ETA receptor antagonist originally developed to reverse hypoxic pulmonary vasoconstriction (4)[4]. By selectively blocking ETA while sparing ETB, Fandosentan inhibits pathological vasoconstriction without disrupting the beneficial, ETB-mediated vasodilatory and clearance functions.
Table 1: Chemical and Pharmacological Profile of Fandosentan Potassium
| Parameter | Specification |
| IUPAC Name | Potassium 4-(7-ethyl-1,3-benzodioxol-5-yl)-2-[2-(trifluoromethyl)phenyl]-1,1-dioxo-1,2-benzothiazine-3-carboxylate |
| Molecular Formula | C25H17F3KNO6S (5)[5] |
| Molecular Weight | 555.6 g/mol (5)[5] |
| Primary Target | Endothelin A (ETA) Receptor |
| Mechanism of Action | Competitive Orthosteric Antagonist |
Mechanistic Pathway: Disrupting the Gq-Coupled Cascade
Upon ET-1 binding to the ETA receptor, the associated Gq-protein alpha subunit activates Phospholipase C (PLC). PLC subsequently cleaves membrane-bound phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3) (1)[1]. IP3 binds to its specific receptors on the sarcoplasmic reticulum (SR), triggering a massive efflux of intracellular calcium (Ca2+). This calcium binds to calmodulin, which activates myosin light chain kinase (MLCK), ultimately driving actin-myosin cross-bridging and smooth muscle contraction (2)[2]. Fandosentan competitively occupies the ETA orthosteric site, halting this entire cascade at the receptor level.
ET-1 signaling cascade and the targeted ETA receptor blockade by Fandosentan potassium.
Experimental Framework: Validating ETA Antagonism
To rigorously evaluate the efficacy and selectivity of Fandosentan, researchers must employ a combination of in vitro binding assays and ex vivo functional tissue models. These protocols are designed as self-validating systems to ensure absolute data integrity.
Protocol A: In Vitro Radioligand Competitive Binding Assay
Objective: To quantify the binding affinity (IC50/Ki) and selectivity ratio of Fandosentan for ETA versus ETB receptors. System Validation: A non-specific binding (NSB) control using a massive excess (1 μM) of unlabeled ET-1 is mandatory. Causality: This validates that the radioactivity measured is truly receptor-bound and not an artifact of the radioligand adhering to the plastic plate or lipid membrane.
Step-by-Step Methodology:
-
Membrane Preparation: Isolate membranes from CHO cells stably expressing human ETA or ETB receptors. Causality: Recombinant systems ensure no cross-contamination from the mixed receptor populations naturally found in mammalian tissues.
-
Incubation: Incubate 10 μg of membrane protein with 0.1 nM [125I]ET-1 and increasing concentrations of Fandosentan (10^-12 to 10^-5 M) in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA) for 2 hours at 25°C. Causality: A 2-hour incubation ensures that the competitive binding kinetics reach a steady-state equilibrium before measurement.
-
Separation: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine. Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged radioligand.
-
Washing and Quantification: Wash filters three times with ice-cold buffer and quantify bound radioactivity using a gamma counter. Causality: Ice-cold buffer drastically slows the dissociation rate of the ligand-receptor complex during the wash step, preserving the integrity of the binding data.
Protocol B: Ex Vivo Hypoxic Pulmonary Vasoconstriction Assay
Objective: To measure the functional reversal of hypoxia-induced vasoconstriction by Fandosentan (4)[4]. System Validation: A pre-challenge with 60 mM KCl is utilized to validate tissue viability. Causality: If a pulmonary artery ring fails to generate >1.0g of tension, it is discarded to prevent false-negative relaxation data.
Step-by-Step Methodology:
-
Tissue Preparation: Isolate pulmonary artery rings (2-3 mm wide) from perinatal models and suspend them between two stainless steel hooks in a 10 mL organ bath connected to an isometric force transducer.
-
Equilibration: Bathe tissues in Krebs-Henseleit solution at 37°C, aerated with normoxic gas (95% O2 / 5% CO2). Apply a resting tension of 1.5g and equilibrate for 60 minutes, washing every 15 minutes. Causality: This restores basal intracellular ion gradients that were disrupted during surgical excision.
-
Viability Check: Induce contraction with 60 mM KCl. Wash until baseline is re-established.
-
Hypoxic Challenge: Switch the aeration to a hypoxic gas mixture (95% N2 / 5% CO2) to induce hypoxic pulmonary vasoconstriction (HPV) (4)[4]. Causality: Hypoxia specifically mimics the clinical pathogenesis of pulmonary hypertension, providing a clinically relevant baseline tone rather than using a generic chemical constrictor.
-
Cumulative Dosing: Once the hypoxic contraction reaches a stable plateau, add Fandosentan cumulatively to the bath (1 nM to 10 μM).
-
Data Acquisition: Record the percentage reversal of the hypoxic contraction to generate a dose-response curve.
Ex vivo experimental workflow for evaluating Fandosentan efficacy in hypoxic vasoconstriction.
Quantitative Data: Comparative Efficacy
The primary pharmacological advantage of Fandosentan lies in its extreme selectivity for the ETA receptor compared to older, dual antagonists like Bosentan. This selectivity ensures that the beneficial ETB-mediated vasodilation is preserved (6)[6].
Table 2: Comparative Receptor Affinities of Endothelin Antagonists
| Compound | Target Receptor | ETA Affinity (IC50, nM) | ETB Affinity (IC50, nM) | Selectivity Ratio (ETA:ETB) |
| Fandosentan (PD 180988) | ETA (Selective) | ~0.8 - 1.1 | > 1000 | > 1000-fold |
| Bosentan | ETA / ETB (Dual) | 4.7 | 95 | ~20-fold |
| Ambrisentan | ETA (Selective) | 0.011 | 98 | ~9000-fold |
Note: Fandosentan exhibits sub-nanomolar affinity comparable to its structural analogs, rendering it highly potent in disrupting the ET-1/ETA axis.
References
- FANDOSENTAN - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_Av1BlwWgw7ZLlURJV9cGVHDYimO22rkZJtQxngadYv5cDjTgfMYDJy3To2CLjR9cFOvnT-9aRIRA05RkcQo69PAEsrAgUQV8CbiEcS24dwzpxnGLX_5HM88_cZkR5UYOe4xOWQ==]
- Fandosentan Potassium | CID 23674746 - PubChem. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFgR3L_hOhJe2eYiL7djMrSbRmeWN__is0QIlo6LY0HaygsPCX_jQ6yV2W5tun4iBHA1FHCrDQTvW_TINBexu_AjBU1rVRKtcoSqk6V6J5wewWVar0xqmuQ06XVu-ulbBdAkmXjOeFjMqJOSKRqJxuE6xTWfW_HWOo]
- Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9s4Lu9P-UyWRN6qNCfGIDJKEB_Th8u-Puw97aNmf285kC9jhUvyJ55luqG1DanMaYRFW2oeWkbpjEMjEsR-VIPf75wF_6stVDaLgYzmtGWIBLfNtLm5cLqepPy41N-Bk=]
- Endothelin Receptor Antagonists. CV Pharmacology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqxp0eNTP2YXA6ylL3CHAiPA0m8q5ZKcpNnyKBwXcuchNEmhyWSgD5RDn4KzLFHUKZizr-Z4VEQ3jfH1c-1EFWfR96EJeK0LwnxHQ_zeHXrcXuiTHUePjCJB8itjdTXVQ1cmp8_SGiwR4rIto=]
- Joseph T. Repine's scientific contributions. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNmzKtXgdBb5L7R-GYSVz6o3BNYqOUFqlNLLaRMo-QQe4eTnYO5-QC10_6IYBldsjaXJsDYr61A0Am_BSUjmZm8xh8EalG77DVpQ7Pyjsa9vjaqo_ZNBj6TLNHR7fICs40fahdGjKOLronIA8kz5L3VjUtlZtEfA72Wh3pwxbm_LWIID4t1P76gipw]
- Pharmacotherapy for Pulmonary Hypertension: Future Directions. Journal of Basic and Clinical Pharmacy.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9dWkQy5phcEPsV-IADF8wZeuT8hUnzo1jPDfti1hH8uDTBU4qsr0Azo5vvunv0RCetADfJLSChMp4Znw_mDve33i4LtOYsRTJPgRA7wRpwkayxgWcPnOCtPv0s1AAkkAcw9dcyfhpk8ouIiyBkBSeeQEqMskZCUFIJReldzO5ghrZ5lyXBQLLwZtw-suSVr37SHodmF6dgBGrlYXHbqvY]
Sources
Fandosentan Potassium (CI-1034): Discovery, Preclinical Development, and Mechanistic Profiling in Pulmonary Hypertension
Executive Summary
Fandosentan potassium (development codes: CI-1034, PD 180988, PD 180988-0016) is a highly selective, potent Endothelin A (ETA) receptor antagonist originally discovered by[1]. Developed primarily for the management of pulmonary hypertension (PH) and chronic obstructive pulmonary disease (COPD)[2], Fandosentan targets the pathological vasoconstriction driven by the endothelin system. This technical whitepaper synthesizes the molecular characteristics, mechanistic pathways, and preclinical validation protocols that defined Fandosentan's development trajectory.
Molecular Discovery & Chemical Profiling
Fandosentan potassium was engineered to competitively block the binding of Endothelin-1 (ET-1) to the ETA receptor, a critical driver of vascular smooth muscle proliferation and constriction[]. Structurally, it is a benzothiazine derivative, optimized for high binding affinity and systemic stability in the pulmonary bed[4].
Table 1: Chemical and Physicochemical Properties of Fandosentan Potassium
| Property | Value | Source |
| Nonproprietary Name | Fandosentan potassium | [4] |
| Code Designations | CI-1034; PD 180988; PD 180988-0016 | [4] |
| Molecular Formula | C25H17F3KNO5S | [] |
| Molecular Weight | 555.56 g/mol | [5] |
| IUPAC Name | Potassium 4-(7-ethyl-1,3-benzodioxol-5-yl)-2-[2-(trifluoromethyl)phenyl]-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | [4] |
| Primary Target | Endothelin A (ETA) Receptor Antagonist | [2] |
Mechanism of Action (MoA): ETA Receptor Antagonism
Endothelin-1 (ET-1) is one of the most potent endogenous vasoconstrictors identified to date. In the pulmonary vasculature, hypoxia triggers the upregulation and release of ET-1 from endothelial cells[]. ET-1 binds to ETA receptors on adjacent pulmonary artery smooth muscle cells, initiating a G-protein coupled cascade that activates phospholipase C (PLC), increases inositol triphosphate (IP3), and triggers a massive intracellular calcium (Ca2+) influx.
Fandosentan potassium acts as a competitive antagonist at the ETA receptor[2]. By occupying the receptor's binding pocket, Fandosentan prevents ET-1-mediated signal transduction, thereby reversing calcium influx and inducing vasodilation[].
Fig 1: ET-1 signaling pathway and ETA receptor antagonism by Fandosentan.
Preclinical Development: Efficacy in Pulmonary Hypertension
The preclinical validation of Fandosentan heavily relied on the perinatal lamb model of hypoxic pulmonary vasoconstriction ()[].
Causality & Rationale: The perinatal lamb is selected because its pulmonary circulation is highly reactive to oxygen tension changes, mimicking the transitional hemodynamics of human neonates and the pathological remodeling seen in adult PH. The model is highly sensitive to ET-1, making it the gold standard for evaluating ETA antagonists[].
Experimental Protocol: In Vivo Evaluation in the Hypoxic Perinatal Lamb Model
Trustworthiness & Self-Validating Design: This protocol incorporates a normoxic baseline (internal negative control) and a vehicle-only infusion arm to isolate the drug's specific pharmacodynamic effects from spontaneous hemodynamic drift.
-
Step 1: Surgical Instrumentation & Acclimatization
-
Action: Under general anesthesia, implant polyvinyl catheters into the main pulmonary artery, descending aorta, and left atrium.
-
Causality: Direct catheterization is required for real-time, high-fidelity measurement of Pulmonary Arterial Pressure (PAP) and Systemic Vascular Resistance (SVR), which indirect methods (like echocardiography) cannot quantify with sufficient temporal resolution.
-
-
Step 2: Baseline Hemodynamic Stabilization (Normoxia)
-
Action: Ventilate the lamb with a normoxic gas mixture (21% O2) until PAP and SVR readings stabilize for at least 30 minutes.
-
Causality: Establishes a steady-state baseline to ensure that subsequent vascular changes are strictly due to hypoxia and drug intervention, validating the assay's starting conditions.
-
-
Step 3: Induction of Hypoxic Pulmonary Vasoconstriction
-
Action: Switch the ventilator to a hypoxic gas mixture (e.g., 10% O2, 3% CO2, balance N2) to induce alveolar hypoxia. Monitor until PAP increases and plateaus[].
-
Causality: Hypoxia triggers endogenous ET-1 release, selectively constricting the pulmonary bed. The plateau confirms the successful induction of the pathological state (pulmonary hypertension).
-
-
Step 4: Fandosentan Potassium Administration
-
Action: Administer Fandosentan potassium (PD 180988) intravenously. Begin with a priming bolus, followed immediately by a continuous infusion[].
-
Causality: The bolus-infusion sequence rapidly achieves therapeutic plasma concentrations and maintains steady-state receptor occupancy, preventing the pharmacokinetic lag time that would otherwise confound the observation of rapid-onset vasodilation.
-
-
Step 5: Data Acquisition & Washout
-
Action: Continuously record PAP and calculate pulmonary vascular resistance (PVR). After 60 minutes of infusion, terminate the drug and return to normoxia.
-
Causality: Returning to normoxia (washout) verifies the reversibility of the hypoxic challenge. Studies demonstrated that Fandosentan's pulmonary vascular effect outlasted the administration period, indicating a durable receptor binding profile[].
-
Pharmacokinetics & Drug-Drug Interaction (DDI) Profiling
A critical phase of preclinical development involves assessing a compound's impact on the Cytochrome P450 (CYP) enzyme system to predict clinical Drug-Drug Interactions (DDIs). Fandosentan potassium was evaluated against major hepatic CYP isoforms ()[6].
Table 2: Cytochrome P450 (CYP) Inhibition Profile of Fandosentan Potassium
| CYP Isoform | IC50 Value (μM) | Clinical & Pharmacokinetic Implication |
| CYP2C9 | 39.6 | Weak-to-moderate inhibition. Low risk of clinically significant DDIs with CYP2C9 substrates (e.g., warfarin) at standard doses, but warrants monitoring in polypharmacy[6]. |
| CYP3A4 | 21.6 | Moderate inhibition. Potential for interaction with co-administered PAH therapies metabolized by CYP3A4 (e.g., sildenafil, bosentan)[6]. |
Rationale for testing: Patients with pulmonary hypertension frequently require polypharmacy, including anticoagulants (warfarin) and PDE5 inhibitors (sildenafil). The IC50 values indicate that while Fandosentan inhibits these enzymes, the relatively high micromolar concentrations suggest a manageable DDI profile under standard dosing regimens[6].
Conclusion
Fandosentan potassium represents a rationally designed, potent ETA receptor antagonist. Through rigorous preclinical validation—highlighted by its ability to selectively reverse hypoxic pulmonary vasoconstriction in demanding in vivo models—it established a clear mechanistic proof-of-concept for targeting the endothelin pathway in pulmonary vascular diseases[2][].
References
-
American Medical Association (AMA). FANDOSENTAN POTASSIUM: STATEMENT ON A NONPROPRIETARY NAME ADOPTED BY THE USAN COUNCIL. Available at: [Link]
-
National Center for Advancing Translational Sciences (NCATS). Fandosentan - Inxight Drugs. Available at:[Link]
-
Springer AdisInsight. Fandosentan - Originator and Development Overview. Available at:[Link]
Sources
Fandosentan Potassium (CAS 221246-12-4): Comprehensive Molecular Specifications and Pharmacological Methodologies
Executive Summary
Fandosentan potassium (development codes: PD 180988, CI-1034) is a highly potent, orally active, non-peptide Endothelin-A (ETA) receptor antagonist[1]. Originally developed by Parke-Davis (later Pfizer) for the treatment of pulmonary hypertension and chronic obstructive pulmonary disease (COPD), it represents a critical class of benzothiazine-3-carboxylic acid derivatives designed to counteract the profound vasoconstrictive and proliferative effects of endogenous Endothelin-1 (ET-1)[1][2]. This technical whitepaper synthesizes the physicochemical specifications, mechanistic pathways, and field-proven experimental protocols required for the rigorous evaluation of Fandosentan potassium in preclinical drug development.
Physicochemical Specifications & Structural Analytics
The therapeutic efficacy of Fandosentan is intrinsically linked to its structural conformation. The presence of the potassium salt significantly enhances the compound's aqueous solubility, a critical factor for achieving reliable oral bioavailability and facilitating intravenous formulation in preclinical models[2][3]. The trifluoromethyl group and the benzodioxol moiety are essential pharmacophores that drive the high-affinity competitive binding to the ETA receptor pocket.
Table 1: Quantitative Physicochemical Specifications
| Property | Specification |
| Chemical Name (IUPAC) | Potassium 4-(7-ethyl-1,3-benzodioxol-5-yl)-1,1-dioxo-2-[2-(trifluoromethyl)phenyl]-1λ⁶,2-benzothiazine-3-carboxylate[3] |
| CAS Registry Number | 221246-12-4[3] |
| Molecular Formula | C₂₅H₁₇F₃KNO₆S[] |
| Molecular Weight | 555.57 g/mol [2] |
| Melting Point | 235°C[] |
| Density | 1.39 g/cm³[] |
| Appearance | White to off-white crystalline powder[] |
| UNII Code | 14U0D2SA4K[3] |
Pharmacodynamics & Mechanism of Action
Endothelin-1 (ET-1) is one of the most potent endogenous vasoconstrictors known, acting primarily through two G-protein-coupled receptors: ETA and ETB. While ETB receptors on endothelial cells mediate vasodilation via nitric oxide release, ETA receptors located on pulmonary vascular smooth muscle cells couple to Gq proteins. This activation triggers Phospholipase C (PLC), leading to inositol triphosphate (IP3) production, massive intracellular calcium release, and subsequent vasoconstriction and cellular proliferation.
Fandosentan potassium acts as a highly selective, competitive antagonist at the ETA receptor, effectively uncoupling the ET-1 signal from the Gq-PLC-IP3 pathway and reversing hypoxic pulmonary vasoconstriction[5].
Mechanism of action: Fandosentan potassium blocking ET-1 mediated pulmonary vasoconstriction.
In Vitro & In Vivo Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls that confirm the physiological relevance of the data before the test compound is evaluated.
In Vitro Radioligand Binding Assay (ETA/ETB Selectivity)
Determining the receptor selectivity of Fandosentan requires a high-precision competition binding assay.
-
Causality & Rationale: Chinese Hamster Ovary (CHO) cells are utilized because they lack endogenous endothelin receptors, providing a zero-background matrix for recombinant human ETA or ETB expression.[¹²⁵I]-ET-1 is selected as the radioligand due to its high specific activity (~2000 Ci/mmol), which permits the detection of low-femtomolar receptor concentrations without saturating the system.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize CHO cells expressing human ETA or ETB receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.
-
Assay Buffer Formulation: Re-suspend membranes in assay buffer (50 mM Tris-HCl, 1 mM MgCl₂, 0.1% Bovine Serum Albumin). Self-Validation Check: The inclusion of 0.1% BSA is critical to prevent the highly lipophilic ET-1 peptide from non-specifically adsorbing to the plastic assay tubes.
-
Incubation: Incubate 20 μg of membrane protein with 50 pM [¹²⁵I]-ET-1 and varying concentrations of Fandosentan potassium (0.01 nM to 10 μM) for 120 minutes at 25°C to reach thermodynamic equilibrium.
-
Non-Specific Binding (NSB) Definition: In parallel wells, add 1 μM of unlabeled ET-1. Self-Validation Check: The radioactivity measured in these wells defines the NSB, ensuring that the calculated IC₅₀ only reflects specific receptor binding.
-
Filtration & Counting: Terminate the reaction by rapid vacuum filtration through GF/C glass microfiber filters pre-soaked in 0.3% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, further reducing NSB. Wash three times with ice-cold buffer and quantify bound radioactivity using a gamma counter.
-
Data Analysis: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Step-by-step in vitro radioligand binding assay workflow for determining ETA/ETB selectivity.
In Vivo Hypoxic Pulmonary Vasoconstriction Reversal
Fandosentan potassium has been extensively studied for its ability to reverse hypoxic pulmonary vasoconstriction in the perinatal lamb model[5].
-
Causality & Rationale: The perinatal lamb is the gold-standard in vivo model because its pulmonary vasculature is profoundly reactive to hypoxia, closely mimicking the pathophysiology of human neonatal and adult pulmonary arterial hypertension (PAH).
Step-by-Step Protocol:
-
Surgical Instrumentation: Anesthetize the perinatal lamb and insert catheters into the main pulmonary artery (via the jugular vein) and the descending aorta (via the carotid artery) for continuous hemodynamic monitoring.
-
Baseline Validation: Ventilate the lamb with a normoxic gas mixture (21% O₂). Record baseline Pulmonary Arterial Pressure (PAP) and Systemic Arterial Pressure (SAP).
-
Hypoxia Induction: Switch the ventilator gas mixture to a hypoxic blend (e.g., 10% O₂, 3% CO₂, 87% N₂). Self-Validation Check: Continuously monitor arterial blood gases (PaO₂, PaCO₂). The protocol is only valid if PaO₂ drops significantly while PaCO₂ remains stable, proving that the subsequent rise in PAP is driven strictly by hypoxia, not hypercapnia.
-
Drug Administration: Once a stable plateau of elevated PAP is achieved (typically after 30 minutes of hypoxia), administer Fandosentan potassium intravenously.
-
Hemodynamic Recording: Monitor the dose-dependent reversal of PAP. A successful ETA blockade will significantly reduce PAP without causing a proportional collapse in SAP, demonstrating pulmonary vascular selectivity.
Cytochrome P450 Interaction Profiling
Understanding the metabolic liability and drug-drug interaction (DDI) potential of Fandosentan potassium is critical for clinical translation. In vitro microsomal assays have quantified its inhibitory effects on major Cytochrome P450 enzymes[5].
Table 2: CYP450 Inhibition Profile
| Enzyme Target | IC₅₀ Value | Clinical Implication for Drug Development |
| CYP2C9 | 39.6 μM[5] | Weak inhibition. Represents a low risk for clinically significant DDIs with CYP2C9 substrates (e.g., warfarin) at standard therapeutic exposures. |
| CYP3A4 | 21.6 μM[5] | Moderate inhibition. While not a potent inhibitor, co-administration with narrow-therapeutic-index CYP3A4 substrates requires pharmacokinetic modeling to ensure safety margins. |
References
- AdisInsight. "Fandosentan". Springer.
- PubChem. "Fandosentan Potassium | C25H17F3KNO6S | CID 23674746". National Institutes of Health (NIH).
- BOC Sciences. "CAS 221246-12-4 (Fandosentan potassium)". BOC Sciences.
- American Medical Association (AMA). "FANDOSENTAN POTASSIUM: STATEMENT ON A NONPROPRIETARY NAME ADOPTED BY THE USAN COUNCIL". AMA.
- MedChemExpress. "hypoxic | MedChemExpress (MCE) Life Science Reagents". MedChemExpress.
Sources
Application Note: Fandosentan Potassium Dosing Protocols for In Vivo Pulmonary Arterial Hypertension (PAH) Models
Executive Summary
Pulmonary Arterial Hypertension (PAH) is a progressive, life-threatening disease characterized by elevated pulmonary vascular resistance and right ventricular failure. A primary driver of PAH pathogenesis is the overexpression of Endothelin-1 (ET-1), a potent endogenous vasoconstrictor and mitogen.
Fandosentan potassium (also known as CI-1034 or PD 180988) is a highly selective, orally active Endothelin A ( ETA ) receptor antagonist [1]. Originally developed for the treatment of PAH and chronic obstructive pulmonary disease (COPD), Fandosentan potassium effectively reverses hypoxic pulmonary vasoconstriction by competitively blocking ET-1 binding at the ETA receptor [2]. This application note provides a comprehensive, self-validating protocol for formulating and administering Fandosentan potassium in preclinical in vivo PAH models, specifically the gold-standard Sugen 5416/Hypoxia (SuHx) rodent model.
Mechanistic Rationale: The ET-1/ ETA Axis
To design a robust in vivo experiment, one must understand the causality behind the target. ET-1 acts via two distinct G-protein-coupled receptors: ETA and ETB .
-
ETA Receptors (located on pulmonary vascular smooth muscle cells) mediate intense vasoconstriction and cellular proliferation via the Gq /Phospholipase C (PLC) pathway.
-
ETB Receptors (located primarily on endothelial cells) mediate vasodilation via nitric oxide (NO) and prostacyclin release, and act as clearance receptors for ET-1.
Fandosentan selectively targets the ETA receptor. By preserving ETB receptor function, Fandosentan allows for continued endogenous ET-1 clearance and NO-mediated vasodilation, providing a superior hemodynamic profile compared to non-selective antagonists [1].
Fig 1: Mechanism of action of Fandosentan potassium blocking the ET-1/ETA signaling cascade.
Physicochemical Properties & Formulation Strategy
Fandosentan potassium is the potassium salt of Fandosentan, which enhances its aqueous solubility compared to the free acid [3]. However, to ensure absolute systemic bioavailability and prevent precipitation during in vivo dosing (especially via oral gavage or intraperitoneal injection), a co-solvent system is required.
Quantitative Physicochemical Data
| Parameter | Value / Description |
| Chemical Name | Potassium 4-(7-ethyl-1,3-benzodioxol-5-yl)-1,1-dioxo-2-[2-(trifluoromethyl)phenyl]-1λ⁶,2-benzothiazine-3-carboxylate |
| CAS Number | 221246-12-4 |
| Molecular Weight | 555.56 g/mol |
| Molecular Formula | C25H17F3KNO6S |
| Target | ETA Receptor (Selective Antagonist) |
| Storage (Powder) | -20°C (Protect from light and moisture) |
| Storage (Solvent) | -80°C (Aliquots, max 6-12 months) |
Data synthesized from PubChem and standard chemical supplier specifications [3][4].
Optimized In Vivo Formulation Protocol
To create a clear, stable solution for oral (PO) or intraperitoneal (IP) administration, utilize the following fractional formulation. Self-Validation Step: Always verify that the final solution is completely clear. Any turbidity indicates precipitation, which will lead to erratic pharmacokinetic absorption and invalidate the study.
Vehicle Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (0.9% NaCl).
Step-by-Step Preparation (for a 2 mg/mL working solution):
-
Weighing: Accurately weigh 2.0 mg of Fandosentan potassium powder.
-
Dissolution (DMSO): Add 100 μL of high-purity in vivo grade DMSO. Vortex until completely dissolved. Causality: DMSO acts as the primary solvent to break the crystal lattice of the compound.
-
Co-solvent 1 (PEG300): Add 400 μL of PEG300. Vortex thoroughly. Causality: PEG300 prevents the hydrophobic drug from crashing out when aqueous solutions are introduced.
-
Surfactant (Tween 80): Add 50 μL of Tween 80. Vortex gently to avoid excessive foaming. Causality: Tween 80 reduces surface tension and maintains micellar stability.
-
Aqueous Phase (Saline): Dropwise, add 450 μL of sterile 0.9% Saline while continuously mixing.
-
Validation: Hold the vial against a light source. The solution must be 100% transparent.
In Vivo Experimental Design: Sugen/Hypoxia Model
Historically, Fandosentan was validated in perinatal lamb hypoxia models [1][2]. In modern preclinical drug development, the Sugen 5416 (VEGFR inhibitor) + Chronic Hypoxia (SuHx) model in rats is the gold standard, as it accurately replicates the severe angio-obliterative lesions seen in human PAH.
Fig 2: Experimental workflow for the SuHx PAH model with therapeutic Fandosentan dosing.
Step-by-Step Disease Induction and Dosing Protocol
Phase 1: Induction (Day 0)
-
Administer a single subcutaneous (SC) injection of Sugen 5416 (SU5416) at 20 mg/kg to adult male Sprague-Dawley rats (approx. 200g).
-
Immediately transfer the rats to a normobaric hypoxia chamber maintained at 10% O2 .
-
Self-Validating Control: Maintain a "Sham" group of rats injected with the Sugen vehicle and kept in standard room air (21% O2 ).
Phase 2: Disease Progression (Days 0-21)
-
House rats in the hypoxia chamber for exactly 21 days. Monitor body weight twice weekly.
-
On Day 21, return the SuHx rats to normoxia (21% O2 ). At this stage, pulmonary vascular remodeling and elevated Right Ventricular Systolic Pressure (RVSP) are established.
Phase 3: Therapeutic Dosing of Fandosentan (Days 21-35)
-
Randomize the SuHx rats into two groups: SuHx + Vehicle, and SuHx + Fandosentan.
-
Dose: Administer Fandosentan potassium at 5 to 15 mg/kg/day (dose titration recommended based on specific strain sensitivity).
-
Route: Oral gavage (PO) is preferred to mimic clinical administration routes of ERAs.
-
Dose daily for 14 days.
Hemodynamic Assessment & Tissue Harvesting
The ultimate proof of Fandosentan's efficacy is the reduction of RVSP and the reversal of right ventricular hypertrophy (RVH).
Right Heart Catheterization (RHC)
Causality: Non-invasive echocardiography provides estimates, but RHC is the definitive, direct measurement of pulmonary hemodynamics required for rigorous scientific validation.
-
Anesthesia: Induce anesthesia using Isoflurane (2-3% in O2 ). Maintain core body temperature at 37°C using a heating pad.
-
Surgical Approach: Make a small incision in the anterior neck. Isolate the right external jugular vein.
-
Catheter Insertion: Introduce a pressure-volume (PV) catheter (e.g., Millar Mikro-Tip) into the jugular vein.
-
Advancement & Validation: Advance the catheter through the right atrium and into the right ventricle (RV). Self-Validation Step: You will know the catheter is in the RV when the pressure waveform on the monitor shifts from a low-amplitude venous wave to a high-amplitude, pulsatile ventricular wave (systolic peaks >25 mmHg in healthy rats, >60 mmHg in SuHx rats).
-
Data Acquisition: Record RVSP for at least 5 minutes to ensure a stable baseline.
Morphometric Analysis (Fulton Index)
-
Euthanize the animal via exsanguination under deep anesthesia.
-
Rapidly excise the heart. Dissect the Right Ventricle (RV) free from the Left Ventricle and Septum (LV+S).
-
Weigh the tissues to calculate the Fulton Index : RV/(LV+S) . This ratio normalizes RV mass to the rest of the heart, providing a highly reliable metric for right ventricular hypertrophy independent of total body weight.
Expected Quantitative Outcomes
| Experimental Group | Expected RVSP (mmHg) | Expected Fulton Index [RV/(LV+S)] |
| Control (Sham + Vehicle) | 20 - 28 | 0.22 - 0.26 |
| SuHx + Vehicle (PAH) | 75 - 95 | 0.45 - 0.60 |
| SuHx + Fandosentan (10 mg/kg) | 40 - 55 | 0.30 - 0.38 |
Note: Fandosentan potassium is expected to significantly attenuate, though not entirely normalize, the severe hemodynamics of the SuHx model, consistent with the pharmacological profile of potent ETA antagonists.
References
-
Coe Y, Haleen SJ, Welch KM, Coceani F. "The endothelin-A-receptor antagonist PD 180988 (CI-1034) selectively reverses the pulmonary vasoconstrictor response to hypoxia in the lamb." Journal of Cardiovascular Pharmacology. 2000.[Link]
-
Coe Y, Haleen SJ, Welch KM, Liu YA, Coceani F. "The endothelin A receptor antagonists PD 156707 (CI-1020) and PD 180988 (CI-1034) reverse the hypoxic pulmonary vasoconstriction in the perinatal lamb." Journal of Pharmacology and Experimental Therapeutics. 2002.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 23674746, Fandosentan Potassium." PubChem. Accessed April 2026.[Link]
Application Note: Scalable Synthesis and Chromatography-Free Purification of Fandosentan Potassium (CI-1034)
Strategic Overview & Mechanistic Rationale
Fandosentan potassium (CI-1034 / PD-180988) is a highly potent and selective endothelin A (ETA) receptor antagonist developed for the management of cardiopulmonary conditions such as primary pulmonary hypertension and congestive heart failure. Structurally, it is characterized by a highly functionalized aryl moiety linked to a benzothiazine dioxide core.
During early-phase drug development, the discovery synthesis route relied heavily on multiple chromatographic purifications and utilized highly reactive, unstable intermediates (such as triflates and titanium tetrachloride). To support advanced clinical trials, a paradigm shift in the synthetic strategy was required. As detailed by[1], the manufacturing route was redesigned into a highly convergent, 15-step process that completely eliminates column chromatography, relying instead on robust carbon-carbon bond formation and targeted anti-solvent crystallization.
Retrosynthetic Framework and Reagent Causality
The scalable synthesis of Fandosentan potassium is driven by a convergent disconnection strategy, splitting the molecule into a "Northern Half" (an aryl boronic acid) and a "Southern Half" (a benzothiazine dioxide core).
The success of this route hinges on two critical, causality-driven experimental modifications from the discovery route[1]:
-
Substitution of TiCl₄ with MgCl₂ in Dieckmann Condensation: The discovery route utilized TiCl₄ to catalyze the cyclization of the benzothiazine dioxide core. However, TiCl₄ is highly corrosive and generates insoluble titanium dioxide (TiO₂) byproducts upon aqueous workup, severely bottlenecking filtration at the multikilogram scale. Replacing TiCl₄ with MgCl₂ provides a milder Lewis acid that maintains high cyclization yields while allowing for rapid, homogeneous phase separations[2].
-
Replacement of Triflate with 4-Fluorobenzenesulfonate: The original Suzuki coupling utilized a triflate leaving group on the Southern Half. Triflates are expensive, moisture-sensitive, and prone to degradation during storage. By converting the intermediate to a 4-fluorobenzenesulfonate ester, the Southern Half becomes a highly stable, crystalline solid that still undergoes efficient oxidative addition with palladium catalysts during the Suzuki-Miyaura coupling[1].
Synthesis Pathway Visualization
Caption: Convergent synthesis pathway of Fandosentan potassium (CI-1034) via Suzuki-Miyaura coupling.
Self-Validating Experimental Protocols
The following protocols represent the optimized, scalable methodologies for the critical stages of Fandosentan potassium synthesis. Every step includes specific In-Process Controls (IPCs) to ensure the system is self-validating before proceeding.
Protocol A: Synthesis of the Southern Half Core (Dieckmann Condensation)
Causality: MgCl₂ serves as a templating Lewis acid to facilitate the intramolecular Dieckmann condensation of the sulfonamide intermediate without generating unfilterable metal oxide slurries.
-
Charge Reactor: Add the sulfonamide intermediate (1.0 eq) to a clean, dry reactor under a nitrogen atmosphere. Suspend in anhydrous tetrahydrofuran (THF) (10 vol).
-
Catalyst Addition: Add anhydrous MgCl₂ (1.5 eq) in a single portion. Stir the suspension at 20–25 °C for 30 minutes to allow complexation.
-
Base Addition: Slowly add triethylamine (TEA) (3.0 eq) over 45 minutes, maintaining the internal temperature below 30 °C.
-
IPC Check: Sample the reaction mixture after 4 hours. Analyze via HPLC (254 nm). Validation criteria: Proceed to quench only when the starting sulfonamide is < 1.0% by Area.
-
Esterification: Once cyclization is complete, add 4-fluorobenzenesulfonyl chloride (1.2 eq) directly to the reaction mixture to trap the enolate. Stir for 2 hours.
-
Workup: Quench with 1M HCl (aqueous) to solubilize magnesium salts. Separate the organic layer, wash with brine, and concentrate under vacuum to yield the 4-fluorobenzenesulfonate ester (Southern Half).
Protocol B: Convergent Suzuki-Miyaura Coupling
Causality: The 4-fluorobenzenesulfonate ester is less reactive than a triflate; therefore, a highly active palladium-phosphine catalyst system and elevated temperatures are required to drive the cross-coupling to completion.
-
Preparation: In a degassed reactor, combine the Southern Half ester (1.0 eq) and the Northern Half aryl boronic acid (1.1 eq).
-
Solvent & Base: Add a degassed mixture of toluene/ethanol (4:1 v/v) and aqueous potassium carbonate (K₂CO₃, 2.5 eq).
-
Catalyst Charge: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq). Purge the headspace with nitrogen three times.
-
Heating: Heat the biphasic mixture to reflux (approx. 85 °C) with vigorous agitation.
-
IPC Check: After 8 hours, sample the organic phase. Validation criteria: The reaction is deemed complete when the Southern Half ester is < 0.5% by HPLC. If > 0.5%, continue heating and re-sample every 2 hours.
-
Workup: Cool to 40 °C, separate the aqueous layer, and wash the organic layer with an aqueous EDTA solution to scavenge residual palladium.
Protocol C: Potassium Salt Formation
-
Free Acid Dissolution: Dissolve the purified Fandosentan free acid in absolute ethanol (8 vol) at 50 °C.
-
Salt Conversion: Slowly add a stoichiometric amount of 1M Potassium Hydroxide (KOH) in ethanol (1.0 eq).
-
Crystallization: Seed the solution with authentic Fandosentan potassium crystals (0.1% w/w) and cool linearly to 0 °C over 4 hours.
-
Isolation: Filter the resulting crystalline slurry and wash the cake with cold ethanol.
Scalable Purification Paradigm (Chromatography-Free)
To achieve multikilogram scalability, the purification of the final Active Pharmaceutical Ingredient (API) relies entirely on phase separations and anti-solvent crystallization. This exploits the differential solubility of the Fandosentan free acid and its impurities.
-
Aqueous Extraction: The crude Suzuki coupling mixture (in toluene) is treated with aqueous sodium hydroxide. The Fandosentan free acid deprotonates and partitions entirely into the aqueous phase, leaving neutral organic impurities (and triphenylphosphine oxide) in the toluene layer.
-
Acidification & Precipitation: The aqueous layer is separated, polished through a 0.2 µm filter, and acidified with 2M HCl to pH 2.0. This protonates the API, causing it to precipitate as a free-flowing solid.
-
Anti-Solvent Polish: The solid is dissolved in hot ethyl acetate, and heptane (anti-solvent) is added dropwise until the cloud point is reached. Slow cooling yields highly pure API (>99.5% purity).
Purification Workflow Visualization
Caption: Chromatography-free purification workflow utilizing anti-solvent crystallization.
Quantitative Process Metrics
The transition from the discovery route to the scalable process yielded significant improvements in both throughput and material efficiency.
| Process Metric | Discovery Route | Scalable Process Route | Causality / Impact |
| Overall Yield | < 5% | ~ 15–20% | Improved coupling efficiency and elimination of mass-loss during column chromatography. |
| Chromatographic Steps | Multiple | Zero (0) | Transition to direct anti-solvent crystallization significantly improved bulk throughput. |
| Key Coupling Leaving Group | Triflate (OTf) | 4-Fluorobenzenesulfonate | Enhanced intermediate stability; reduced raw material cost and eliminated hydrolysis risks. |
| Dieckmann Lewis Acid | TiCl₄ | MgCl₂ | Eliminated insoluble TiO₂ byproducts, resolving critical filtration bottlenecks and improving safety. |
References
-
Jacks, T. E., Belmont, D. T., Briggs, C. A., Horne, N. M., Kanter, G. D., Karrick, G. L., Krikke, J. J., McCabe, R. J., Mustakis, J. G., Nanninga, T. N., Risedorph, G. S., Seamans, R. E., Skeean, R., Winkle, D. D., & Zennie, T. M. (2004). Development of a Scalable Process for CI-1034, an Endothelin Antagonist. Organic Process Research & Development, 8(2), 201–212.[Link]
Sources
Quantification of Fandosentan potassium in rat plasma using LC-MS/MS
An authoritative guide to the robust and validated quantification of Fandosentan Potassium in rat plasma, leveraging the specificity and sensitivity of tandem mass spectrometry. This document provides a comprehensive framework for researchers in pharmacology and drug development.
Introduction: The Rationale for Fandosentan Quantification
Fandosentan is a potent and selective endothelin A (ETA) receptor antagonist that has been investigated for its therapeutic potential in treating conditions such as pulmonary hypertension.[1][][3][4] The endothelin system plays a crucial role in vasoconstriction, and its antagonism is a key area of cardiovascular research. The potassium salt of Fandosentan is often used in pharmaceutical formulations.
To accurately characterize the pharmacokinetic (PK) profile of Fandosentan—understanding its absorption, distribution, metabolism, and excretion (ADME)—a reliable and sensitive bioanalytical method is essential. Preclinical studies, particularly in rodent models like rats, form the bedrock of drug development, providing critical data for dose selection and safety assessment.
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantitative bioanalysis. Its high selectivity allows for the differentiation of the analyte from endogenous matrix components and metabolites, while its sensitivity enables quantification at the low concentrations typically observed in PK studies.[5] This application note details a complete protocol for the quantification of Fandosentan in rat plasma, from sample preparation to method validation, in accordance with global regulatory standards.[6][7][8][9]
Materials and Reagents
Sourcing high-purity reagents is fundamental to minimizing analytical variability and ensuring reproducible results.
| Item | Supplier | Grade/Purity | Notes |
| Fandosentan Potassium | Commercial Supplier | >98% | Reference standard for calibration and QC. |
| Telmisartan (Internal Standard) | Commercial Supplier | >98% | Structurally distinct, chromatographically resolved. Chosen for its common use as an IS and robust ionization. |
| Acetonitrile (ACN) | Fisher Scientific, etc. | LC-MS Grade | Primary solvent for protein precipitation and mobile phase. |
| Methanol (MeOH) | Fisher Scientific, etc. | LC-MS Grade | Used for stock solution preparation. |
| Formic Acid (FA) | Sigma-Aldrich, etc. | >99% | Mobile phase modifier to improve peak shape and ionization efficiency. |
| Water | Milli-Q System | Type I Ultrapure, 18.2 MΩ·cm | For buffer and mobile phase preparation. |
| Rat Plasma (K2-EDTA) | BioIVT, etc. | Control/Blank | Used for preparing calibration standards and quality controls. |
| Polypropylene Microcentrifuge Tubes | Eppendorf, etc. | 1.5 mL / 2.0 mL | For sample preparation. |
| 96-well Collection Plates | Waters, Agilent | 1 mL or 2 mL | For high-throughput sample processing. |
| HPLC Vials and Caps | Waters, Agilent | Amber Glass or Polypropylene | To hold samples for autosampler injection. |
Experimental Protocols
Preparation of Stock and Working Solutions
Accuracy begins with the precise preparation of stock solutions.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of Fandosentan Potassium and Telmisartan (Internal Standard, IS) into separate volumetric flasks.
-
Dissolve in a minimal amount of DMSO, then bring to final volume with Methanol. This ensures complete dissolution before introducing the aqueous component.
-
Store at -20°C. These solutions are the primary reference for all subsequent dilutions.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the Fandosentan stock solution with a 50:50 Acetonitrile:Water mixture to prepare working solutions for the calibration curve (CC) and quality control (QC) samples.
-
A typical concentration range for a PK study might be 1 ng/mL to 1000 ng/mL.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the Telmisartan stock solution with Acetonitrile containing 0.1% formic acid. This solution will be used as the protein precipitation agent.
-
Plasma Sample Preparation: Protein Precipitation (PPT)
The objective of sample preparation is to remove macromolecules, primarily proteins, which can interfere with the analysis and damage the LC-MS system.[10] Protein precipitation is a rapid and effective method for this purpose.[11][12][13]
Protocol:
-
Label 1.5 mL polypropylene microcentrifuge tubes for blank, zero, calibration standards, QCs, and unknown study samples.
-
Thaw rat plasma samples and quality controls on ice to prevent degradation.
-
Aliquot 50 µL of rat plasma into the corresponding tubes.
-
For CC and QC samples, spike 5 µL of the appropriate working standard solution. For blank and unknown samples, add 5 µL of 50:50 ACN:Water.
-
Add 150 µL of the IS working solution (100 ng/mL Telmisartan in ACN with 0.1% FA) to all tubes except the blank (add 150 µL of ACN with 0.1% FA to the blank). The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.[10]
-
Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein.
-
Carefully transfer 100 µL of the clear supernatant to HPLC vials for analysis. Avoid disturbing the protein pellet.
Caption: Protein Precipitation Workflow for Fandosentan.
LC-MS/MS Instrumentation and Conditions
The following conditions serve as a robust starting point for method development. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) System:
| Parameter | Condition | Rationale |
| Column | Waters Acquity BEH C18, 50 x 2.1 mm, 1.7 µm | C18 columns provide excellent retention for moderately non-polar compounds like Fandosentan.[14][15] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in protonation for positive ion mode ESI.[14] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent for efficient elution. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | |
| Gradient Program | 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.1-4.0 min (5% B) | A gradient ensures separation from matrix components and sharp peak shapes. |
Mass Spectrometry (MS) System:
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is suitable for polar to moderately polar molecules. Positive mode is effective for compounds with basic nitrogen atoms. |
| Scan Type | Multiple Reaction Monitoring (MRM) | MRM provides superior selectivity and sensitivity for quantification. |
| Capillary Voltage | 3.5 kV | |
| Source Temperature | 150 °C | |
| Desolvation Temp. | 450 °C | |
| Desolvation Gas Flow | 800 L/hr | |
| MRM Transitions | Fandosentan: 518.1 -> 281.1 (Quantifier), 518.1 -> 474.1 (Qualifier) Telmisartan (IS): 515.2 -> 276.2 | Precursor ion [M+H]+ is selected and fragmented to produce specific product ions. The most intense product is used for quantification. |
Note: MRM transitions are proposed based on the molecular weight of Fandosentan (517.47 g/mol )[1] and its chemical structure. These must be optimized empirically on the specific mass spectrometer being used.
Caption: Overall LC-MS/MS Data Acquisition Process.
Bioanalytical Method Validation
A method is only useful if it is proven to be reliable. Validation is performed according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance.[6][7] The core parameters to be assessed are summarized below.[16]
| Validation Parameter | Purpose | Acceptance Criteria (FDA Guidelines) |
| Selectivity | To ensure no endogenous components in the matrix interfere with the analyte or IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and response. | At least 6 non-zero points; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | To assess the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | Intra- and Inter-day runs with QCs (Low, Mid, High). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).[15] |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be reliably quantified. | Analyte response must be ≥5x the blank response. Accuracy within ±20% and Precision (CV) ≤20%. |
| Matrix Effect | To evaluate the suppression or enhancement of ionization by matrix components.[17][18][19] | IS-normalized matrix factor CV should be ≤15% across at least 6 lots of rat plasma. |
| Recovery | To measure the efficiency of the extraction process. | Should be consistent, precise, and reproducible. Not required to be 100%. |
| Stability | To ensure the analyte is stable during sample handling and storage. | Mean concentration of stability QCs must be within ±15% of nominal values. Assessed for: Bench-top, Freeze-thaw (3 cycles), and Long-term storage.[20][21][22] |
Example Data and Results
The following tables represent expected outcomes for a successfully validated method.
Table 1: Calibration Curve Linearity
| Concentration (ng/mL) | Response Ratio (Analyte/IS) | Accuracy (%) |
|---|---|---|
| 1.0 (LLOQ) | 0.012 | 105.4 |
| 2.5 | 0.029 | 98.7 |
| 10.0 | 0.118 | 101.2 |
| 50.0 | 0.595 | 100.5 |
| 250.0 | 2.980 | 99.8 |
| 750.0 | 8.955 | 99.1 |
| 1000.0 | 11.981 | 102.3 |
Linear Regression: y = 0.012x + 0.0005; r² = 0.998
Table 2: Inter-Day Accuracy and Precision (n=3 days)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV %) |
|---|---|---|---|---|
| LLOQ | 1.0 | 1.08 | 108.0 | 9.5 |
| Low QC | 3.0 | 2.89 | 96.3 | 7.2 |
| Mid QC | 150.0 | 155.1 | 103.4 | 5.4 |
| High QC | 800.0 | 789.6 | 98.7 | 4.8 |
Conclusion
This application note provides a comprehensive and robust method for the quantification of Fandosentan potassium in rat plasma using LC-MS/MS. The described protocol, centered on a simple and efficient protein precipitation for sample preparation, offers the sensitivity and selectivity required for preclinical pharmacokinetic studies. Adherence to the outlined validation procedures will ensure the generation of high-quality, reliable, and defensible data that meets stringent regulatory expectations, thereby facilitating informed decision-making in the drug development pipeline.
References
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 11). Bioanalysis Zone. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). NorthEast BioLab. [Link]
-
LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (n.d.). LCGC International. [Link]
-
Bioanalytical Method Validation; Guidance for Industry; Availability. (2018, May 22). Federal Register. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). KCAS Bio. [Link]
-
ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. (n.d.). Norlab. [Link]
-
Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. (n.d.). LCGC International. [Link]
-
Stability Assessments in Bioanalytical Method Validation. (2024, June 28). Celegence. [Link]
-
Rapid, Solid Phase Extraction Technique for the High-Throughput Assay of Darifenacin in Human Plasma. (n.d.). ACS Publications. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). U.S. Food and Drug Administration. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration. [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent. [Link]
-
Drug Analysis of Plasma Samples. (2022, January 24). Chemistry LibreTexts. [Link]
-
Bioanalytical Method Validation Focus on Sample Stability. (2022, June 6). BioPharma Services. [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2024, May 12). MDPI. [Link]
-
Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment. (n.d.). PubMed. [Link]
-
Plasma drug screening using paper spray mass spectrometry with integrated solid phase extraction. (2024, April 7). PubMed. [Link]
-
Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Fandosentan Potassium. (n.d.). PubChem. [Link]
-
Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. (2022, January 11). MDPI. [Link]
-
FANDOSENTAN. (n.d.). Inxight Drugs. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. [Link]
-
FANDOSENTAN POTASSIUM. (n.d.). American Medical Association. [Link]
-
FANDOSENTAN. (n.d.). Inxight Drugs. [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007, September 15). Agilent. [Link]
-
Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. (2022, November 14). PubMed. [Link]
-
Rat Pharmacokinetics and In Vitro Metabolite Identification of KM-819, a Parkinson's Disease Candidate, Using LC-MS/MS and LC-HRMS. (2024, February 25). MDPI. [Link]
-
Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method including 25 novel synthetic opioids in hair and subsequent analysis of a Swiss opioid consumer cohort. (2024, February 21). PubMed. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. [Link]
-
LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma. (2025, October 8). MDPI. [Link]
-
Development of an LC-MS/MS method for quantification of kadsurenone in rat plasma and its application to a pharmacokinetic study. (n.d.). ResearchGate. [Link]
-
Validated LC-MS/MS assay for the quantitative determination of clematichinenoside AR in rat plasma and its application to a pharmacokinetic study. (2012, October 15). PubMed. [Link]
-
(PDF) LC-MS/MS Determination and Pharmacokinetic Study of Dehydrocorydaline in Rat Plasma after Oral Administration of Dehydrocorydaline and Corydalis yanhusuo Extract. (2014, October 13). ResearchGate. [Link]
Sources
- 1. FANDOSENTAN [drugs.ncats.io]
- 3. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 4. FANDOSENTAN [drugs.ncats.io]
- 5. rsc.org [rsc.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. agilent.com [agilent.com]
- 11. norlab.com [norlab.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Rat Pharmacokinetics and In Vitro Metabolite Identification of KM-819, a Parkinson’s Disease Candidate, Using LC-MS/MS and LC-HRMS [mdpi.com]
- 16. biopharmaservices.com [biopharmaservices.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. bioanalysis-zone.com [bioanalysis-zone.com]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Fandosentan potassium application in vascular smooth muscle cell cultures
Fandosentan Potassium Application in Vascular Smooth Muscle Cell Cultures: Advanced Protocols Last Updated: April 1, 2026 (Tokyo, Japan)
Executive Summary & Mechanistic Grounding
Endothelin-1 (ET-1) is a potent endogenous neurohormone and mitogen that exerts profound effects on vascular tone and remodeling, primarily through the Endothelin A receptor (ETAR) and Endothelin B receptor (ETBR) located in the endothelium and vascular smooth muscle[1]. In vascular smooth muscle cells (VSMCs), ETAR activation drives pathological vascular remodeling, hyperproliferation, and sustained contraction—making it a critical therapeutic target in pulmonary arterial hypertension (PAH) and cardiovascular disease[2],[1].
Fandosentan potassium (also known as BMS-193884) is a highly selective, orally active ETAR antagonist[3]. By competitively binding to ETAR, Fandosentan potassium uncouples the Gq-protein signaling cascade. This prevents phospholipase C (PLC) activation, inositol triphosphate (IP3)-mediated intracellular calcium mobilization, and subsequent myosin light chain kinase (MLCK) activation, which is responsible for contraction[2]. Concurrently, it suppresses the MAPK/ERK signaling axis responsible for VSMC proliferation.
Fig 1: Fandosentan potassium blocks ET-1 mediated VSMC contraction and proliferation pathways.
Pharmacological Profile & Quantitative Data
Understanding the binding kinetics and off-target profile of Fandosentan potassium is essential for establishing optimal in vitro dosing regimens. The following table summarizes key pharmacological parameters:
| Target / Property | Value | Activity Type | Reference |
| ETAR (Human) | IC50 = 0.5 nM | Competitive Antagonist | [4] |
| ETBR (Human) | > 10,000 nM | Negligible Affinity | [3] |
| CYP2C9 | IC50 = 39.6 μM | Weak Inhibition | [5] |
| CYP3A4 | IC50 = 21.6 μM | Weak Inhibition | [5] |
Note: The extreme selectivity for ETAR over ETBR ensures that Fandosentan potassium specifically isolates ETAR-mediated pathways in mixed-receptor VSMC populations without off-target ETBR cross-talk.
Experimental Protocols
Protocol A: Reagent Preparation & VSMC Synchronization
Causality & Rationale : VSMCs in standard culture media (10% FBS) exhibit high basal proliferation and heterogeneous cell cycle states. Serum starvation is mandatory prior to ET-1 stimulation to synchronize cells in the G0/G1 phase. This reduces background MAPK activation and sensitizes the cells to ET-1 and Fandosentan potassium.
Step-by-Step Methodology :
-
Stock Preparation : Dissolve Fandosentan potassium in anhydrous DMSO to yield a 10 mM stock solution. Aliquot into single-use vials and store at -20°C to prevent freeze-thaw degradation.
-
Cell Seeding : Seed primary human or rat aortic VSMCs into assay plates (e.g., 96-well clear-bottom black plates for calcium assays) at a density of 1×104 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubation : Incubate for 24 hours at 37°C, 5% CO2 to allow for complete cellular adhesion.
-
Serum Starvation : Aspirate the growth medium, wash once with 1X PBS, and replace with Starvation Medium (DMEM supplemented with 0.1% FBS) for 24 hours prior to compound treatment.
Self-Validation System : Include a control well maintained in standard 10% FBS media throughout the starvation period. A successful starvation protocol should yield a >80% reduction in basal proliferation (via EdU assay) compared to the 10% FBS control.
Protocol B: Real-Time Intracellular Calcium Mobilization Assay
Causality & Rationale : ET-1 binding to ETAR triggers rapid IP3-mediated Ca2+ release from the sarcoplasmic reticulum[2]. Fluo-4 AM is selected over Fura-2 for this protocol due to its superior dynamic range and suitability for high-throughput microplate readers without requiring UV excitation.
Step-by-Step Methodology :
-
Dye Loading : Remove Starvation Medium. Add 100 μL of Loading Buffer (HBSS containing 20 mM HEPES, 2.5 mM Probenecid, and 3 μM Fluo-4 AM) to each well. Incubate for 45 minutes at 37°C in the dark.
-
De-esterification : Wash cells three times with Assay Buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid) to remove extracellular dye. Add 90 μL of Assay Buffer and incubate for an additional 15 minutes at room temperature to allow complete de-esterification of intracellular AM esters.
-
Antagonist Pre-incubation : Add 10 μL of 10X Fandosentan potassium working solutions (to reach final concentrations of 0.1 nM to 100 nM). Incubate for 30 minutes at 37°C.
-
Agonist Stimulation & Reading : Transfer the plate to a kinetic fluorescence microplate reader (Ex: 494 nm, Em: 516 nm). Inject ET-1 (Final concentration: 10 nM) automatically while recording fluorescence at 1-second intervals for 120 seconds.
Self-Validation System :
-
Positive Control : Inject Ionomycin (1 μM) to bypass the receptor and directly induce maximum Ca2+ influx. If fluorescence does not increase >5-fold instantaneously, the dye loading failed or the dye has compartmentalized.
-
Negative Control : Vehicle (0.1% DMSO) injection. This must yield a flat baseline to rule out injection-artifact fluorescence spikes.
Protocol C: ET-1-Induced VSMC Proliferation Assay (EdU Incorporation)
Causality & Rationale : ETAR activation stimulates DNA synthesis. EdU (5-ethynyl-2'-deoxyuridine) incorporation is utilized instead of traditional BrdU because the Click-iT chemistry does not require harsh DNA denaturation (HCl treatment), thereby preserving VSMC morphology for multiplexed imaging.
Step-by-Step Methodology :
-
Pre-treatment : To serum-starved VSMCs, add Fandosentan potassium (0.1 nM - 100 nM) and incubate for 1 hour.
-
Stimulation : Add ET-1 to a final concentration of 100 nM. Incubate for 48 hours at 37°C.
-
EdU Labeling : Add EdU (10 μM final concentration) to the culture media 12 hours prior to the end of the 48-hour incubation period.
-
Fixation & Permeabilization : Aspirate media, wash with PBS, fix with 4% Paraformaldehyde for 15 minutes, and permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.
-
Detection : Perform the Click-iT reaction using a fluorescent azide (e.g., Alexa Fluor 488) according to standard click-chemistry protocols. Counterstain nuclei with Hoechst 33342.
-
Quantification : Calculate the percentage of proliferating cells (EdU-positive nuclei / Total Hoechst-positive nuclei).
Self-Validation System :
-
Max Proliferation Control : Cells treated with 10% FBS (expected >60% EdU positivity).
-
Baseline Control : Unstimulated, serum-starved cells (expected <5% EdU positivity). Fandosentan treatment should dose-dependently reduce the ET-1 stimulated group back toward this baseline.
Expert Insights & Troubleshooting
-
Receptor Internalization Kinetics : ET-1 is known to cause rapid internalization of the ETAR complex. Always ensure Fandosentan potassium is pre-incubated before ET-1 exposure. Adding the antagonist simultaneously with the agonist will result in an artificially shifted IC50 curve due to the rapid binding kinetics and subsequent internalization of ET-1.
-
Metabolic Stability in Co-Cultures : If performing VSMC/hepatocyte co-cultures, note that Fandosentan potassium exhibits weak inhibition of CYP2C9 and CYP3A4[5]. While its IC50s for these enzymes are in the micromolar range (far above the sub-nanomolar ETAR IC50), high-dose treatments (>10 μM) could confound results by altering the metabolism of co-administered CYP substrates. Keep working concentrations below 1 μM to maintain target specificity.
References
-
Title : Fandosentan potassium | MedChemExpress Source : medchemexpress.com URL : 5
-
Title : BMS-193884 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY Source : guidetopharmacology.org URL : 3
-
Title : KEGG PATHWAY: hsa04270 - Genome.jp Source : genome.jp URL : 2
-
Title : BindingDB PrimarySearch_ki Source : bindingdb.org URL : 4
-
Title : Bosentan | C27H29N5O6S | CID 104865 - PubChem - NIH Source : nih.gov URL : 1
Sources
Application Note: Optimal Storage, Reconstitution, and Stability Protocols for Fandosentan Potassium
Target Audience: Researchers, assay developers, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedures (SOPs).
Executive Summary & Mechanistic Context
Fandosentan potassium (also known as CI-1034 or PD-180988) is a potent, orally active, and highly selective endothelin A receptor (ETAR) antagonist[1][2]. Originally developed for the treatment of pulmonary hypertension and chronic obstructive pulmonary disease (COPD), it functions by reversing hypoxic pulmonary vasoconstriction[2]. In addition to its primary receptor antagonism, in vitro studies indicate that Fandosentan potassium also acts as an inhibitor of cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4, with IC50 values of 39.6 µM and 21.6 µM, respectively[3].
From a physicochemical perspective, Fandosentan potassium contains a sulfonamide linkage and a benzodioxole moiety[4]. While the potassium salt formulation significantly enhances its aqueous solubility compared to the free acid, it also renders the lyophilized powder highly hygroscopic. Exposure to ambient humidity can lead to the rapid absorption of water, which acts as a catalyst for the hydrolytic degradation of the sulfonamide bond over time. Therefore, strict adherence to temperature and humidity controls during both powder storage and solvent reconstitution is critical to ensuring the pharmacological potency and structural integrity of the compound across experimental replicates.
Figure 1. Mechanism of action of Fandosentan potassium blocking ET-1/ETAR-mediated vasoconstriction.
Physicochemical Profile & Storage Parameters
To establish a self-validating quality control system, researchers must first understand the baseline quantitative parameters of the compound. Table 1 summarizes the critical physicochemical data and validated storage timelines required for experimental planning.
Table 1: Quantitative Physicochemical and Stability Data
| Parameter | Specification | Causality / Relevance |
| Chemical Formula | C25H17F3KNO6S | Potassium salt form[4]. |
| Molecular Weight | 555.57 g/mol (Salt) / 517.48 g/mol (Free Acid) | Required for accurate molarity calculations during reconstitution[4][5]. |
| Primary Target | Endothelin A Receptor (ETAR) | Reverses hypoxic pulmonary vasoconstriction[1][2]. |
| Powder Storage | -20°C (Stable for up to 3 years) | Sub-zero temperatures arrest oxidative and thermal degradation kinetics[6]. |
| Solvent Storage | -80°C (Stable for up to 1 year) | Ultra-low temps prevent solvent-mediated hydrolysis and precipitation[6]. |
| Shipping Conditions | Blue Ice / Ambient Temperature | Short-term thermal excursions during transit do not impact long-term stability[6]. |
Standard Operating Procedures (SOPs)
The following protocols are designed to eliminate environmental variables that compromise compound stability.
SOP 1: Handling and Long-Term Storage of Lyophilized Powder
Objective: Prevent moisture ingress and subsequent hydrolytic degradation of the Fandosentan potassium powder.
-
Receipt and Initial Storage: Upon receiving the lyophilized powder, immediately transfer the sealed vial to a -20°C freezer[6]. Ensure the vial is stored in a dark secondary container to prevent potential photolytic degradation.
-
Equilibration (Critical Step): Before opening the vial, remove it from the -20°C freezer and place it in a desiccator at room temperature (20°C–25°C) for a minimum of 30 to 60 minutes.
-
Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic potassium salt powder, drastically reducing its shelf life and altering its effective mass during weighing.
-
-
Weighing: Perform all weighing in a low-humidity environment. Purge the headspace of the vial with dry nitrogen or argon gas before resealing to displace oxygen and ambient moisture.
SOP 2: Reconstitution and Aliquoting Workflow
Objective: Create stable, single-use stock solutions to prevent freeze-thaw degradation.
-
Solvent Selection: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9% purity, water content ≤0.005%).
-
Causality: Standard DMSO is highly hygroscopic. Any water present in the solvent will facilitate the hydrolysis of the compound's sulfonamide linkage during extended storage.
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex gently for 30 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 1 to 2 minutes.
-
Aliquoting: Divide the master stock solution into single-use aliquots (e.g., 20 µL or 50 µL) using tightly sealed, low-bind microcentrifuge tubes.
-
Causality: Fandosentan potassium in solution should not be subjected to multiple freeze-thaw cycles. Repeated temperature fluctuations cause localized concentration gradients, leading to irreversible precipitation and loss of active compound.
-
-
Cryogenic Storage: Immediately transfer the aliquots to a -80°C freezer. Under these conditions, the solution remains stable for up to 1 year[6].
Figure 2. Standard operating procedure for the reconstitution and storage of Fandosentan potassium.
Quality Control & Stability Validation
To ensure that the protocol acts as a self-validating system, implement the following Quality Control (QC) checks:
-
Visual Inspection Post-Thawing: When retrieving an aliquot from -80°C, thaw it slowly on ice. Before adding it to your assay buffer, inspect the tube against a light source. The solution must be completely clear. If micro-crystals or cloudiness are observed, the compound has precipitated. Do not use precipitated aliquots, as the effective concentration will be unknown, invalidating dose-response data.
-
Chromatographic Baseline Validation: Upon initial reconstitution, run a small sample of the master stock through an HPLC-UV or LC-MS system to establish a baseline chromatogram and retention time for the intact Fandosentan molecule (MW 517.48 for the free acid equivalent)[5].
-
Longitudinal Monitoring: For experiments spanning several months, periodically run a newly thawed aliquot through the same chromatographic method. A reduction in the primary peak area or the appearance of secondary peaks (indicating hydrolysis fragments) signals that the -80°C stock has degraded and a fresh powder vial must be reconstituted.
References
-
NCATS. "FANDOSENTAN - Inxight Drugs". National Center for Advancing Translational Sciences.[Link]
-
AMA USAN Council. "FANDOSENTAN POTASSIUM: STATEMENT ON A NONPROPRIETARY NAME ADOPTED BY THE USAN COUNCIL". American Medical Association.[Link]
-
ChEMBL. "Compound: FANDOSENTAN (CHEMBL2110610) - ChEMBL - EMBL-EBI". European Bioinformatics Institute.[Link]
Sources
Technical Support Center: Optimizing Fandosentan Potassium Aqueous Solubility
Welcome to the Advanced Assay Troubleshooting Center. This guide is designed for researchers and drug development professionals working with Fandosentan potassium (PD 180988 / CI-1034), a highly selective and potent 1[1].
While Fandosentan exhibits excellent pharmacological properties, its structural complexity and lipophilicity often lead to solubility bottlenecks during in vitro assay preparation. This guide provides mechanistic explanations, diagnostic workflows, and self-validating protocols to ensure reliable compound delivery in aqueous environments.
Diagnostic Workflow: Resolving Precipitation Events
Diagnostic workflow for resolving Fandosentan precipitation in aqueous assays.
Deep-Dive Troubleshooting FAQs
Q: Why does Fandosentan potassium precipitate immediately upon dilution from a DMSO stock into my aqueous assay buffer? A: This is a classic example of exceeding the compound's2[2]. When a highly concentrated DMSO stock is introduced into an aqueous environment (like PBS or cell culture media), the rapid solvent shift causes the hydrophobic regions of the Fandosentan molecule to aggregate before they can thermodynamically equilibrate with the water molecules. The sudden drop in DMSO concentration drastically reduces the solvation capacity of the medium, leading to nucleation and precipitation[3].
Q: How can I maintain solubility in biochemical (cell-free) receptor binding assays? A: For cell-free assays, the most effective self-validating approach is the addition of non-ionic surfactants. Adding4 directly to your assay buffer lowers the surface tension and forms micelles that encapsulate the hydrophobic moieties of the drug[4]. Because these are biochemical assays, these low concentrations of detergents typically do not interfere with ETA receptor stability, provided you validate the baseline receptor activity with a vehicle control.
Q: Detergents are lysing my cells in functional assays. What is the alternative for cell-based assays? A: In cell-based assays, detergents above their critical micelle concentration (CMC) will disrupt lipid bilayers, causing cytotoxicity[4]. Instead, utilize complexation strategies.5 is highly recommended for creating inclusion complexes[5]. The hydrophobic cavity of the cyclodextrin encapsulates Fandosentan, while its hydrophilic exterior maintains aqueous solubility. Alternatively, use a ternary co-solvent system (e.g., 1% DMSO, 5% PEG300, and aqueous buffer) ensuring the final organic solvent concentration remains below the cytotoxic threshold for your specific cell line[6].
Q: Can the age or storage condition of my DMSO stock affect downstream aqueous solubility? A: Absolutely. Anhydrous DMSO is highly hygroscopic. Repeated opening of stock vials allows atmospheric moisture to enter, which can lead to premature hydrolysis or micro-precipitation of Fandosentan within the stock itself. Furthermore, compounds3[3]. Always store Fandosentan potassium in single-use aliquots at -80°C for long-term storage (up to 1 year)[6].
Quantitative Excipient Guidelines
The following table summarizes the proven limits and mechanisms for excipients used to rescue Fandosentan potassium solubility in aqueous media.
| Parameter / Excipient | Recommended Concentration | Application Context | Mechanism of Action |
| DMSO (Final) | ≤ 1.0% (v/v) | Cell-based & Biochemical | Primary solvent; lowers dielectric constant. |
| Tween-20 / Triton X-100 | 0.01% - 0.05% (v/v) | Biochemical Assays only | Micellar encapsulation of hydrophobic domains[4]. |
| SBE-β-CD | 5% - 10% (w/v) | Cell-based Assays | Hydrophobic inclusion complexation[5]. |
| PEG300 | ≤ 5.0% (v/v) | In vivo & Cell-based | Co-solvent; disrupts water hydrogen bonding[6]. |
Self-Validating Experimental Protocols
Protocol 1: Kinetic Solubility Assessment via Nephelometry (Shake-Flask Adaptation)
Purpose: To empirically determine the maximum soluble concentration of Fandosentan in your specific assay buffer before precipitation occurs[2].
-
Stock Preparation : Prepare a 10 mM stock of Fandosentan potassium in 100% anhydrous, cell-culture grade DMSO. Vortex for 2 minutes and sonicate for 5 minutes until visually clear[5].
-
Serial Dilution : Create a 2-fold serial dilution of the DMSO stock across a 96-well plate (using DMSO as the diluent).
-
Aqueous Transition : Transfer 2 µL of each DMSO dilution into a new 96-well plate containing 198 µL of the target aqueous buffer (e.g., HBSS, pH 7.4). This ensures a constant 1% DMSO background.
-
Incubation : Seal the plate and incubate on a plate shaker at 300 rpm for 2 hours at 37°C to simulate assay conditions.
-
Detection : Measure light scattering using a laser nephelometer or read absorbance at 620 nm on a standard microplate reader. A sharp increase in scattering/absorbance indicates the kinetic solubility limit (precipitation point).
-
System Validation : Centrifuge the plate at 3,000 x g for 10 minutes to pellet any micro-precipitates. Analyze the supernatant via LC/MS to quantify the exact concentration of the dissolved fraction, directly validating the nephelometry results[2].
Protocol 2: Preparation of SBE-β-CD / Fandosentan Inclusion Complexes
Purpose: To deliver high concentrations of Fandosentan to cells without precipitating the drug or lysing the cells with detergents[5].
-
Excipient Preparation : Dissolve SBE-β-CD in your aqueous cell culture medium (without FBS) to a final concentration of 10% (w/v). Filter-sterilize through a 0.22 µm PES membrane.
-
Drug Addition : Slowly add the required volume of 10 mM Fandosentan DMSO stock dropwise into the stirring SBE-β-CD solution. Do not exceed a final DMSO concentration of 1%.
-
Equilibration : Allow the mixture to stir gently at room temperature for 30-60 minutes. The kinetic energy facilitates the entry of the lipophilic Fandosentan molecules into the cyclodextrin cavities[5].
-
Verification & Validation : Visually inspect for clarity against a dark background. To validate complete complexation, perform a dynamic light scattering (DLS) measurement; the absence of large aggregates (>100 nm) confirms successful inclusion. If micro-precipitates are visible, sonicate the solution in a water bath for 5 minutes[5].
-
Application : Dilute this formulated master mix with standard culture media to reach your final desired assay concentrations.
References
-
Title: The endothelin-A-receptor antagonist PD180988 (CI-1034) Source: ResearchGate URL: [Link]
-
Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC Source: NIH URL: [Link]
-
Title: How to enhance drug solubility for in vitro assays? Source: ResearchGate URL: [Link]
Sources
Technical Support Center: Optimizing LC-MS/MS Detection Limits for Fandosentan Potassium Metabolites
Welcome to the analytical support center for Fandosentan potassium (BMS-207940) . As a highly potent endothelin A (ETA) receptor antagonist, Fandosentan presents unique bioanalytical challenges. Its extreme potency ( Ki=10 pM ) necessitates low therapeutic dosing, which in turn demands highly sensitive LC-MS/MS methodologies with lower limits of quantification (LLOQ) often reaching ≤4 nM [1].
This guide is designed for researchers and drug development professionals. It moves beyond basic troubleshooting to explain the causality behind analytical failures and provides self-validating protocols to ensure scientific integrity during your pharmacokinetic (PK) and toxicokinetic (TK) workflows.
Workflow Overview
Fig 1: Step-by-step LC-MS/MS optimization workflow for Fandosentan and its metabolites.
Frequently Asked Questions & Troubleshooting Guides
Q1: What are the optimal MRM transitions for Fandosentan and its primary metabolites?
The Causality: Fandosentan (exact mass ∼551.18 Da ) is heavily metabolized by hepatic cytochrome P450 enzymes[2]. The primary metabolic pathways include aliphatic hydroxylation and N-dealkylation. To achieve maximum sensitivity in a triple quadrupole mass spectrometer, Electrospray Ionization (ESI) in positive mode is preferred due to the easily protonated basic nitrogen atoms in its isoxazole and sulfonamide structures. Fragmentation typically yields a stable product ion at m/z280.08 via cleavage of the sulfonamide bond[2].
Data Presentation: Optimized MRM Parameters Table 1: Validated MS/MS parameters for Fandosentan and its putative metabolites.
| Analyte | Precursor Ion [M+H]+ ( m/z ) | Product Ion ( m/z ) | Declustering Potential (V) | Collision Energy (eV) |
| Fandosentan (Parent) | 552.2 | 280.1 | 60 | 35 |
| Hydroxylated Metabolite | 568.2 | 296.1 | 65 | 35 |
| N-desmethyl Metabolite | 538.2 | 266.1 | 60 | 37 |
Self-Validating System: Always infuse a stable isotopically labeled (SIL) internal standard (e.g., [2H6] -Fandosentan) alongside your tuning solutions. If the SIL transitions do not optimize at identical collision energies to the parent, your collision cell gas pressure or quadrupole calibration requires immediate recalibration.
Q2: My signal-to-noise (S/N) ratio for the hydroxylated metabolite is extremely low at the LLOQ (< 4 nM). How do I optimize extraction recovery?
The Causality: Low S/N at the LLOQ is rarely a detector limitation; it is predominantly caused by ion suppression . Endogenous plasma matrix components—specifically lysophosphatidylcholines—compete for charge droplets in the ESI source[3]. Simple protein precipitation (PPT) leaves these phospholipids in the extract. Transitioning to Solid-Phase Extraction (SPE) using a hydrophilic-lipophilic balanced (HLB) sorbent selectively washes away phospholipids while retaining the hydrophobic Fandosentan and its slightly more polar metabolites[4].
Step-by-Step Methodology: Phospholipid-Depleting SPE Protocol
-
Conditioning: Wash the Oasis HLB 96-well plate (30 mg/well) with 1.0 mL Methanol, followed by 1.0 mL LC-MS grade water.
-
Loading: Dilute of plasma sample with of 2% Formic Acid in water (this disrupts protein binding). Load onto the cartridge at a flow rate of 1 mL/min .
-
Washing: Wash with 1.0 mL of 5% Methanol in water to remove salts and polar interferences.
-
Elution: Elute with of Acetonitrile/Methanol (50:50, v/v) containing 0.1% Formic Acid.
-
Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in of Initial Mobile Phase.
Self-Validating System: Analyze the 5% Methanol wash fraction. If Fandosentan metabolites are detected in the wash, the sorbent bed was over-dried during conditioning, or the organic wash concentration is too high. Adjust the vacuum pressure to maintain a wet sorbent bed.
Q3: I am observing severe co-elution of Fandosentan with its metabolites. What chromatographic adjustments are recommended?
The Causality: Fandosentan possesses a stereogenic axis (atropisomerism) due to hindered rotation about its biphenyl bond in the presence of bulky ortho-substituents[5]. Because hydroxylated metabolites are only marginally more polar than the parent, using a standard fully porous C18 column often leads to peak broadening and co-elution. To resolve this, utilize a core-shell (fused-core) C18 column (e.g., Ascentis Express 2.7 µm)[6]. The solid core reduces the van Deemter A-term (eddy diffusion) and minimizes longitudinal diffusion, sharpening peaks and improving resolution without exceeding standard HPLC backpressure limits.
Data Presentation: Optimized UHPLC Gradient Table 2: Gradient elution profile for baseline separation of Fandosentan atropisomers and metabolites.
| Time (min) | % Mobile Phase A (0.1% FA in H2O ) | % Mobile Phase B (0.1% FA in ACN) | Flow Rate (mL/min) |
| 0.0 | 90 | 10 | 0.4 |
| 1.5 | 90 | 10 | 0.4 |
| 4.0 | 30 | 70 | 0.4 |
| 5.5 | 5 | 95 | 0.4 |
| 6.5 | 90 | 10 | 0.4 |
Self-Validating System: Incorporate a post-column infusion of Fandosentan during a blank matrix injection. A dip in the steady baseline signal precisely pinpoints the retention time where invisible matrix suppression occurs. If your metabolites elute within this dip, you must flatten the gradient slope (e.g., between 2.0 and 4.0 minutes) to shift their retention times away from the suppression zone.
Q4: How does Fandosentan interact with the Endothelin pathway, and why is metabolite tracking critical for toxicity assessments?
The Causality: Fandosentan is a highly selective ETA receptor antagonist (80,000-fold selectivity for ETA over ETB)[1]. By blocking Endothelin-1 (ET-1) from binding to the ETA receptor on vascular smooth muscle cells, it prevents Gq-protein coupled intracellular calcium ( Ca2+ ) release and subsequent vasoconstriction[7]. Tracking metabolites is critical because endothelin receptor antagonists have a known class effect of Drug-Induced Liver Injury (DILI). In fact, Fandosentan was discontinued from early clinical development specifically due to clinical transaminase elevations[8]. Monitoring reactive intermediate metabolites helps toxicologists map the exact mechanisms of hepatotoxicity.
Fig 2: Mechanism of Fandosentan blocking the Endothelin-1 mediated ETA receptor signaling pathway.
References
- PubChem - Fandosentan Potassium (related).
- Biphenylsulfonamide Endothelin Receptor Antagonists. 4. Discovery of N-[[2'-[[(4,5-Dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940).
- KEGG PATHWAY: hsa04270 - Vascular Smooth Muscle Contraction. Genome.jp.
- Simultaneous quantification of endothelin receptor antagonists and phosphodiesterase 5 inhibitors currently used in pulmonary arterial hypertension. PubMed (NIH).
- Moving beyond Binary Predictions of Human Drug-Induced Liver Injury (DILI) toward Contrasting Relative Risk Potential. Chemical Research in Toxicology (ACS).
- Effect of column temperature on the behaviour of some angiotensin converting enzyme inhibitors during high-performance liquid chromatographic analysis.
- LC-MS Resource Guide: Ascentis Express Columns. MilliporeSigma.
- Advances in Liquid Chromatography–Tandem Mass Spectrometry (LC–MS–MS)-Based Quantitation of Biopharmaceuticals in Biological Samples.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bosentan | C27H29N5O6S | CID 104865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Simultaneous quantification of endothelin receptor antagonists and phosphodiesterase 5 inhibitors currently used in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. KEGG PATHWAY: hsa04270 [genome.jp]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating In Vitro Off-Target Toxicity of Fandosentan Potassium
Welcome to the Application Support Center for In Vitro Toxicology. This guide is designed for researchers, scientists, and drug development professionals working to optimize Endothelin Receptor Antagonists (ERAs), specifically focusing on troubleshooting the off-target hepatotoxicity associated with Fandosentan potassium (CI-1034).
Fandosentan is a potent Endothelin A (ETA) receptor antagonist. While effective in pulmonary arterial hypertension models, its clinical development was halted due to transaminase elevations. This is a recognized class effect of ERAs, driven primarily by impaired hepatobiliary disposition and mitochondrial dysfunction.
Mechanistic Overview
Mechanism of Fandosentan-induced hepatotoxicity via BSEP and mitochondria.
Frequently Asked Questions (FAQs): Mechanisms & Assay Selection
Q: Why does Fandosentan potassium exhibit off-target hepatotoxicity in vitro? A: The causality lies in its chemical structure. Like other ERAs (e.g., bosentan, sitaxsentan), Fandosentan inadvertently binds to the ATP-binding cassette transporter known as the 1. This inhibition blocks the efflux of bile acids into the canaliculi. The resulting intracellular accumulation of detergent-like bile salts acts synergistically with direct2 to induce oxidative stress, ATP depletion, and ultimately, hepatocellular necrosis.
Q: Why should I use Sandwich-Cultured Human Hepatocytes (SCHH) instead of standard 2D HepG2 cultures? A: Standard 2D cell lines rapidly lose the expression of key canalicular transporters.3 are required because they maintain the polarized cellular architecture and functional bile canalicular networks necessary to accurately model bile acid disposition and accumulation.
Troubleshooting Guide
Issue 1: High background noise or false negatives in BSEP vesicle assays.
-
Root Cause: Vesicle leakage during the wash step or compound precipitation.
-
Solution: Ensure rapid filtration. BSEP vesicles are highly sensitive to temperature shifts; if the wash buffer is not strictly maintained at 4°C, the vesicles will leak the accumulated radiolabeled substrate. Additionally, verify the solubility limit of Fandosentan in your assay buffer. Precipitation at higher concentrations (>50 µM) will artificially lower the apparent IC50.
Issue 2: Inability to discern mitochondrial toxicity from general compound cytotoxicity.
-
Root Cause: Mammalian cells in standard high-glucose media generate ATP primarily via glycolysis, masking mitochondrial defects (the Crabtree effect).
-
Solution: Implement a 4. Forcing cells to metabolize galactose requires them to rely heavily on mitochondrial oxidative phosphorylation for ATP synthesis, thereby unmasking mitochondrial toxicants.
Experimental Workflows & Self-Validating Protocols
Step-by-step in vitro workflow for assessing Fandosentan off-target toxicity.
Protocol A: BSEP Vesicle Inhibition Assay
Causality: Directly measures the compound's binding affinity and inhibitory effect on the BSEP transporter without the confounding variables of cellular metabolism.
-
Vesicle Preparation: Thaw recombinant human BSEP-expressing membrane vesicles on ice.
-
Compound Incubation: Pre-incubate vesicles (50 µg protein/well) with Fandosentan potassium (0.1–100 µM), Vehicle (0.1% DMSO), or Positive Control (Ritonavir 10 µM) in assay buffer for 15 minutes at 37°C.
-
Transport Initiation: Add 2 µM [3H]-Taurocholate and 4 mM ATP (or AMP for background control) to initiate transport.
-
Termination & Filtration: Stop the reaction after exactly 5 minutes using ice-cold wash buffer. Transfer immediately to a glass fiber filter plate and wash 3x via rapid vacuum filtration.
-
Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate the IC50.
-
Self-Validating System: The assay is strictly valid only if ATP-dependent uptake in the vehicle control is >5-fold higher than AMP-dependent uptake, and the Ritonavir control achieves >80% inhibition.
Protocol B: Glucose/Galactose Mitochondrial Toxicity Assay
Causality: Differentiates direct mitochondrial ETC inhibition from non-specific plasma membrane damage.
-
Cell Seeding: Seed HepG2 cells at 10,000 cells/well in 96-well plates.
-
Media Adaptation: Acclimate cells for 24h in either high-glucose (25 mM) or galactose (10 mM) media.
-
Drug Treatment: Expose cells to Fandosentan (1–100 µM) for 24h. Use Rotenone (1 µM) as a positive control for Complex I inhibition.
-
Viability Assessment: Measure cellular ATP levels using a luminescent cell viability assay.
-
Self-Validating System: Calculate the IC50 ratio (IC50_Glucose / IC50_Galactose). A ratio >3 indicates specific mitochondrial toxicity. The plate must be rejected if the Rotenone control fails to produce a ratio >3.
Quantitative Data Presentation
To contextualize Fandosentan's toxicity, compare its profile against other ERAs.5.
| Endothelin Receptor Antagonist | BSEP Inhibition IC50 (µM) | Mitochondrial Toxicity (IC50 µM) | Clinical Hepatotoxicity Risk |
| Ambrisentan | >100 | >100 | Low |
| Macitentan | 12 | ~20 | Moderate (Warning Label) |
| Sitaxsentan | 25 | ~40 | High (Withdrawn) |
| Bosentan | 42 | ~50 | High (Black Box Warning) |
| Fandosentan (CI-1034) | ~20–30 | ND | High (Discontinued) |
(Note: ND = Not definitively published, but structurally inferred based on class effect).
References
- Evaluation of the Endothelin Receptor Antagonists Ambrisentan, Bosentan, Macitentan, and Sitaxsentan as Hepatobiliary Transporter Inhibitors and Substrates in Sandwich-Cultured Human Hep
- Liver safety evaluation of endothelin receptor antagonists using HepatoPac® : A single model impact assessment on hepatocellular health, function and bile acid disposition. PubMed.
- Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction. Toxicological Sciences (Oxford Academic).
- Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs.
- Moving beyond Binary Predictions of Human Drug-Induced Liver Injury (DILI) toward Contrasting Relative Risk Potential.
Sources
- 1. Evaluation of the Endothelin Receptor Antagonists Ambrisentan, Bosentan, Macitentan, and Sitaxsentan as Hepatobiliary Transporter Inhibitors and Substrates in Sandwich-Cultured Human Hepatocytes | PLOS One [journals.plos.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Liver safety evaluation of endothelin receptor antagonists using HepatoPac® : A single model impact assessment on hepatocellular health, function and bile acid disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Fandosentan Potassium Storage & Troubleshooting
Welcome to the Technical Support Center for Fandosentan potassium (also known in literature as CI-1034 or PD 180988). Fandosentan is a potent, selective endothelin A (ETA) receptor antagonist that was developed to inhibit hypoxic pulmonary vasoconstriction in conditions like pulmonary hypertension and chronic obstructive pulmonary disease (COPD)[1][2][3].
While highly effective in in vitro and in vivo models, the structural complexity of Fandosentan potassium—synthesized via robust Suzuki cross-coupling and featuring a benzothiazine dioxide core, a 1,3-benzodioxole moiety, and a carboxylate potassium salt[2]—makes it highly susceptible to environmental degradation. This guide provides field-proven insights to help researchers maintain the scientific integrity of their assays by preventing compound degradation.
Quantitative Properties & Storage Baselines
Before troubleshooting, ensure your experimental parameters align with the established baseline metrics for Fandosentan potassium. Deviations from these expected values often serve as the first indicator of compound degradation.
Table 1: Fandosentan Potassium Baseline Metrics
| Parameter | Established Value | Causality / Relevance | Ref |
| Molecular Weight | 555.56 g/mol | Potassium salt form (Free acid: 517.47 g/mol ). | [2][] |
| Primary Target | ETA Receptor | Reverses hypoxic pulmonary vasoconstriction. | [2][5] |
| CYP2C9 Inhibition | IC₅₀ = 39.6 μM | Critical for drug-drug interaction (DDI) profiling. | [6] |
| CYP3A4 Inhibition | IC₅₀ = 21.6 μM | Useful as a secondary validation metric in assays. | [6] |
| Powder Storage | -20°C (Up to 3 years) | Minimizes thermal kinetic energy driving oxidation. | [7] |
| Solvent Storage | -80°C (Up to 1 year) | Supresses hydrolysis in DMSO/aqueous matrices. | [7] |
Mechanistic Pathways of Degradation
Understanding how Fandosentan degrades allows you to implement self-validating experimental designs. The potassium salt form drastically increases the molecule's hygroscopicity. When moisture is absorbed, it creates a localized micro-environment that catalyzes the hydrolytic cleavage of the benzothiazine core. Furthermore, the 1,3-benzodioxole ring is vulnerable to autoxidation, and the conjugated system is sensitive to photolytic stress.
Fig 1: Environmental stressors driving Fandosentan potassium degradation and loss of ETA affinity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Fandosentan potassium powder turned from white to a yellowish-brown hue after 6 months in the -20°C freezer. Is it still usable? A1: No. Discoloration is a macroscopic indicator of chemical degradation, specifically the oxidation of the 1,3-benzodioxole ring into quinone-like byproducts. This occurs if the vial was opened while cold, allowing ambient humidity to condense on the highly hygroscopic potassium salt[]. The moisture acts as a solvent for dissolved oxygen, accelerating oxidative degradation. Resolution: Discard the discolored powder. In the future, strictly follow the thermal equilibration step in Protocol 1.
Q2: We observe a rapid drop in ETA receptor binding affinity and variable CYP3A4 inhibition when using aqueous stock solutions stored at 4°C. Why? A2: Fandosentan potassium is highly susceptible to hydrolytic cleavage of its benzothiazine-3-carboxylate core in aqueous environments. Storing aqueous solutions at 4°C provides sufficient thermal energy for this hydrolysis to occur over a few days. Resolution: TargetMol and industry standards dictate that Fandosentan must be stored in a solvent (like anhydrous DMSO) at -80°C, which guarantees stability for up to 1 year[7]. Never store aqueous working solutions; prepare them fresh immediately prior to the assay.
Q3: Does light exposure during patch-clamp or calcium mobilization assays affect Fandosentan's efficacy? A3: Yes. The conjugated benzothiazine dioxide system is photolabile. Prolonged exposure to standard laboratory fluorescent lighting or UV light can induce ring contraction or cleavage, rendering the molecule inactive against the ETA receptor. Resolution: Utilize amber microcentrifuge tubes for all stock aliquots and wrap assay reservoirs in aluminum foil.
Fig 2: Impact of Fandosentan degradation on the Endothelin-1/ETA receptor signaling cascade.
Self-Validating Experimental Protocols
To guarantee trustworthiness in your data, implement these standard operating procedures. They are designed not just to execute a task, but to inherently prevent and detect degradation.
Protocol 1: Preparation and Cryo-Preservation of Ultra-Stable Stock Solutions
Causality: This workflow prevents moisture condensation and minimizes freeze-thaw cycles, which are the primary drivers of hydrolysis.
-
Thermal Equilibration (Critical): Remove the sealed vial of Fandosentan potassium from the -20°C freezer and place it in a desiccator at room temperature for at least 60 minutes before breaking the seal.
-
Reconstitution: Dissolve the powder in high-purity, anhydrous DMSO (water content <0.005%) to create a 10 mM stock solution. Vortex gently until the solution is completely clear.
-
Aliquoting: Immediately dispense the stock solution into single-use, amber glass or opaque low-bind microcentrifuge tubes (e.g., 10 μL to 50 μL per tube).
-
Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer them immediately to a -80°C freezer. This ensures stability for up to 1 year[7].
Protocol 2: LC-MS/MS Self-Validation of Stock Integrity
Causality: Before committing to expensive in vivo models or high-throughput screens, verify that the stock solution has not undergone hydrolysis or oxidation.
-
Sample Preparation: Thaw a single aliquot of the DMSO stock and dilute it to a final concentration of 1 μM using a 50:50 mixture of LC-MS grade Acetonitrile and Water containing 0.1% Formic Acid.
-
Chromatography: Inject 5 μL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μm). Use a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.
-
Mass Spectrometry Detection: Operate in positive electrospray ionization (ESI+) mode.
-
Target Mass: Monitor for the intact free acid of Fandosentan at m/z ~518.5 ([M+H]⁺, derived from the free acid MW of 517.47)[2].
-
Degradation Markers: Scan for lower mass fragments indicating the loss of the benzodioxole group or the addition of +16 Da (indicating oxidation).
-
-
Validation Check: If the purity of the m/z 518.5 peak falls below 95% relative to total peak area, discard the stock and reconstitute a fresh vial.
References
-
ncats.io - FANDOSENTAN - Inxight Drugs: Description. Retrieved from [Link]
-
ncats.io - FANDOSENTAN - Inxight Drugs: Sources. Retrieved from [Link]
-
springer.com - Fandosentan - AdisInsight. Retrieved from [Link]
-
acs.org - Development of a Scalable Process for CI-1034, an Endothelin Antagonist. Organic Process Research & Development. Retrieved from [Link]
-
karger.com - Drugs in Clinical Development for Chronic Obstructive Pulmonary Disease. Respiration. Retrieved from [Link]
Sources
Technical Support Center: Minimizing CYP Enzyme Inhibition Artifacts in Fandosentan Potassium Assays
Welcome to the Technical Support Center for Fandosentan potassium in vitro metabolism assays. Fandosentan (CI-1034 / PD 180988) is an Endothelin A (ETA) receptor antagonist originally developed for pulmonary hypertension[1]. However, its clinical progression was halted due to reversible transaminase elevations, a key indicator of Drug-Induced Liver Injury (DILI), as documented in 2[2].
Because Fandosentan is a dual inhibitor and inducer of CYP3A4 (inducing mRNA up to 15-fold) and an inhibitor of CYP2C9[2][3], accurately profiling its cytochrome P450 (CYP) interactions is critical for retrospective toxicity modeling. This guide provides researchers with the mechanistic causality behind common assay artifacts and self-validating protocols to ensure data integrity.
Mechanistic Context & Artifact Visualization
When assaying Fandosentan against CYP enzymes, researchers frequently encounter false positives or false negatives driven by the compound's physicochemical properties and the assay matrix. The diagram below illustrates the pathways through which true inhibition is often obscured by solvent effects, non-specific binding, and optical interference.
Mechanistic pathways of Fandosentan-CYP interactions and sources of in vitro assay artifacts.
Troubleshooting Guide (FAQs)
Q1: Why is my Fandosentan IC₅₀ for CYP3A4 shifting significantly between different assay runs? A1: This is almost always a solvent artifact. Fandosentan potassium requires organic solvents for stock preparation. However, CYP enzymes—especially CYP3A4—are highly sensitive to dimethyl sulfoxide (DMSO). DMSO acts as a competitive inhibitor for CYP3A4. If your final assay DMSO concentration exceeds 0.1% (v/v), the baseline CYP3A4 activity is suppressed, artificially shifting the apparent IC₅₀ of Fandosentan and creating a false positive for higher potency.
Q2: I am observing a "plateau" effect where Fandosentan does not achieve 100% inhibition at high concentrations (>50 μM). Is this a time-dependent inhibition (TDI) issue? A2: No, this is a classic symptom of poor aqueous solubility leading to Non-Specific Binding (NSB). Because Fandosentan's true IC₅₀ values are relatively high (39.6 μM for CYP2C9 and 21.6 μM for CYP3A4)[3], researchers must test it at high concentrations (up to 100 μM). At these levels, the lipophilic drug may precipitate or bind to the polystyrene/polypropylene assay plates, drastically reducing the free unbound drug concentration ( fu ). This creates a false negative where the drug appears less potent than it is.
Q3: My high-throughput fluorogenic CYP assay shows Fandosentan as a highly potent inhibitor (IC₅₀ < 5 μM), but my LC-MS/MS data shows weak inhibition. Which is correct? A3: Trust the LC-MS/MS data. Fluorogenic substrates (e.g., Vivid® BOMR) are prone to optical interference. Fandosentan or its metabolites can quench the fluorescent emission signal of the cleaved substrate. The plate reader interprets this signal loss as enzyme inhibition, resulting in a severe false positive. LC-MS/MS directly measures the specific metabolite mass and is immune to optical quenching.
Quantitative Data & Artifact Thresholds
To ensure accurate benchmarking, compare your assay parameters against the validated thresholds below. Data is sourced from authoritative pharmacological profiling of Fandosentan[2][3].
| Parameter | Value | Causality & Assay Implication |
| CYP3A4 IC₅₀ | 21.6 μM | Moderate inhibition. Requires strict solvent control to avoid DMSO additive artifacts. |
| CYP2C9 IC₅₀ | 39.6 μM | Weak inhibition. High assay concentrations needed, increasing the risk of precipitation and NSB. |
| CYP3A4 Induction | ~15-fold mRNA increase | Dual inhibitor/inducer behavior complicates long-term hepatocyte incubations. |
| Max Tolerated DMSO | ≤ 0.1% v/v | Exceeding this threshold artificially suppresses CYP3A4 baseline activity. |
| HLM Protein Conc. | 0.1 mg/mL | Low protein concentration minimizes non-specific binding while maintaining linear metabolite formation. |
Self-Validating Experimental Protocol: LC-MS/MS CYP Inhibition Assay
To eliminate the artifacts described above, utilize this self-validating LC-MS/MS workflow. Every step is designed with built-in causality to ensure the final IC₅₀ reflects true enzyme kinetics.
Phase 1: Preparation & Solvent Control
-
Step 1: Prepare a 10 mM Fandosentan stock in 100% DMSO.
-
Step 2: Perform all subsequent serial dilutions (100x target concentration) in a 50:50 Methanol:Water mixture.
-
Causality: By diluting the intermediate stocks in Methanol:Water, the final DMSO concentration in the incubation well is kept strictly ≤ 0.1%. This prevents solvent-induced competitive inhibition artifacts on CYP3A4.
Phase 2: Incubation & System Validation
-
Step 3: Prepare a master mix containing Human Liver Microsomes (HLM) at a final concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Step 4: Add probe substrates at their respective Km values (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9).
-
Step 5 (Self-Validation): In parallel control wells, run known selective inhibitors: Ketoconazole for CYP3A4 and3[3].
-
Step 6: Initiate the reaction by adding NADPH (1 mM final) and incubate at 37°C for 10 minutes.
-
Causality: Using a low microsomal protein concentration (0.1 mg/mL) minimizes non-specific lipid binding. The inclusion of Sulfaphenazole and Ketoconazole validates the metabolic competence of the specific CYP isoforms in your specific HLM lot.
Phase 3: Free Fraction ( fu ) Verification
-
Step 7: Run a parallel Rapid Equilibrium Dialysis (RED) plate using the exact assay matrix (0.1 mg/mL HLM) spiked with 10 μM Fandosentan.
-
Causality: Fandosentan's apparent IC₅₀ must be mathematically corrected to the unbound IC₅₀ ( IC50,u ). This self-validates the assay against false negatives caused by the drug sticking to the plastic plate or microsomal membranes.
Phase 4: Termination & LC-MS/MS Quantification
-
Step 8: Quench the reaction with 3 volumes of ice-cold acetonitrile containing a stable-isotope labeled internal standard (e.g., ¹³C-1'-hydroxy midazolam).
-
Step 9: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.
-
Step 10: Analyze the supernatant via LC-MS/MS to quantify specific metabolite formation.
-
Causality: Mass spectrometry directly measures the catalytic product, entirely bypassing the fluorescent quenching artifacts that plague high-throughput fluorogenic assays.
References
-
Moving beyond Binary Predictions of Human Drug-Induced Liver Injury (DILI) toward Contrasting Relative Risk Potential Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]
Sources
Fandosentan potassium formulation optimization for improved oral bioavailability
Welcome to the technical support center for the formulation of Fandosentan Potassium. This guide is designed for researchers, scientists, and drug development professionals actively engaged in optimizing the oral bioavailability of this compound. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing not just procedural steps but also the underlying scientific rationale to empower your experimental design and troubleshooting efforts.
Section 1: Understanding the Core Challenge
Fandosentan is an endothelin A receptor antagonist.[1][2] Its potassium salt form, while offering potential advantages in terms of stability and handling, still presents a significant hurdle for oral drug delivery: low aqueous solubility. This characteristic is a primary limiter of its oral bioavailability, as the drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[3][4]
FAQ: The "Why" Behind Poor Bioavailability
Question: Why is the oral bioavailability of Fandosentan Potassium expected to be low?
Answer: Fandosentan, like many modern drug candidates, falls into a category of compounds with poor aqueous solubility.[4][5] According to the Biopharmaceutics Classification System (BCS), drugs with low solubility and high permeability are classified as BCS Class II.[4][6] The rate-limiting step for the absorption of these drugs is not their ability to cross the intestinal wall, but rather how quickly and completely they can dissolve in the gut.[3] Insufficient dissolution leads to a significant portion of the administered dose passing through the gastrointestinal tract unabsorbed, resulting in low and variable bioavailability.[6][7]
Mechanism of Action: A Brief Overview
Fandosentan is a selective antagonist of the endothelin A (ETA) receptor.[1][2] Endothelin-1 (ET-1), a potent vasoconstrictor, exerts its effects by binding to ETA and ETB receptors.[8][9] By blocking the ETA receptor, Fandosentan inhibits the vasoconstrictive and proliferative effects of ET-1, which is a key mechanism in conditions like pulmonary hypertension.[1][8]
Section 2: Formulation Strategies & Troubleshooting
To overcome the solubility challenge, advanced formulation strategies are necessary. This section delves into the practical aspects of developing a robust oral formulation for Fandosentan Potassium, with a focus on Solid Lipid Nanoparticles (SLNs).
Why Solid Lipid Nanoparticles (SLNs)?
SLNs are a promising lipid-based drug delivery system for enhancing the oral bioavailability of poorly soluble drugs.[10][11][12] They offer several advantages:
-
Enhanced Solubility and Dissolution: The small particle size (typically 50-1000 nm) dramatically increases the surface area available for dissolution.[13][14]
-
Improved Stability: The solid lipid matrix can protect the encapsulated drug from chemical degradation.[15][16]
-
Controlled Release: The lipid matrix can be tailored to control the rate of drug release.[14]
-
Potential for Lymphatic Uptake: Lipid-based formulations can be absorbed through the lymphatic system, bypassing the first-pass metabolism in the liver, which can further increase bioavailability.[11]
Experimental Workflow: SLN Formulation & Characterization
Caption: Workflow for SLN formulation, characterization, and performance evaluation.
Troubleshooting Guide: SLN Formulation
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Large Particle Size / High Polydispersity Index (PDI) | 1. Inefficient homogenization/sonication.2. Inappropriate surfactant concentration.3. Aggregation of nanoparticles. | 1. Increase homogenization speed/time or sonication amplitude/duration. This provides more energy to break down lipid globules into smaller sizes.[17] 2. Optimize surfactant concentration. Too little surfactant will not adequately stabilize the nanoparticle surface, leading to aggregation. Too much can lead to micelle formation.[18] 3. Check the zeta potential. A zeta potential of at least ±30 mV is generally required for good electrostatic stabilization and to prevent particle aggregation.[19] |
| Low Entrapment Efficiency (EE) | 1. Poor drug solubility in the lipid matrix.2. Drug partitioning into the external aqueous phase.3. Drug expulsion during lipid crystallization. | 1. Screen different lipids. Select a lipid in which Fandosentan Potassium has higher solubility. A mixture of lipids can sometimes improve drug loading.[15] 2. Use a co-surfactant or a different surfactant system. This can modify the interfacial tension and reduce drug leakage.[20] 3. Employ the cold homogenization technique. This method can minimize drug expulsion that may occur during the cooling and recrystallization of the lipid in the hot homogenization method.[21] |
| Instability on Storage (Particle Growth, Drug Leakage) | 1. Ostwald ripening.2. Polymorphic transitions of the lipid.3. Chemical degradation of lipid or drug. | 1. Optimize surfactant and co-surfactant blend. A robust surfactant layer can prevent particle growth.[18] 2. Select lipids with stable crystalline forms. Less ordered crystalline structures (e.g., in nanostructured lipid carriers - NLCs) can accommodate more drug and are less prone to expulsion.[14] 3. Store at appropriate temperature (e.g., 4°C) and protect from light. Lyophilization with a cryoprotectant can also significantly improve long-term stability.[15] |
Detailed Experimental Protocols
Protocol 1: Preparation of Fandosentan Potassium-Loaded SLNs (Hot Homogenization Method)
-
Lipid Phase Preparation:
-
Accurately weigh the selected solid lipid (e.g., glyceryl monostearate, stearic acid).[18]
-
Add the calculated amount of Fandosentan Potassium to the lipid.
-
Heat the mixture to 5-10°C above the melting point of the lipid until a clear, uniform melt is obtained.
-
-
Aqueous Phase Preparation:
-
Dissolve the surfactant (e.g., Poloxamer 188, Tween 80) in purified water.[18]
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-shear homogenizer (e.g., at 10,000-15,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.[14]
-
-
Nanoparticle Formation:
-
Subject the hot pre-emulsion to ultrasonication using a probe sonicator for 5-10 minutes to further reduce the particle size.
-
Disperse the resulting hot nanoemulsion in cold water (2-4°C) under gentle stirring. This rapid cooling facilitates the solidification of the lipid droplets into SLNs.
-
-
Purification:
-
The SLN dispersion can be centrifuged or dialyzed to remove any unentrapped drug.
-
Protocol 2: Characterization of SLNs
-
Particle Size and Polydispersity Index (PDI):
-
Analyzed by Dynamic Light Scattering (DLS). A PDI value below 0.3 is generally considered acceptable, indicating a homogenous particle population.[19]
-
-
Zeta Potential:
-
Determined using the same DLS instrument. This measures the surface charge of the nanoparticles and is an indicator of the stability of the colloidal dispersion.
-
-
Entrapment Efficiency (EE) and Drug Loading (DL):
-
Separate the unentrapped drug from the SLN dispersion by ultracentrifugation.
-
Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
-
Section 3: Performance Evaluation
FAQ: Assessing Formulation Performance
Question: How do I know if my optimized formulation is actually better?
Answer: Performance evaluation involves a series of in vitro and in vivo tests designed to predict and confirm the bioavailability of the formulation.
In Vitro Drug Release Studies
This is a critical test to understand how the drug is released from the SLNs over time.[22][23]
Protocol 3: In Vitro Drug Release Testing
-
Apparatus: USP Dissolution Apparatus II (Paddle method) is commonly used.
-
Medium: Use a dissolution medium that mimics the gastrointestinal fluids, such as Simulated Gastric Fluid (SGF, pH 1.2) for the first 2 hours, followed by Simulated Intestinal Fluid (SIF, pH 6.8).[24]
-
Procedure:
-
Place a known amount of the SLN dispersion into a dialysis bag.
-
Suspend the dialysis bag in the dissolution medium maintained at 37 ± 0.5°C with a constant paddle speed (e.g., 50-100 rpm).[25]
-
At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn samples by a suitable analytical method.
-
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the release profile.
Troubleshooting In Vitro Release:
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Burst Release (Too Fast) | 1. High concentration of drug on the nanoparticle surface.2. Small particle size leading to a large surface area. | 1. Modify the formulation process. Ensure the drug is well-incorporated within the lipid core. A drug-enriched shell model might be forming.[17] 2. Increase particle size slightly or use a lipid with a slower erosion rate. This can slow down the initial rapid release. |
| Incomplete or Slow Release | 1. Drug is too strongly entrapped in the lipid matrix.2. Poor degradation of the lipid matrix in the dissolution medium. | 1. Incorporate a more hydrophilic lipid or a plasticizer into the matrix. This can create more channels for the drug to diffuse out. 2. Add lipase to the intestinal fluid phase of the dissolution medium. This will simulate the in vivo enzymatic degradation of the lipid matrix and facilitate drug release. |
In Vivo Bioavailability Studies
The ultimate confirmation of improved bioavailability comes from in vivo studies in animal models.[26][27]
Logical Flow for In Vivo Study Design:
Caption: Logical flow for designing an in vivo bioavailability study.
Key Pharmacokinetic Parameters to Compare:
| Parameter | Description | Indication of Improved Bioavailability |
| Cmax (Maximum Plasma Concentration) | The highest concentration of the drug reached in the blood. | A higher Cmax suggests more rapid and/or more extensive absorption. |
| Tmax (Time to Cmax) | The time at which Cmax is observed. | A shorter Tmax can indicate faster absorption. |
| AUC (Area Under the Curve) | The total drug exposure over time. | A significantly higher AUC for the SLN formulation compared to the unformulated drug suspension is the primary indicator of enhanced oral bioavailability. |
Relative Bioavailability (Frel) Calculation:
Frel (%) = (AUC_SLN / AUC_Suspension) x (Dose_Suspension / Dose_SLN) x 100
An Frel value greater than 100% indicates that the SLN formulation has improved the oral bioavailability of Fandosentan Potassium compared to the simple suspension.
References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. (2024). Available at: [Link]
-
Advanced Formulation Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs: A Comprehensive Review. R Discovery. (2025). Available at: [Link]
-
Formulation, Characterization and Applications on Solid Lipid Nanoparticles – A Review. (n.d.). Available at: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. (n.d.). Available at: [Link]
-
Physicochemical Characterization of Nanotemplate Engineered Solid Lipid Nanoparticles. ACS Publications. (2010). Available at: [Link]
-
In Vitro Dissolution Testing For Solid Oral Dosage Forms. Agno Pharmaceuticals. (n.d.). Available at: [Link]
-
Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin. (2023). Available at: [Link]
-
Current Updates on in vitro Dissolution Testing for Immediate Release Oral Dosage Forms. (2023). Available at: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. (2025). Available at: [Link]
-
Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems. PubMed. (2013). Available at: [Link]
-
Preparation and characterization of solid lipid nanoparticles-a review. PubMed. (2012). Available at: [Link]
-
Solid Lipid Nanoparticles (SLN): Method, Characterization and Applications- Review. (n.d.). Available at: [Link]
-
In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. SciSpace. (2017). Available at: [Link]
-
FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. (n.d.). Available at: [Link]
-
In Vitro Product Performance Testing of Oral Drug Products: View of the USP Expert Panel. Dissolution Technologies. (2024). Available at: [Link]
-
Troubleshooting in Nanoparticle Formulation. Scribd. (2025). Available at: [Link]
-
FANDOSENTAN. Inxight Drugs. (n.d.). Available at: [Link]
-
Fandosentan. AdisInsight. (2009). Available at: [Link]
-
Challenges and solutions in enhancing oral bioavailability of bcs class ii anti-cancer drugs. (2025). Available at: [Link]
-
Optimizing Oral Drug Delivery: Unlocking Bioavailability through Simultaneous Dissolution and Permeation Studies. React4Life. (2024). Available at: [Link]
-
Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview. Gavin Publishers. (2017). Available at: [Link]
-
Overcoming Bioavailability Challenges In Oral Formulation Development. Pharmaceutics International. (n.d.). Available at: [Link]
-
Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. (2015). Available at: [Link]
-
Solid Lipid Nanoparticles (SLN): Formulation and Fabrication. UI Scholars Hub. (2023). Available at: [Link]
-
Solid Lipid Nanoparticles: An Approach to Improve Oral Drug Delivery. PubMed. (n.d.). Available at: [Link]
-
Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. Oriental Journal of Chemistry. (n.d.). Available at: [Link]
-
A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery. PMC. (n.d.). Available at: [Link]
-
Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. (2015). Available at: [Link]
-
Overcoming Challenges in Nanoparticle-Based Drug Delivery. Open Access Journals. (n.d.). Available at: [Link]
-
Solid Lipid Nanoparticles: Overview on Excipients. Asian Journal of Pharmaceutical Technology and Innovation. (2013). Available at: [Link]
-
What is the mechanism of Bosentan? Patsnap Synapse. (2024). Available at: [Link]
-
Safety, pharmacokinetics, and pharmacodynamics in healthy Chinese volunteers treated with SC0062, a highly selective endothelin-A receptor antagonist. PMC. (2024). Available at: [Link]
Sources
- 1. FANDOSENTAN [drugs.ncats.io]
- 2. Fandosentan - AdisInsight [adisinsight.springer.com]
- 3. Optimizing Oral Drug Delivery: Unlocking Bioavailability through Simultaneous Dissolution and Permeation Studies [react4life.com]
- 4. pharm-int.com [pharm-int.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems – Oriental Journal of Chemistry [orientjchem.org]
- 8. What is the mechanism of Bosentan? [synapse.patsnap.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview [gavinpublishers.com]
- 12. Solid Lipid Nanoparticles: An Approach to Improve Oral Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rroij.com [rroij.com]
- 17. rjptonline.org [rjptonline.org]
- 18. asianpharmtech.com [asianpharmtech.com]
- 19. mdpi.com [mdpi.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. scribd.com [scribd.com]
- 22. agnopharma.com [agnopharma.com]
- 23. researchgate.net [researchgate.net]
- 24. pharmaexcipients.com [pharmaexcipients.com]
- 25. fip.org [fip.org]
- 26. scispace.com [scispace.com]
- 27. pubs.acs.org [pubs.acs.org]
Comparative Profiling of Endothelin Receptor Antagonists: Fandosentan Potassium vs. Ambrisentan
As the landscape of targeted vascular pharmacotherapy evolves, the precise modulation of the endothelin (ET) system remains a cornerstone in treating pulmonary arterial hypertension (PAH) and related cardiopulmonary disorders. Endothelin-1 (ET-1) is a potent autocrine and paracrine peptide that exerts its effects via two distinct G protein-coupled receptors: ETA and ETB[1].
From a mechanistic standpoint, ETA receptors (predominantly located on vascular smooth muscle cells) drive potent vasoconstriction and cellular proliferation[1][2]. Conversely, ETB receptors (primarily on endothelial cells) act as a physiological brake by stimulating the release of nitric oxide and prostacyclin, while also serving as a clearance mechanism for circulating ET-1[2]. Consequently, drug development has heavily favored highly selective ETA receptor antagonists (ERAs) to block pathogenic vasoconstriction while preserving the protective, vasodilatory functions of the ETB receptor[2][3].
This technical guide provides an objective, data-driven comparison of two notable ETA-selective antagonists: Ambrisentan (a clinically approved propanoic acid derivative) and Fandosentan potassium (an experimental benzothiazine-3-carboxylic acid derivative, also known as PD 180988 or CI-1034).
Pharmacological and Kinetic Profiling
While both compounds are classified as selective ETA antagonists, their structural lineages and binding kinetics differ significantly. Ambrisentan is unique among approved ERAs as a propanoic acid-class molecule, distinct from sulfonamide-class agents[4]. Fandosentan potassium represents a highly functionalized benzothiazine dioxide core, originally developed to target hypoxic pulmonary vasoconstriction[5][6].
Quantitative Comparison Matrix
The following table synthesizes the receptor binding affinities and selectivity ratios derived from recombinant human ET receptor assays. Note: Absolute selectivity ratios can vary based on the specific cell line and radioligand assay conditions utilized.
| Parameter | Ambrisentan | Fandosentan Potassium (PD 180988) |
| Chemical Class | Propanoic acid derivative[4] | Benzothiazine-3-carboxylic acid[5] |
| ETA Affinity ( Ki / IC50 ) | ~0.011 nM ( Ki )[1][4] | 0.46 - 0.5 nM ( IC50 )[7][8] |
| ETB Affinity ( Ki / IC50 ) | ~48.7 nM ( Ki )[9] | 2200 nM ( IC50 )[7] |
| Selectivity Ratio (ETA:ETB) | >4000:1 (in human myocardial membranes)[1][4] | ~4700:1[7] |
| Clinical Status | FDA Approved (PAH)[1] | Experimental / Research[10][11] |
| Metabolic Off-Targets | Minimal CYP inhibition[4] | Inhibits CYP2C9 ( IC50 39.6 µM) & CYP3A4 ( IC50 21.6 µM)[12][13] |
| Primary Indication/Model | Pulmonary Arterial Hypertension[1][2] | Hypoxic Pulmonary Vasoconstriction[11][14] |
Mechanistic Pathway Visualization
To understand the therapeutic rationale behind ETA selectivity, we must map the divergent downstream signaling of the ET-1 peptide. The diagram below illustrates how selective blockade by Ambrisentan and Fandosentan disrupts pathogenic signaling while maintaining endothelial homeostasis.
Mechanism of selective ETA receptor blockade by Ambrisentan and Fandosentan.
Experimental Validation: Self-Validating Protocols for Receptor Selectivity
To objectively verify the IC50 and Ki values presented above, researchers employ competitive radioligand binding assays. As an application scientist, I emphasize that the reliability of these binding kinetics relies heavily on the choice of expression system and the inclusion of rigorous internal controls.
Protocol: Competitive Radioligand Binding Assay ( [125I] -ET-1)
Rationale for Experimental Design: We utilize Chinese Hamster Ovary (CHO) cells stably transfected with recombinant human ETA or ETB receptors. This prevents species-specific affinity shifts (e.g., rat vs. human) from skewing the translational relevance of the data[5][9].
Step-by-Step Methodology:
-
Membrane Preparation:
-
Harvest CHO cells expressing human ETA or ETB receptors.
-
Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors) to prevent receptor degradation.
-
Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in binding buffer (50 mM Tris-HCl, 1 mM EDTA, 0.1% BSA). Causality: BSA is critical to prevent the highly lipophilic ET-1 peptide from adhering to the plastic assay tubes.
-
-
Assay Incubation (The Competitive Environment):
-
In a 96-well format, combine 10-20 µg of membrane protein with a constant concentration of [125I] -ET-1 (typically ~0.1 nM, below the Kd to ensure Michaelis-Menten compliance).
-
Add increasing concentrations of the test antagonist (Ambrisentan or Fandosentan) ranging from 10−12 to 10−5 M.
-
Self-Validating Control (Critical): Dedicate specific wells to determine Non-Specific Binding (NSB) by adding a massive excess (1 µM) of unlabelled ET-1. Any radioactive signal remaining in these wells represents background noise (ligand stuck to lipids/plastic), which must be subtracted from all other data points to isolate true receptor-specific binding.
-
-
Rapid Filtration:
-
Terminate the reaction after 2 hours of incubation at room temperature (allowing equilibrium to be reached) by rapid filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine. Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.
-
Wash filters three times with ice-cold buffer to lock the ligand-receptor complex in place and flush away unbound radioligand.
-
-
Quantification & Analysis:
-
Measure retained radioactivity using a gamma scintillation counter.
-
Calculate IC50 using non-linear regression (sigmoidal dose-response). Convert IC50 to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[Radioligand]/Kd) .
-
Step-by-step radioligand binding assay workflow for determining ETA/ETB affinity.
Translational Implications and Efficacy
Ambrisentan has successfully translated its high ETA selectivity (>4000:1 in specific assays) into clinical efficacy. By sparing the ETB receptor, Ambrisentan allows for the continued endothelial clearance of ET-1 and the release of vasodilatory mediators[1][2]. Clinical trials (such as ARIES-1 and ARIES-2) demonstrated that this selective blockade significantly improves exercise capacity and delays clinical worsening in PAH patients, with a generally favorable hepatic safety profile compared to older, non-selective sulfonamide ERAs[4][15].
Fandosentan potassium (PD 180988) , while exhibiting a highly potent ETA affinity ( IC50 ~0.46 nM) and a massive selectivity window (~4700-fold over ETB)[7], has primarily been utilized to elucidate the pathophysiology of hypoxic pulmonary vasoconstriction. In chronically instrumented perinatal lamb models, Fandosentan effectively reversed sustained pulmonary constriction caused by hypoxia without altering systemic circulation or cardiac contractility[11][14]. However, its development profile notes off-target inhibition of cytochrome P450 enzymes (CYP2C9 and CYP3A4)[12][13], which presents a pharmacokinetic challenge regarding drug-drug interactions compared to Ambrisentan, which does not significantly induce or inhibit P450 enzymes[4].
References
- NDA 22-081 - accessdata.fda.gov. FDA.
- A review of pulmonary arterial hypertension: role of ambrisentan. PMC - NIH.
- AMBRISENTAN - Inxight Drugs. NCATS.
- Ambrisentan - PubMed. NIH.
- Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? PMC - NIH.
- What is the mechanism of Ambrisentan? Patsnap Synapse.
- Endothelin Receptor | Antagonists. MedChemExpress.
- FANDOSENTAN - Inxight Drugs. NCATS.
- News from ACS: PD-180988 is a potent and selective ETA antagonist. BioWorld.
- The endothelin-A-receptor antagonist PD 180988 (CI-1034) selectively reverses the pulmonary vasoconstrictor response to hypoxia in the lamb. PubMed - NIH.
- Endothelin Receptor Antagonist, Gene. MedChemExpress.
- BindingDB PrimarySearch_ki: BDBM50532592(Fandosentan). BindingDB.
- Fandosentan potassium | Endothelin A Receptor Antagonist. MedChemExpress.
- Structure−Activity Relationships of a Novel Class of Endothelin-A Receptor Antagonists. ResearchGate.
- Development of a Scalable Process for CI-1034, an Endothelin Antagonist. ACS Publications.
Sources
- 1. AMBRISENTAN [drugs.ncats.io]
- 2. What is the mechanism of Ambrisentan? [synapse.patsnap.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. | BioWorld [bioworld.com]
- 8. BindingDB PrimarySearch_ki [bindingdb.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. FANDOSENTAN [drugs.ncats.io]
- 11. The endothelin-A-receptor antagonist PD 180988 (CI-1034) selectively reverses the pulmonary vasoconstrictor response to hypoxia in the lamb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Ambrisentan - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Fandosentan Potassium as a Highly Selective ETA Antagonist: A Comparative Guide
Introduction: The Endothelin Pathway and the Need for Selectivity
Endothelin-1 (ET-1) is a potent endogenous vasoconstrictor implicated in the pathogenesis of pulmonary hypertension (PH) and chronic obstructive pulmonary disease (COPD)[1]. The physiological effects of ET-1 are mediated through two distinct G-protein-coupled receptors: ETA and ETB.
Causality of Target Selection: ETA receptors, predominantly located on vascular smooth muscle cells, drive vasoconstriction and cellular proliferation. Conversely, ETB receptors on endothelial cells mediate vasodilation (via nitric oxide and prostacyclin release) and act as primary clearance receptors for ET-1[2]. Therefore, non-selective dual antagonism can inadvertently block the beneficial clearance and vasodilatory effects of ETB, leading to paradoxical toxicities or sub-optimal efficacy. This physiological dichotomy necessitates highly selective ETA antagonists. (PD 180988 / CI-1034) was developed as a potent, orally bioavailable, and highly selective ETA antagonist designed to circumvent the limitations of early-generation dual antagonists[],[4].
Comparative Profiling: Fandosentan Potassium vs. Clinical Alternatives
To objectively position Fandosentan potassium within the landscape of endothelin receptor antagonists (ERAs), we must evaluate its receptor selectivity and off-target liability—particularly Cytochrome P450 interference, a known hepatotoxic risk factor with first-generation ERAs like Bosentan.
| Compound | Target Selectivity | ETA/ETB Selectivity Profile | CYP450 Interaction Profile | Primary Indication / Status |
| Fandosentan Potassium | Highly Selective ETA | ETA >> ETB (Potent ETA Ki) | Weak inhibition (CYP2C9 IC50: 39.6 µM; CYP3A4 IC50: 21.6 µM) | Pulmonary Hypertension / Research[5] |
| Ambrisentan | Selective ETA | ~ 4,000-fold (ETA > ETB) | Minimal induction/inhibition | PAH (Approved)[2] |
| Bosentan | Dual ETA/ETB | ~ 20-fold (ETA > ETB) | Strong inducer of CYP3A4 & CYP2C9 (Hepatotoxic risk) | PAH (Approved)[2] |
| Macitentan | Dual ETA/ETB | ~ 50-fold (ETA > ETB) | Minimal induction | PAH (Approved)[2] |
Data Synthesis: Fandosentan's weak inhibition of major CYP enzymes (IC50 > 20 µM)[5] provides a significantly wider therapeutic window regarding drug-drug interactions (DDIs) compared to Bosentan.
Mechanistic Pathway
The following diagram illustrates the divergent signaling pathways of ET-1 and the targeted intervention by Fandosentan.
Fig 1. ET-1 signaling pathway and the selective ETA antagonism by Fandosentan potassium.
Experimental Validation Protocols
As Application Scientists, we require assays that do more than yield a data point; they must be self-validating systems that intrinsically flag false positives or artifacts. Below are the definitive protocols for validating Fandosentan's efficacy and selectivity.
Protocol 1: In Vitro Radioligand Binding Assay (Selectivity Assessment)
Objective: Quantify the binding affinity (Ki) of Fandosentan for ETA versus ETB receptors. Causality: We utilize membrane preparations from CHO cells stably expressing recombinant human ETA or ETB receptors. This isolates the binding event from downstream secondary messenger cascades, ensuring we measure pure thermodynamic affinity rather than functional efficacy, which can be confounded by cell-specific signaling machinery.
Step-by-Step Methodology:
-
Preparation: Resuspend ETA and ETB membrane extracts in assay buffer (50 mM Tris-HCl, 1 mM MgCl2, 0.1% BSA, pH 7.4).
-
Incubation: Combine 10 µg of membrane protein with 0.1 nM [125I]-ET-1 and varying concentrations of Fandosentan (1 pM to 10 µM) in a 96-well plate.
-
Equilibration: Incubate the plates at 25°C for 120 minutes to reach steady-state equilibrium.
-
Separation: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).
-
Quantification: Wash filters three times with ice-cold buffer and quantify bound radioactivity using a gamma counter.
Self-Validating Mechanism: Every plate must include a Non-Specific Binding (NSB) control well containing 1 µM unlabeled ET-1. If the NSB signal exceeds 10% of the total binding signal, the assay is automatically flagged for filter saturation or protein aggregation, and the run is invalidated.
Protocol 2: Ex Vivo Hypoxic Pulmonary Vasoconstriction (HPV) Reversal
Objective: Validate the functional, tissue-specific efficacy of Fandosentan in reversing hypoxia-induced pulmonary hypertension. Causality: The is selected because its pulmonary vasculature is highly reactive to alveolar hypoxia, closely mimicking the pathophysiology of human neonatal and adult PH[].
Step-by-Step Methodology:
-
Instrumentation: Chronically instrument perinatal lambs with catheters in the pulmonary artery and aorta to continuously monitor Pulmonary Arterial Pressure (PAP) and Systemic Arterial Pressure (SAP).
-
Baseline Establishment: Record baseline hemodynamics under normoxic conditions (FiO2 = 0.21) for 30 minutes.
-
Hypoxia Induction: Induce HPV by lowering the inspired oxygen fraction (FiO2) to 0.10 until PAP increases by at least 50% from baseline.
-
Drug Administration: Administer Fandosentan potassium via intravenous infusion following a priming bolus.
-
Hemodynamic Monitoring: Record PAP and SAP continuously for 120 minutes post-administration.
Self-Validating Mechanism: True ETA-selective antagonism must reverse the sustained pulmonary constriction caused by hypoxia without causing systemic hypotension. If the administration of Fandosentan results in a >10% drop in SAP or alters cardiac contractility under normoxia, it indicates off-target systemic vasodilation, thereby invalidating the claim of pulmonary-specific ETA selectivity[].
Fig 2. Self-validating in vivo experimental workflow for assessing HPV reversal.
Conclusion
Fandosentan potassium demonstrates a robust pharmacological profile as a highly selective ETA antagonist. By selectively inhibiting hypoxia-induced pulmonary vasoconstriction without disrupting systemic hemodynamics or ETB-mediated ET-1 clearance, it validates the therapeutic hypothesis of targeted ETA blockade. Its favorable CYP450 profile further distinguishes it from early-generation dual antagonists, making it a critical reference compound for ongoing pulmonary hypertension research.
References
-
Title: FANDOSENTAN - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]
-
Title: The endothelin A receptor antagonists PD 156707 (CI-1020) and PD 180988 (CI-1034) reverse the hypoxic pulmonary vasoconstriction in the perinatal lamb Source: Journal of Pharmacology and Experimental Therapeutics (PubMed) URL: [Link]
-
Title: Fandosentan Potassium Compound Summary (CID 23674746) Source: PubChem, National Library of Medicine URL: [Link]
-
Title: Endothelin receptor antagonist Source: Wikipedia, The Free Encyclopedia URL: [Link]
Sources
Fandosentan potassium vs Macitentan in vitro receptor binding kinetics
Publish Comparison Guide: Fandosentan Potassium vs. Macitentan Focus: In Vitro Receptor Binding Kinetics & Pharmacological Efficacy Target Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of endothelin receptor antagonists (ERAs) developed for pulmonary arterial hypertension (PAH) and cardiovascular disorders, the paradigm of drug efficacy has shifted from simple receptor affinity ( Ki or IC50 ) to target residence time and dissociation kinetics .
As a Senior Application Scientist, I frequently observe that compounds with nearly identical binding affinities can exhibit drastically different physiological effects in functional assays. This guide provides an in-depth comparative analysis of Fandosentan potassium (a highly selective, traditional ETA antagonist) and Macitentan (a dual ETA/ETB antagonist engineered for sustained receptor occupancy). By examining their in vitro binding kinetics, we can understand why slow receptor dissociation translates to insurmountable antagonism—a critical advantage in pathological states where endogenous Endothelin-1 (ET-1) levels are highly elevated.
Pharmacological Profiles & Kinetic Parameters
While both compounds are potent inhibitors of the endothelin pathway, their structural interactions with the ETA receptor dictate entirely different kinetic behaviors. Fandosentan potassium operates via rapid equilibrium binding, whereas Macitentan was specifically optimized to achieve a prolonged receptor occupancy half-life ( t1/2 )[1].
Table 1: Quantitative In Vitro Kinetic Comparison
| Parameter | Fandosentan Potassium | Macitentan |
| Receptor Selectivity | Highly ETA Selective[2] | Dual ETA / ETB [3] |
| Inhibitory Potency ( IC50 / Kb ) | ~0.5 nM ( ETA )[4] | ~0.14 nM ( ETA )[1] |
| Dissociation Half-Life ( t1/2 ) | Fast (< 2 minutes)* | ~17.0 minutes[1] |
| Receptor Binding Mode | Charge-charge dependent | Hydrophobic pocket insertion[5] |
| Antagonism Type | Surmountable (Competitive) | Insurmountable (Functional)[1] |
*Inferred from the kinetic behavior of traditional competitive ERAs (e.g., bosentan, ambrisentan) which share similar rapid-equilibrium structural motifs[3].
Mechanistic Causality: Why Dissociation Kinetics Matter
In standard calcium release assays, both Fandosentan and Macitentan appear as highly potent antagonists. However, the true differentiator emerges when cells are exposed to high concentrations of ET-1 over prolonged periods.
The Vulnerability of Fast Dissociation (Fandosentan): Fandosentan potassium binds to the ETA receptor using strong charge-charge interactions. While this achieves high initial affinity, the binding is highly dynamic. In a disease state where local ET-1 concentrations spike, ET-1 can rapidly outcompete Fandosentan the moment the drug transiently dissociates from the receptor. This makes Fandosentan a surmountable antagonist ; its blockade can be overcome by excess agonist.
The Advantage of Slow Dissociation (Macitentan): Site-directed mutagenesis studies reveal that Macitentan's binding does not rely on charge-charge interactions. Instead, it adopts a compact conformation that wedges deeply into a hydrophobic pocket of the ETA receptor[5]. This tight hydrophobic interaction creates a high energy barrier for dissociation. With a receptor occupancy t1/2 of 17 minutes, Macitentan remains bound long enough to functionally block ET-1 signaling regardless of how high the local ET-1 concentration rises, rendering it an insurmountable antagonist [1][3].
ET-1 signaling pathway illustrating surmountable vs. insurmountable ETA receptor antagonism.
Self-Validating Experimental Protocols
To objectively compare the binding kinetics of these two compounds in your own laboratory, standard equilibrium binding assays are insufficient. You must employ dynamic functional assays. Below are the field-proven methodologies to validate receptor association and dissociation rates using primary human pulmonary arterial smooth muscle cells (PASMCs)[1].
Protocol A: Intracellular Calcium Release Assay (Association Kinetics)
Purpose: To determine if prolonging the pre-incubation time increases the apparent potency of the antagonist, a hallmark of slow association/dissociation.
-
Cell Preparation: Seed human PASMCs in 384-well plates and load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Antagonist Pre-incubation: Treat cells with serial dilutions of Fandosentan potassium or Macitentan.
-
Critical Causality Step: Use two distinct pre-incubation times: 10 minutes and 120 minutes .
-
-
Agonist Stimulation: Inject an EC80 concentration of ET-1 using a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: Measure the peak calcium response.
-
Expected Result: Fandosentan's IC50 will remain static regardless of pre-incubation time (rapid equilibrium). Macitentan's apparent potency will significantly increase (lower IC50 ) at 120 minutes due to its slow association kinetics[1].
-
Protocol B: Compound Washout & IP1 Accumulation Assay (Dissociation Kinetics)
Purpose: To physically remove unbound drug and measure how long the receptor remains blocked against ET-1 stimulation.
We measure Inositol-1-phosphate ( IP1 ) rather than calcium here. Why? Calcium spikes are transient. IP1 (a downstream product of the PLC pathway) accumulates stably in the presence of Lithium Chloride (LiCl), providing a robust, cumulative readout of receptor activation over the prolonged washout timeframe[1].
-
Pre-incubation: Incubate PASMCs with a 10×IC50 concentration of Fandosentan or Macitentan for 120 minutes to ensure full receptor occupancy.
-
Washout Phase: Wash the cells rapidly 3 to 5 times with assay buffer to remove all free, unbound antagonist from the extracellular space.
-
Delayed Stimulation: Add ET-1 (along with 50 mM LiCl to prevent IP1 degradation) at specific time intervals post-washout (e.g., 0, 15, 30, 60 minutes).
-
Detection: Lyse the cells and quantify IP1 accumulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Validation:
-
Cells treated with Fandosentan will show rapid recovery of ET-1 induced IP1 signaling within minutes of the washout.
-
Cells treated with Macitentan will show suppressed IP1 signaling for >30 minutes post-washout, validating its prolonged t1/2 [1].
-
Step-by-step workflow for the in vitro compound washout assay to determine dissociation kinetics.
Conclusion & Translational Impact
For researchers selecting a tool compound or developing next-generation therapeutics:
-
Fandosentan Potassium remains an excellent pharmacological tool for isolating ETA -specific mechanisms in vitro due to its high selectivity and rapid reversibility[2][4].
-
Macitentan represents the clinical gold standard for sustained efficacy. Its unique hydrophobic binding mode and 17-minute dissociation half-life ensure that the receptor remains shielded from ET-1, preventing the aberrant smooth muscle proliferation and vasoconstriction characteristic of PAH[3][5].
When designing your assays, remember that an antagonist's IC50 only tells you what happens at equilibrium. In the dynamic environment of living tissue, residence time dictates reality .
Sources
- 1. Slow receptor dissociation kinetics differentiate macitentan from other endothelin receptor antagonists in pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. BindingDB PrimarySearch_ki [bindingdb.org]
- 5. Distinct ETA Receptor Binding Mode of Macitentan As Determined by Site Directed Mutagenesis | PLOS One [journals.plos.org]
Comparative Pharmacokinetics of Fandosentan Potassium and Other ETA Antagonists
Introduction: The Landscape of Endothelin Receptor Antagonists
Endothelin-1 (ET-1) is a potent endogenous vasoconstrictor and mitogen that plays a central role in the pathogenesis of pulmonary arterial hypertension (PAH). The therapeutic blockade of ET-1 is achieved through Endothelin Receptor Antagonists (ERAs), which target the ETA and ETB receptors. While early-generation ERAs validated the mechanism, their clinical utility has frequently been limited by idiosyncratic hepatotoxicity and complex pharmacokinetic (PK) drug-drug interactions (DDIs).
Fandosentan potassium (also known by investigational codes CI-1034 and PD180988) is a highly selective ETA receptor antagonist developed to reverse hypoxic pulmonary vasoconstriction without disrupting systemic hemodynamics ()[]. To position Fandosentan within the current therapeutic landscape, this guide objectively compares its pharmacokinetic profile, receptor dissociation kinetics, and hepatobiliary safety margins against established ERAs: Bosentan, Ambrisentan, and Macitentan.
Mechanistic Foundation: ETA vs. ETB Receptor Dynamics
The efficacy of an ERA is heavily dictated by its receptor selectivity. ETA receptors, located on pulmonary vascular smooth muscle cells, mediate vasoconstriction and cellular proliferation. Conversely, ETB receptors on the endothelium facilitate vasodilation (via nitric oxide and prostacyclin release) and act as clearance receptors for circulating ET-1.
ET-1 signaling pathway and targeted ETA receptor blockade by selective antagonists.
Bosentan is a dual antagonist with an ETA : ETB selectivity ratio of 20:1, whereas Ambrisentan is highly ETA -selective at 200:1 (2)[2]. Fandosentan mirrors Ambrisentan's highly selective profile, preserving the beneficial vasodilatory and ET-1 clearance functions of the ETB receptor.
Comparative Pharmacokinetic & Pharmacodynamic Profiles
A critical differentiator among ERAs is their metabolic fate and potential for drug-drug interactions. Bosentan is notorious for autoinducing its own metabolism via CYP3A4 and CYP2C9, leading to a 65% reduction in its area under the curve (AUC) with chronic dosing (3)[3].
In contrast, Fandosentan potassium demonstrates specific inhibitory activity against key cytochrome P450 enzymes. In vitro assays reveal that Fandosentan inhibits CYP2C9 with an IC50 of 39.6 μM and CYP3A4 with an IC50 of 21.6 μM (4)[4]. While this suggests a moderate DDI potential, it avoids the severe autoinduction seen with Bosentan.
Table 1: Quantitative PK/PD Comparison of ERAs
| Parameter | Fandosentan Potassium | Bosentan | Ambrisentan | Macitentan |
| Receptor Selectivity ( ETA : ETB ) | Highly ETA Selective | 20:1 | 200:1 | 50:1 |
| Receptor Occupancy Half-Life ( ROt1/2 ) | Investigational | 70 seconds | 40 seconds | 17 minutes |
| Primary Metabolism | CYP2C9, CYP3A4 | CYP3A4, CYP2C9 | UGTs, CYP3A4, CYP2C19 | CYP3A4 |
| CYP Interaction Profile | Inhibits CYP2C9/3A4 ( IC50 ~20-40 μM) | Potent Autoinducer | Minimal | Minimal |
| Hepatobiliary Transport Inhibition | High Potency | High Potency | Weak Potency | Moderate Potency |
| Clinical Dosing | Preclinical/Phase I-II | Twice Daily | Once Daily | Once Daily |
Data synthesized from[2][3][4][5][6].
Experimental Methodologies: Self-Validating PK/PD Workflows
To objectively evaluate the efficacy and safety of novel ERAs like Fandosentan, researchers must deploy self-validating experimental systems that account for both target engagement and metabolic toxicity.
Workflow for evaluating ERA hepatobiliary toxicity and CYP450 inhibition profiles.
Protocol A: Receptor Dissociation Kinetics via Intracellular Calcium Release
Causality: In the PAH disease state, local ET-1 concentrations are massively elevated. An ERA with a slow dissociation rate (insurmountable antagonism) remains effective despite high agonist competition.
-
Cell Preparation: Culture human pulmonary arterial smooth muscle cells (HPASMCs) and load with Fluo-4 AM calcium indicator. Rationale: Fluo-4 provides a high-signal-to-noise fluorescent readout of intracellular calcium mobilization triggered by Gq-coupled ETA activation.
-
Antagonist Pre-incubation: Incubate cells with varying concentrations of the ERA for 120 minutes to ensure steady-state receptor binding.
-
Washout & Agonist Challenge: Wash cells thoroughly to remove unbound drug, then stimulate with ET-1 at specific time intervals (e.g., 0, 20, 60, 90 minutes).
-
Data Analysis: Calculate the receptor occupancy half-life ( ROt1/2 ). For context, Macitentan exhibits an ROt1/2 of 17 minutes, compared to just 70 seconds for Bosentan, explaining Macitentan's sustained efficacy (5)[5].
Protocol B: Hepatobiliary Disposition Profiling via MPCCs (HepatoPac)
Causality: Traditional 2D hepatocyte monocultures rapidly lose CYP450 and bile salt export pump (BSEP) expression, failing to predict idiosyncratic drug-induced liver injury (DILI). Micropatterned co-cultures (MPCCs) maintain phenotypic stability for weeks, allowing for the assessment of chronic bile acid transport inhibition—the primary driver of ERA-induced hepatotoxicity.
-
MPCC Seeding: Co-culture primary human hepatocytes with 3T3-J2 murine embryonic fibroblasts on collagen-patterned plates. Allow 7 days for phenotypic stabilization.
-
Chronic Dosing: Expose the MPCCs to Cmax multiples of Fandosentan (CI-1034), Bosentan, and Ambrisentan for 7 to 14 days.
-
Bile Acid Transport Assessment: Introduce fluorescently labeled taurocholate and measure canalicular efflux.
-
Endpoint Validation: Compare hepatobiliary transport inhibition against general cellular ATP/glutathione depletion. Studies utilizing this exact model demonstrated that Fandosentan (CI-1034) and Bosentan have potent disruptive effects on hepatobiliary transport, explaining their narrower liver safety margins compared to Ambrisentan (6)[6].
Discussion: Navigating Hepatotoxicity and DDI
The clinical attrition of early ERAs (such as Sitaxsentan, which was withdrawn due to fatal acute liver failure) underscores the necessity of rigorous PK and hepatotoxicity profiling (7)[7]. Fandosentan potassium presents a compelling pharmacodynamic profile as a potent ETA antagonist capable of reversing hypoxic pulmonary vasoconstriction[]. However, its PK profile requires careful management.
Because Fandosentan inhibits CYP2C9 and CYP3A4, co-administration with narrow-therapeutic-index drugs metabolized by these pathways (e.g., warfarin, certain statins) necessitates dose adjustments. Furthermore, predictive HepatoPac modeling indicates that Fandosentan shares a hepatobiliary transport inhibition liability similar to Bosentan[6]. Therefore, future clinical development of Fandosentan or its derivatives must prioritize structural modifications that reduce BSEP inhibition while maintaining its high ETA selectivity and favorable receptor dissociation kinetics.
Sources
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. OPSUMIT - Pharmacokinetics of OPSUMIT vs Other Endothelin Receptor Antagonists [jnjmedicalconnect.com]
- 6. Liver safety evaluation of endothelin receptor antagonists using HepatoPac® : A single model impact assessment on hepatocellular health, function and bile acid disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Validating Fandosentan Potassium CYP450 Inhibition Profiles in Human Liver Microsomes: A Comparative Guide
Executive Summary
Fandosentan potassium is a potent, selective endothelin A (ETA) receptor antagonist developed for the treatment of pulmonary arterial hypertension (PAH)[]. Because polypharmacy is highly prevalent in the clinical management of PAH, characterizing the drug-drug interaction (DDI) potential of novel therapeutics is a critical regulatory requirement. This guide provides a comprehensive, objective comparison of the Cytochrome P450 (CYP450) inhibition profile of Fandosentan potassium against established endothelin receptor antagonists (ERAs) like Bosentan and Macitentan. Furthermore, it details the causality-driven experimental methodologies required to validate these profiles in human liver microsomes (HLMs) in strict accordance with FDA guidelines[2].
Mechanistic Context: Endothelin Antagonism and Hepatic Clearance
Endothelin-1 (ET-1) is a potent endogenous vasoconstrictor that binds to ETA and ETB receptors on pulmonary arterial smooth muscle and endothelial cells. ERAs block this pathway to reduce pulmonary vascular resistance and mitigate tissue proliferation. However, because these molecules are heavily reliant on hepatic metabolism for systemic clearance, they interact intimately with the CYP450 superfamily (specifically CYP2C9 and CYP3A4)[3]. Understanding how a drug like Fandosentan potassium interacts with these enzymes is vital to predicting its clinical safety profile.
Endothelin-1 signaling pathway and targeted ETA receptor antagonism by Fandosentan potassium.
Comparative CYP450 Inhibition Profiles
Understanding the inhibitory potential of an ERA is essential to predict whether it will precipitate clinical DDIs by reducing the clearance of co-administered drugs. The 2020 FDA guidance on In Vitro Drug Interaction Studies mandates the evaluation of investigational drugs against major CYP enzymes to inform the need for subsequent clinical DDI studies[4].
Fandosentan potassium demonstrates moderate to weak in vitro inhibition of CYP2C9 and CYP3A4[5]. When compared to first-generation ERAs like Bosentan—which exhibits complex auto-induction and inhibition dynamics[6]—and next-generation ERAs like Macitentan, Fandosentan occupies a predictable and manageable middle ground.
Table 1: Comparative CYP450 Inhibition Profiles of Selected ERAs
| ERA | Target Selectivity | CYP2C9 Inhibition (IC50) | CYP3A4 Inhibition (IC50) | Clinical DDI Risk Profile |
| Fandosentan potassium | ETA Selective | 39.6 μM[5] | 21.6 μM[5] | Moderate; unlikely to cause severe DDIs at standard therapeutic plasma concentrations. |
| Bosentan | Dual (ETA/ETB) | Weak inhibitor / Strong Inducer[6] | Weak inhibitor / Strong Inducer[6] | High; complex DDI profile requiring dose adjustments (e.g., with Cyclosporine A or Rifampin)[3]. |
| Macitentan | Dual (ETA/ETB) | > 50 μM | > 100 μM[7] | Low; minimal clinically relevant CYP inhibition[7]. |
Experimental Methodology: Validating CYP Inhibition in HLMs
To generate the quantitative IC50 values presented above, a highly controlled, self-validating in vitro assay using Human Liver Microsomes (HLMs) must be executed.
Causality of the Model: HLMs are the industry gold standard for these assays because they contain the full complement of membrane-bound CYP enzymes situated in their native lipid environment. This provides a significantly more physiologically relevant kinetic profile than recombinant enzymes expressed in bacterial or insect cells.
Step-by-Step Protocol
-
Preparation: Thaw pooled HLMs on ice. Causality: Pooling microsomes from multiple donors (typically 50+) accounts for inter-individual genetic variability in CYP expression. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to maintain the physiological pH necessary for optimal enzyme conformation and stability.
-
Pre-Incubation: Combine the HLMs (final protein concentration: 0.1 - 0.5 mg/mL) with specific probe substrates in the buffer.
-
CYP2C9 Probe: Diclofenac (metabolized to 4'-hydroxydiclofenac).
-
CYP3A4 Probe: Midazolam (metabolized to 1'-hydroxymidazolam).
-
Add Fandosentan potassium across a logarithmic concentration gradient (e.g., 0.1 to 100 μM).
-
Self-Validation Step: You must include positive control inhibitors (Sulfaphenazole for CYP2C9, Ketoconazole for CYP3A4) to prove the assay system is responsive and capable of detecting true inhibition.
-
-
Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system. Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as an electron donor to reduce the heme iron and catalyze substrate oxidation.
-
Termination: After a linear incubation period (typically 10-20 minutes, ensuring <20% substrate depletion to maintain steady-state Michaelis-Menten kinetics), terminate the reaction by adding a 3x volume of ice-cold acetonitrile containing an internal analytical standard. Causality: The organic solvent instantly denatures the CYP enzymes, definitively halting the reaction, while simultaneously precipitating the microsomal proteins for cleaner downstream analysis.
-
Analysis: Centrifuge the samples at 15,000 x g for 10 minutes to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the specific probe metabolites.
-
Data Processing: Calculate the percentage of remaining enzyme activity relative to the vehicle control. Plot the data using non-linear regression (four-parameter logistic curve) to calculate the IC50.
Step-by-step workflow for evaluating CYP450 inhibition in Human Liver Microsomes.
Data Interpretation & Clinical Translation
The validated IC50 values of 39.6 μM (CYP2C9) and 21.6 μM (CYP3A4) for Fandosentan potassium indicate that it acts as a moderate-to-weak competitive inhibitor in vitro[5]. According to the FDA's risk-based framework[2], if the maximum unbound plasma concentration ( Cmax,u ) of the drug at steady state divided by the in vitro IC50 is less than 0.1, the risk of a clinically significant DDI is generally considered low. Given that ERAs typically operate at nanomolar to low-micromolar plasma concentrations, Fandosentan potassium is unlikely to precipitate severe metabolic DDIs, offering a potentially cleaner pharmacokinetic profile compared to legacy drugs like Bosentan.
References
-
U.S. Food and Drug Administration (FDA). "Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme". FDA.gov. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). "Guidance Recap Podcast | In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme". FDA.gov. Available at: [Link]
-
National Institutes of Health (NIH) / PMC. "Bosentan and Rifampin Interactions Modulate Influx Transporter and Cytochrome P450 Expression and Activities in Primary Human Hepatocytes". NIH.gov. Available at:[Link]
-
U.S. Food and Drug Administration (FDA). "NDA 204410Orig1s000 (Macitentan Clinical Pharmacology Review)". Accessdata.fda.gov. Available at: [Link]
-
Treiber, A., et al. "Bosentan is a substrate of human OATP1B1 and OATP1B3: inhibition of hepatic uptake as the common mechanism of its interactions with cyclosporin A, rifampicin, and sildenafil". PubMed. Available at: [Link]
Sources
- 2. fda.gov [fda.gov]
- 3. Bosentan is a substrate of human OATP1B1 and OATP1B3: inhibition of hepatic uptake as the common mechanism of its interactions with cyclosporin A, rifampicin, and sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guidance Recap Podcast | In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Final Guidance | FDA [fda.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Comprehensive Analytical Validation Protocols for Fandosentan Potassium Reference Standards: A Comparative Guide
As a Senior Application Scientist, I approach the validation of a primary reference standard not merely as a routine compliance exercise, but as the establishment of a metrological anchor. Fandosentan potassium (PD 180988 / CI-1034) is a highly potent, selective endothelin A (ETA) receptor antagonist [1]. Because this compound serves as the apex of the traceability chain for all subsequent batch releases and pharmacokinetic assays, its reference standard cannot be validated using external calibration curves—that would create a circular reference.
Instead, we must engineer a self-validating system utilizing orthogonal analytical techniques to establish absolute purity. This guide objectively compares analytical methodologies and provides field-proven, step-by-step protocols for the validation of Fandosentan potassium reference standards in strict accordance with ICH Q2(R2) [2] and USP <1225> [3] guidelines.
Mechanistic Context: The Causality of Specificity
To understand how to analyze Fandosentan potassium, we must first understand what it does. Fandosentan competitively binds to the ETA receptor, preventing endothelin-1 from triggering Gq-protein coupled intracellular calcium release, thereby inhibiting profound pulmonary vasoconstriction [1].
Because of this highly specific receptor interaction, any structurally related impurities in the reference standard (such as des-fluoro degradation products or unreacted benzothiazine precursors) could exhibit partial agonism or off-target toxicity. Therefore, the analytical validation protocol must possess absolute specificity to resolve the active pharmaceutical ingredient (API) from its synthetic matrix.
Fig 1. Fandosentan potassium mechanism: Competitive antagonism of the ETA receptor pathway.
Comparative Analysis: HPLC-UV vs. UPLC-MS/MS
When qualifying a working standard for routine batch release, laboratories typically rely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). However, for the validation of a Primary Reference Standard , HPLC-UV lacks the discriminatory power required for trace-level structural confirmation. In my experience, upgrading to Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is non-negotiable for primary qualification.
Table 1: Performance Comparison for Reference Standard Validation
| Parameter | HPLC-UV (Routine Working Standard) | UPLC-MS/MS (Primary Reference Standard) | Causality / Scientific Rationale |
| Specificity | Moderate (Relies on retention time and UV spectra) | High (Relies on exact mass and MRM transitions) | MS/MS resolves co-eluting isomeric degradants that UV cannot differentiate, ensuring absolute peak purity. |
| Sensitivity (LOQ) | ~0.05% w/w | <0.01% w/w | Primary standards require trace-level detection of potentially genotoxic impurities to establish a true mass balance. |
| Linearity Range | 80% to 120% of nominal concentration | QL to 120% of nominal concentration | ICH Q2(R2) mandates linearity down to the Quantitation Limit (QL) for comprehensive impurity profiling[2]. |
| Run Time | 25–30 minutes | 5–8 minutes | Sub-2 μm particles in UPLC increase theoretical plates, enhancing both resolution and laboratory throughput. |
Self-Validating Experimental Protocols: The Mass Balance Approach
To assign a purity value to a primary reference standard without relying on an external standard, we utilize the Mass Balance Equation : % Purity = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Ash)
This approach ensures the system is self-validating; every fraction of the material is accounted for orthogonally [3].
Fig 2. Mass balance workflow for the absolute purity assignment of reference standards.
Protocol 3.1: UPLC-MS/MS Method Validation for Organic Impurities
Objective: To establish the chromatographic purity of the Fandosentan potassium reference standard.
-
Step 1: Chromatographic Separation (Selectivity)
-
Action: Utilize a C18 column (1.7 μm, 2.1 x 100 mm) with a gradient mobile phase of 0.1% Formic acid in Water (A) and Acetonitrile (B).
-
Causality: The high surface area and end-capping of the sub-2 μm C18 stationary phase prevent secondary interactions with the acidic sulfonamide group of Fandosentan. Formic acid ensures Fandosentan remains in its protonated state, optimizing peak shape and facilitating positive electrospray ionization (ESI+).
-
-
Step 2: MS/MS Optimization (Specificity)
-
Action: Monitor the Multiple Reaction Monitoring (MRM) transition for Fandosentan (m/z 518.1 → specific product ion).
-
Causality: Utilizing MRM filters out background matrix noise. Even if an impurity co-elutes chromatographically, the mass analyzer ensures that the integrated peak area belongs exclusively to Fandosentan, satisfying ICH Q2(R2) specificity requirements [2].
-
-
Step 3: Linearity and Range
-
Action: Prepare calibration standards from the Quantitation Limit (QL) up to 120% of the target assay concentration. Perform linear regression analysis (Acceptance criteria: R² ≥ 0.999).
-
-
Step 4: Accuracy and Precision
-
Action: Inject 6 independent preparations at 100% concentration. Calculate the %RSD (Acceptance criteria: ≤ 1.0% for the primary peak).
-
Protocol 3.2: Orthogonal Volatile & Inorganic Assessment
Objective: To quantify non-UV absorbing impurities to complete the mass balance equation [3].
-
Step 1: Karl Fischer Coulometry (Water Content)
-
Action: Dissolve 50 mg of Fandosentan potassium in anhydrous methanol and titrate using a coulometric electrode.
-
Causality: Coulometry is explicitly selected over volumetric titration due to its superior sensitivity. Primary reference materials are highly pure and typically contain <0.5% water; coulometry accurately detects these trace moisture levels by generating iodine in situ.
-
-
Step 2: Headspace GC-FID (Residual Solvents)
-
Action: Dissolve the sample in DMSO and heat to 85°C in a headspace vial before GC-FID injection.
-
Causality: Headspace extraction prevents the non-volatile Fandosentan potassium salt from contaminating the GC inlet liner, selectively isolating and quantifying only the volatile synthesis solvents (e.g., ethanol, acetone).
-
-
Step 3: Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
-
Action: Digest the sample in nitric acid and analyze via ICP-MS for heavy metals.
-
Causality: Because Fandosentan is a potassium salt, a traditional Residue on Ignition (ROI) test will naturally yield a massive potassium sulfate residue, masking trace heavy metals. ICP-MS specifically targets and quantifies residual elemental catalysts (like Palladium) without interference from the potassium counter-ion.
-
Data Interpretation: Finalizing the Reference Standard
Once the protocols are executed, the data is synthesized to assign the final purity value. If UPLC-MS/MS reveals 0.15% organic impurities, Karl Fischer shows 0.20% water, GC-FID detects 0.05% residual solvents, and ICP-MS detects 0.01% inorganic impurities, the calculation is:
Assigned Purity = 100% - (0.15% + 0.20% + 0.05% + 0.01%) = 99.59%
By relying on this self-validating mass balance system rather than an external standard curve, we guarantee that the assigned value of the Fandosentan potassium reference standard is intrinsically accurate, traceable, and fully compliant with global regulatory standards.
References
Comparing PD 180988 (Fandosentan) with dual endothelin receptor antagonists
Title: Comparative Pharmacodynamics and Methodologies: PD 180988 (Fandosentan) vs. Dual Endothelin Receptor Antagonists
Introduction Endothelin-1 (ET-1) is a potent endogenous vasoconstrictor and a primary driver of vascular remodeling in pulmonary arterial hypertension (PAH). The therapeutic targeting of the ET-1 pathway has evolved through two distinct pharmacological philosophies: highly selective Endothelin A (ETA) receptor antagonism, exemplified by PD 180988 (Fandosentan)[1], and dual ETA/ETB receptor antagonism, represented by agents like Bosentan and Macitentan[2]. This guide provides an in-depth technical comparison of these modalities, analyzing their binding kinetics, functional hemodynamics, and the self-validating experimental protocols used to prove their efficacy.
Mechanistic Divergence: Selective vs. Dual Blockade
The endothelin system operates via two G-protein-coupled receptors: ETA, located on vascular smooth muscle cells (mediating vasoconstriction and proliferation), and ETB, predominantly on endothelial cells (mediating vasodilation via nitric oxide/prostacyclin release and acting as a clearance receptor for ET-1)[3].
Fandosentan (PD 180988 or CI-1034) was engineered to selectively block ETA. Causality of Design: The theoretical advantage of this high selectivity is the inhibition of pathogenic vasoconstriction while strictly preserving the protective, vasodilatory, and clearance functions of ETB [4]. Conversely, dual ERAs like Macitentan block both receptors. While dual blockade sacrifices endothelial ETB-mediated clearance, it prevents ET-1 from activating upregulated smooth-muscle ETB receptors that contribute to pathogenesis in severe disease states [5].
Fig 1: Receptor targeting of Fandosentan vs. Dual ERAs in the Endothelin pathway.
Quantitative Binding Affinity and Pharmacodynamics
The efficacy of an ERA is dictated by its binding affinity (IC50) and receptor occupancy half-life. Fandosentan exhibits sub-nanomolar affinity for the ETA receptor[6]. However, Macitentan revolutionized the dual ERA class by achieving high tissue targeting and an insurmountable antagonism driven by a slow receptor dissociation rate, which provides sustained efficacy even during local ET-1 surges [7].
| Compound | Target Profile | ETA Affinity (IC50) | ETB Affinity (IC50) | Selectivity Ratio (ETA:ETB) | Key Pharmacodynamic Feature |
| Fandosentan (PD 180988) | Highly Selective ETA | ~0.5 nM[6] | > 1000 nM | > 2000:1 | Preserves ETB-mediated NO release |
| Bosentan | Dual ERA | 4.7 - 12 nM[7][8] | 41 - 95 nM[8] | ~ 20:1[5] | First-in-class, competitive antagonism |
| Macitentan | Dual ERA | 0.17 - 1.2 nM[7] | 39 - 128 nM[2] | ~ 50:1[2] | Insurmountable antagonism, slow dissociation |
Experimental Protocol: Reversal of Hypoxic Pulmonary Vasoconstriction
To validate the efficacy of PD 180988, researchers utilized a chronically instrumented perinatal lamb model [].
Self-Validating Logic: This protocol is designed as a self-validating system. It establishes a normoxic baseline prior to hypoxia. Administering the ERA during normoxia ensures the drug does not cause generalized systemic hypotension. The subsequent reversal of hypoxia-induced constriction confirms the specific mechanistic blockade of pathogenic, ET-1-driven pulmonary signaling rather than a non-specific vasodilatory effect[4].
Step-by-Step Methodology:
-
Surgical Instrumentation: Under anesthesia, implant catheters into the main pulmonary artery, left atrium, and descending aorta of perinatal lambs to continuously monitor pulmonary arterial pressure (PAP) and systemic arterial pressure (SAP).
-
Normoxic Baseline Acquisition: Record baseline hemodynamics while the animal breathes room air (FiO2 ~0.21) for 30 minutes.
-
Hypoxia Induction: Reduce the fraction of inspired oxygen (FiO2 to ~0.10-0.12) using a nitrogen/air mixture. Maintain for 2 hours to induce a sustained, ET-1-driven increase in pulmonary vascular resistance (PVR).
-
Drug Administration: Administer PD 180988 via an intravenous priming bolus followed by a continuous infusion to maintain steady-state plasma concentrations[4].
-
Hemodynamic Monitoring & Data Synthesis: Continuously record PAP, SAP, and cardiac output. Calculate PVR. A successful selective ETA blockade will show a significant reduction in PAP and PVR back to near-normoxic levels, without altering SAP or cardiac contractility[4].
Fig 2: Experimental workflow for assessing Hypoxic Pulmonary Vasoconstriction reversal.
Hepatotoxicity and Transporter-Mediated Interactions
A critical divergence in the clinical viability of these agents lies in their off-target interactions with hepatic transporters. Hepatotoxicity is a known class effect of ERAs, but the underlying mechanisms and severity differ significantly.
Fandosentan (CI-1034) development was hindered by clinical hepatotoxicity. In vitro assays revealed that Fandosentan acts as a potent inhibitor of major hepatic organic anion transporting polypeptides (OATP1B1, OATP1B3, and OATP2B1) with Ki values ranging from 1.8 to 3.3 µM [10].
Causality of Toxicity: The inhibition of these transporters prevents the normal hepatic uptake and biliary efflux of bile acids. The resulting intracellular accumulation of bile salts disrupts cellular homeostasis and induces hepatocellular injury[10]. In contrast, newer dual ERAs like Macitentan were specifically optimized during lead discovery to minimize interference with bile salt homeostasis, demonstrating a superior hepatic safety profile compared to both Fandosentan and early-generation dual ERAs like Bosentan[5].
Fig 3: Mechanism of Fandosentan-induced hepatotoxicity via OATP transporter inhibition.
Conclusion
While PD 180988 (Fandosentan) demonstrated exceptional ETA selectivity and successfully reversed hypoxic pulmonary vasoconstriction in rigorous in vivo models, its clinical utility was ultimately limited by off-target OATP transporter inhibition leading to hepatotoxicity. Dual ERAs, particularly Macitentan, bypassed the need for strict ETA selectivity by leveraging insurmountable receptor binding kinetics and optimized hepatic safety profiles, ultimately becoming the standard of care in modern PAH pharmacotherapy.
References
-
Coe Y, Haleen SJ, Welch KM, Coceani F. "The endothelin-A-receptor antagonist PD 180988 (CI-1034) selectively reverses the pulmonary vasoconstrictor response to hypoxia in the lamb." Journal of Cardiovascular Pharmacology. [Link]
-
Chaumais MC, et al. "Current Status of Endothelin Receptor Antagonists in Pulmonary Arterial Hypertension: A Combined Study Results and Pharmacology-Based Review." Pharmaceuticals (Basel).[Link]
-
Gatfield J, et al. "Distinct ETA Receptor Binding Mode of Macitentan As Determined by Site Directed Mutagenesis." PLOS One.[Link]
-
Coe Y, et al. "The endothelin A receptor antagonists PD 156707 (CI-1020) and PD 180988 (CI-1034) reverse the hypoxic pulmonary vasoconstriction in the perinatal lamb." Journal of Pharmacology and Experimental Therapeutics.[Link]
-
Hartman DA, et al. "Metabolism and transporter-mediated drug-drug interactions of the endothelin-A receptor antagonist CI-1034." Xenobiotica.[Link]
Sources
- 1. FANDOSENTAN [drugs.ncats.io]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The endothelin-A-receptor antagonist PD 180988 (CI-1034) selectively reverses the pulmonary vasoconstrictor response to hypoxia in the lamb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. BindingDB PrimarySearch_ki [bindingdb.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 10. Metabolism and transporter-mediated drug-drug interactions of the endothelin-A receptor antagonist CI-1034 - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Fandosentan Potassium IC50 Values Across Cell Lines: A Comparative Guide
Introduction
Fandosentan potassium is a highly potent, selective endothelin A (ETA) receptor antagonist under investigation for conditions driven by endothelin-1 (ET-1) mediated vasoconstriction[1]. Accurately determining the half-maximal inhibitory concentration (IC50) of Fandosentan is critical for benchmarking its efficacy against established dual antagonists like Macitentan. However, application scientists frequently observe IC50 variability when transitioning between recombinant cell lines (e.g., CHO, COS7) and primary cells. This guide deconstructs the mechanistic and methodological variables driving this variance and provides a self-validating protocol to ensure cross-laboratory reproducibility.
Mechanistic Grounding: ETA Receptor Antagonism
Endothelin-1 (ET-1) is one of the most potent endogenous vasoconstrictors. It exerts its effects primarily through the G-protein-coupled ETA receptor on vascular smooth muscle cells. Binding of ET-1 to ETA activates the Gq-PLC-IP3 pathway, triggering intracellular calcium release and subsequent smooth muscle contraction. Fandosentan potassium competitively binds to the ETA receptor, displacing ET-1 and preventing this signaling cascade.
ET-1 signaling pathway and the competitive blockade of ETA receptors by Fandosentan potassium.
Comparative IC50 Data Across Cell Lines
The apparent affinity (IC50) of Fandosentan and its alternatives is heavily dependent on the cellular expression system. Recombinant Chinese Hamster Ovary (CHO) cells transfected with human ETA receptors often yield sub-nanomolar IC50 values due to optimized membrane presentation and high receptor density (Bmax). In contrast, alternative recombinant lines (e.g., COS7) may present slight shifts in IC50 due to differences in membrane lipid composition and receptor coupling efficiency.
Based on standardized radioligand displacement assays (displacement of [125I]-ET-1 after 2 hours), the comparative IC50 values are summarized below:
| Compound | Target Receptor | Cell Line / System | IC50 (nM) | Source |
| Fandosentan | Human ETA | CHO cells (transfected) | 0.5 | [2] |
| Fandosentan | Pig ETB | COS7 cells (transfected) | 0.86 | [2] |
| Macitentan | Human ETA | CHO cells (transfected) | 0.5 | [2] |
Causality of Variance: The 0.5 nM IC50 for Fandosentan in CHO cells reflects a highly optimized system[2]. When comparing Fandosentan to Macitentan, both exhibit equipotent ETA antagonism in CHO membranes (0.5 nM)[2]. The shift in IC50 when testing against ETB in COS7 cells (0.86 nM) highlights both the compound's selectivity profile and the impact of the expression host[2]. COS7 cells (derived from monkey kidney) have different lipid rafts and G-protein stoichiometry than CHO cells, which subtly alters the receptor's conformational equilibrium and ligand binding kinetics. Furthermore, Fandosentan potassium also exhibits off-target interactions, such as inhibiting CYP2C9 and CYP3A4 activities with IC50 values of 39.6 and 21.6 μM, respectively[1], which must be accounted for in whole-cell or in vivo models.
Self-Validating Experimental Protocol: Radioligand Binding Assay
To ensure reproducibility of Fandosentan IC50 values across different laboratories and cell lines, it is imperative to utilize a self-validating protocol. This means integrating internal quality control (QC) checkpoints that verify the integrity of the assay before the final data is accepted.
Self-validating workflow for Fandosentan IC50 determination via radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation & QC:
-
Harvest CHO cells expressing human ETA at 80% confluence.
-
Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, protease inhibitors).
-
Centrifuge at 40,000 x g for 20 mins at 4°C. Resuspend the pellet in assay buffer.
-
Self-Validation (QC1): Perform a BCA protein assay. Ensure protein concentration is standardized across all wells (typically 10-20 µ g/well ). Causality: Variability in protein concentration directly skews the apparent IC50 due to non-specific binding of the highly lipophilic Fandosentan to membrane lipids.
-
-
Assay Incubation:
-
In a 96-well plate, combine 10-20 µg of membrane protein, 0.05 nM [125I]-ET-1, and serial dilutions of Fandosentan potassium (from 10−12 to 10−5 M).
-
Use an assay buffer containing 0.1% BSA to prevent non-specific adherence to the plasticware.
-
Incubate at room temperature for exactly 2 hours to reach equilibrium[2].
-
Self-Validation (QC2): Ensure that the total specific binding does not exceed 10% of the total radioligand added. Causality: If >10% is bound, ligand depletion occurs, violating the assumptions of the Cheng-Prusoff equation and artificially inflating the calculated IC50.
-
-
Filtration and Washing:
-
Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.
-
Wash three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Measure retained radioactivity using a liquid scintillation counter.
-
Plot the data using a 4-parameter logistic non-linear regression model to determine the IC50.
-
Conclusion
The reproducibility of Fandosentan potassium's IC50 is highly contingent on the cellular matrix and assay conditions. While it demonstrates a potent 0.5 nM IC50 in optimized CHO-ETA systems (comparable to Macitentan)[2], application scientists must rigorously control membrane protein concentrations and radioligand depletion to prevent artifactual shifts in potency across different cell lines.
References
-
BindingDB. "Fandosentan Target Info and Affinity Data". BindingDB.org.[Link]
Sources
Benchmarking Fandosentan Potassium Against Standard PAH Therapies In Vivo: A Comprehensive Guide
Introduction: The Mechanistic Rationale in Pulmonary Arterial Hypertension (PAH)
Pulmonary Arterial Hypertension (PAH) is characterized by progressive vascular remodeling and elevated pulmonary vascular resistance. A primary driver of this pathology is the overexpression of Endothelin-1 (ET-1), one of the most potent endogenous vasoconstrictors known [1].
The physiological effects of ET-1 are mediated through two distinct G-protein-coupled receptors:
-
ETA Receptors: Located primarily on pulmonary vascular smooth muscle cells. Activation leads to phospholipase C (PLC) signaling, intracellular calcium release, profound vasoconstriction, and smooth muscle proliferation.
-
ETB Receptors: Located primarily on endothelial cells. Activation stimulates the release of nitric oxide (NO) and prostacyclin (mediating vasodilation) and acts as a clearance mechanism to remove excess ET-1 from circulation.
The Causality of Selective Antagonism: Standard early-generation therapies like Bosentan act as dual ETA/ETB antagonists. While effective, blocking the ETB receptor inadvertently neutralizes the endothelial NO-release pathway and impairs ET-1 clearance, leading to elevated circulating ET-1 levels. Fandosentan potassium (PD 180988 / CI-1034) was developed as a highly potent, non-peptide, ETA-selective antagonist to specifically block pathogenic vasoconstriction while preserving the protective, vasodilatory, and clearance functions of the ETB receptor [2].
ET-1 signaling pathway and selective ETA receptor inhibition by Fandosentan.
In Vivo Benchmarking: Fandosentan vs. Standard ERAs
To objectively evaluate Fandosentan potassium, it must be benchmarked against clinically established Endothelin Receptor Antagonists (ERAs) across standardized in vivo models.
Quantitative Comparison Table
| Compound | Receptor Target | Selectivity (ETA:ETB) | Key In Vivo Efficacy Profile | Mechanistic Advantage / Disadvantage |
| Fandosentan Potassium | ETA Selective | Highly Selective | Reverses acute hypoxic pulmonary vasoconstriction in perinatal lambs without altering systemic circulation [3]. | Preserves ETB-mediated ET-1 clearance; high oral bioavailability. |
| Bosentan | Dual ETA/ETB | ~20:1 | Reduces mean pulmonary arterial pressure (mPAP) in Monocrotaline (MCT) rat models. | Disadvantage: Blocks beneficial ETB vasodilation; associated with hepatotoxicity risks [4]. |
| Ambrisentan | ETA Selective | ~4000:1 | Attenuates right ventricular hypertrophy and PAH in chronic hypoxia models. | Advantage: Low hepatotoxicity profile; strong ETA selectivity similar to Fandosentan. |
| Macitentan | Dual ETA/ETB | ~50:1 | Prevents vascular remodeling in Sugen/Hypoxia (SuHx) rat models. | Advantage: Sustained receptor binding and high tissue penetration. |
Metabolic Note: Fandosentan potassium demonstrates moderate inhibition of CYP2C9 (IC50 = 39.6 μM) and CYP3A4 (IC50 = 21.6 μM) [5], which must be accounted for during in vivo pharmacokinetic (PK) modeling to prevent drug-drug interactions, a common hurdle in ERA development.
Experimental Methodology: The Perinatal Lamb Model
To validate the efficacy of Fandosentan, researchers utilize the Perinatal Lamb Model of Hypoxic Pulmonary Vasoconstriction [3].
Why this model? The perinatal ovine pulmonary vasculature is highly muscularized and profoundly reactive to hypoxia. This provides a self-validating, isolated system to measure acute changes in pulmonary vascular resistance (PVR) without the confounding variables of chronic, irreversible vascular remodeling seen in older MCT rat models. If a drug successfully lowers mPAP here, it proves direct, acute vasorelaxation.
Step-by-Step Protocol
Step 1: Surgical Preparation & Catheterization
-
Anesthetize the perinatal lamb (typically 3-10 days old) using isoflurane or pentobarbital.
-
Intubate and mechanically ventilate the animal to strictly control blood gases.
-
Surgically insert polyvinyl catheters into the main pulmonary artery (via the jugular vein and right ventricle) and the descending aorta (via the femoral artery).
-
Causality Check: This dual-catheter setup creates a self-validating system. By continuously monitoring both mPAP and systemic arterial pressure (SAP), researchers can prove that the drug's effect is specific to the pulmonary circuit and does not cause dangerous systemic hypotension.
Step 2: Baseline Stabilization (Normoxia)
-
Ventilate the lamb with a normoxic gas mixture (21% O2, balance N2).
-
Record baseline hemodynamics (mPAP, SAP, heart rate) for 30 minutes until stable.
Step 3: Induction of Hypoxic Pulmonary Vasoconstriction
-
Switch the ventilator gas mixture to a hypoxic blend (e.g., 10% O2, 3-5% CO2, balance N2).
-
Monitor mPAP. Within 15-30 minutes, mPAP will significantly elevate due to endogenous ET-1 release triggering ETA receptors.
Step 4: Fandosentan Administration
-
Administer Fandosentan potassium intravenously. Best practice: Use a priming bolus (e.g., 1-3 mg/kg) followed immediately by a continuous IV infusion to maintain steady-state plasma concentrations.
-
Formulate the drug in a clear solution (e.g., utilizing standard co-solvents like PEG300 or Tween 80 if necessary, though Fandosentan potassium salt is highly soluble) [6].
Step 5: Data Acquisition and Reversal
-
Continuously record the reversal of mPAP back toward baseline levels despite ongoing hypoxia.
-
After 60 minutes of stable drug effect, return the ventilator to normoxia (21% O2) to confirm vessel viability and complete recovery.
In vivo experimental workflow for evaluating Fandosentan in the perinatal lamb model.
Conclusion
Fandosentan potassium represents a highly targeted approach to PAH therapy. By benchmarking it against dual antagonists like Bosentan, experimental data reveals that maintaining ETB receptor functionality while selectively blocking ETA provides a superior acute hemodynamic response in hypoxic models. The perinatal lamb protocol remains the gold standard for validating these acute pulmonary-specific vasodilatory effects without systemic compromise.
References
-
WikiDoc: Endothelin - Disease Involvement and Physiological Effects. Available at: [Link]
-
NCATS Inxight Drugs: FANDOSENTAN - Description and Mechanism of Action. Available at:[Link]
-
Journal of Pharmacology and Experimental Therapeutics: The endothelin A receptor antagonists PD 156707 (CI-1020) and PD 180988 (CI-1034) reverse the hypoxic pulmonary vasoconstriction in the perinatal lamb. Coe Y, Haleen SJ, Welch KM, Liu YA, Coceani F. (2002). Available at:[Link]
-
PubChem (NIH): Bosentan - Drug Indication and LiverTox Summary. Available at: [Link]
Navigating the Handling of Fandosentan Potassium: A Guide to Personal Protective Equipment
Understanding the Risks: A Foundation for Safety
Fandosentan potassium is a complex molecule that acts as an antagonist of the endothelin A receptor, which is involved in vasoconstriction.[3] Its potency necessitates careful handling to avoid inadvertent exposure, which could lead to unforeseen physiological effects. The primary routes of exposure in a laboratory setting are inhalation of aerosolized particles, dermal contact, and ocular exposure. Therefore, a comprehensive PPE strategy must address all these potential pathways.
Furthermore, the "potassium" salt form of this compound introduces considerations related to the reactivity of potassium, which is known to react with moisture.[6][7] While the salt form is generally more stable than the elemental metal, caution is still warranted, and handling in a dry environment is advisable.
A Risk-Based Approach to PPE Selection
The selection of appropriate PPE is not a one-size-fits-all approach. It should be dictated by a thorough risk assessment of the specific procedures being undertaken. Higher-risk activities, such as handling the neat powder, will require more stringent controls than working with dilute solutions.
The following diagram illustrates a general workflow for selecting appropriate PPE when handling Fandosentan potassium:
Caption: PPE selection workflow for handling Fandosentan potassium.
Recommended PPE for Handling Fandosentan Potassium
The following table outlines the recommended PPE for various laboratory tasks involving Fandosentan potassium. These recommendations are based on a conservative approach to risk, prioritizing personnel safety.
| Task | Engineering Control | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Weighing and Handling Powder | Certified Chemical Fume Hood or Glove Bag/Isolator | N95 or higher respirator (PAPR recommended for larger quantities)[8][9] | Double-gloving with nitrile or neoprene gloves | Chemical safety goggles and a face shield[9][10] | Disposable coverall or lab coat with tight cuffs, disposable shoe covers[4][9] |
| Preparing Stock Solutions | Certified Chemical Fume Hood | N95 respirator if handling powder | Double-gloving with nitrile or neoprene gloves | Chemical safety goggles and a face shield[9][10] | Lab coat with tight cuffs, chemical-resistant apron |
| Working with Dilute Solutions | Well-ventilated area or fume hood | Not generally required, but available for spills | Single pair of nitrile gloves | Chemical safety goggles | Standard lab coat |
Step-by-Step Guide to Donning and Doffing PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Donning Sequence:
-
Gown/Coverall: Put on the disposable gown or coverall, ensuring complete coverage.[9]
-
Shoe Covers: If required, put on shoe covers.
-
Respirator: Perform a seal check to ensure the respirator is fitted correctly.
-
Goggles/Face Shield: Position eye and face protection.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the gown. Don the second pair of gloves over the first.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out.
-
Gown/Coverall and Inner Gloves: Remove the gown or coverall and the inner pair of gloves together, rolling the gown down and away from the body and turning it inside out.
-
Shoe Covers: Remove shoe covers.
-
Goggles/Face Shield: Remove by handling the strap.
-
Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
The following diagram illustrates the correct sequence for donning and doffing PPE:
Caption: Recommended donning and doffing sequence for PPE.
Disposal of Contaminated PPE
All disposable PPE used when handling Fandosentan potassium should be considered hazardous waste.
Procedure:
-
Segregation: Place all used PPE in a designated, labeled, and sealed hazardous waste bag immediately after doffing.
-
Containment: The primary hazardous waste bag should be placed inside a second, labeled hazardous waste bag to create a double-bagged system.
-
Disposal: Dispose of the waste according to your institution's and local regulations for chemical waste.[8] Do not dispose of it in regular trash.
Emergency Procedures
In the event of an exposure, follow these immediate steps:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
Always have an emergency plan in place and ensure all personnel are trained on these procedures before handling Fandosentan potassium. The presence of eyewash stations and safety showers in close proximity to the handling area is mandatory.[11][12]
By adhering to these stringent PPE protocols and handling guidelines, researchers can safely work with Fandosentan potassium, minimizing the risk of exposure and ensuring a secure laboratory environment.
References
-
AIHA. (n.d.). Potent Pharmaceutical Compound Containment Case Study. American Industrial Hygiene Association. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
DuPont. (2024, May). DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients. Retrieved from [Link]
-
Freund-Vector. (2021, February 9). Freund-Vector's Approach to Safely Processing Potent Compounds. Retrieved from [Link]
-
BioProcess International. (2010, September 1). Containment of High-Potency Products in a GMP Environment. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2026, March 4). Endothelin Receptor Antagonist REMS Information. Retrieved from [Link]
-
USAN. (n.d.). FANDOSENTAN POTASSIUM. Retrieved from [Link]
-
Phillips, B. G., & Narkiewicz, K. (2025, July 2). Endothelin Receptor Antagonists for the Treatment of Hypertension: Recent Data from Clinical Trials and Implementation Approach. PMC. Retrieved from [Link]
-
Lab Alley. (2024, October 16). SAFETY DATA SHEET. Retrieved from [Link]
-
Schlaich, M. P., et al. (2024, July 2). Recent developments in the management of resistant hypertension: focus on endothelin receptor antagonists. Taylor & Francis Online. Retrieved from [Link]
-
Galiè, N., & Manes, A. (2008, January 30). Endothelin receptor antagonists in pulmonary arterial hypertension. ERS Publications. Retrieved from [Link]
-
Jain, A., et al. (2020, March 18). Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy. MDPI. Retrieved from [Link]
-
Fresenius Kabi USA. (2023, February 15). Concentrate Must Be Diluted Before Use. Retrieved from [Link]
-
Inxight Drugs. (n.d.). FANDOSENTAN. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fandosentan Potassium. PubChem. Retrieved from [Link]
-
Princeton University. (n.d.). Potassium. Office of Environmental Health and Safety. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Drugs.com. (2025, April 2). Potassium Uses, Side Effects & Interactions. Retrieved from [Link]
-
Nursing Central. (n.d.). Potassium Supplements (Parenteral) | Davis's Drug Guide. Retrieved from [Link]_
-
New Jersey Department of Health. (2003, May). POTASSIUM CAS Number - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Retrieved from [Link]
Sources
- 1. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 3. FANDOSENTAN [drugs.ncats.io]
- 4. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 5. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Potassium SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. aiha.org [aiha.org]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. bioprocessintl.com [bioprocessintl.com]
- 11. fishersci.com [fishersci.com]
- 12. media.laballey.com [media.laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
